molecular formula C34H49N3O4 B15135303 PMBD

PMBD

Cat. No.: B15135303
M. Wt: 563.8 g/mol
InChI Key: CPBZNYGQIVJRSM-UHFFFAOYSA-N
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Description

PMBD is a useful research compound. Its molecular formula is C34H49N3O4 and its molecular weight is 563.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H49N3O4

Molecular Weight

563.8 g/mol

IUPAC Name

N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide

InChI

InChI=1S/C34H49N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-31(38)35-30-20-19-29-32-27(30)16-15-17-28(32)33(39)37(34(29)40)22-21-36-23-25-41-26-24-36/h15-17,19-20H,2-14,18,21-26H2,1H3,(H,35,38)

InChI Key

CPBZNYGQIVJRSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCN4CCOCC4

Origin of Product

United States

Foundational & Exploratory

The Plastics Microbial Biodegradation Database: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The escalating global issue of plastic pollution has spurred significant scientific interest in understanding the microbial biodegradation of these persistent polymers. The Plastics Microbial Biodegradation Database (PMBD) and its contemporary, PlasticDB, serve as critical, publicly accessible repositories of information for researchers, scientists, and drug development professionals. These databases compile and organize vast amounts of data on microorganisms and enzymes capable of degrading various types of plastics, thereby accelerating research into novel bioremediation strategies. This technical guide provides an in-depth overview of these databases, including their data structure, key experimental protocols for data generation, and a visualization of the biochemical pathways involved.

The Plastics Microbial Biodegradation Database (this compound) and PlasticDB: An Overview

The Plastics Microbial Biodegradation Database (this compound) was developed to centralize information on the microbial biodegradation of plastics, containing manually curated data from scientific literature.[1][2][3][4][5][6][7] A more recent and regularly updated alternative, PlasticDB, has expanded upon this foundation, offering a larger and more comprehensive dataset with enhanced analytical tools.[8][9][10][11][12][13]

Core Data Categories

Both databases primarily focus on cataloging the following key information:

  • Microorganisms: Bacteria and fungi that have been reported to degrade specific types of plastics.

  • Plastics: A wide range of synthetic and biodegradable polymers.

  • Enzymes: Specific enzymes, such as esterases and laccases, responsible for the breakdown of plastic polymers.

  • Genes: The genetic sequences encoding these plastic-degrading enzymes.

  • Literature References: Links to the original scientific publications from which the data were extracted.

Data Presentation

The quantitative data within these databases are crucial for comparative analysis. The following tables summarize the key numerical data available in this compound and PlasticDB.

Table 1: Summary of Data in the Plastics Microbial Biodegradation Database (this compound) [1][2][3][4][5][6][7]

Data TypeQuantity
Microorganism-Plastic Relationships949
Genes Involved in Biodegradation79
Automatically Annotated Enzyme Sequences>8,000

Table 2: Summary of Data in PlasticDB [8][9][10][11][12][13]

Data TypeQuantity
Microbial Species562
Publications421
Proteins (Enzymes)111
Microorganism-Plastic Records1462

Experimental Protocols for Assessing Microbial Biodegradation

The data housed within this compound and PlasticDB are generated through a variety of experimental procedures. Below are detailed methodologies for key experiments cited in the field of microbial plastic degradation.

Isolation and Identification of Plastic-Degrading Microorganisms

This protocol outlines the general steps to isolate and identify microorganisms from the environment with the potential to degrade plastics.

Methodology:

  • Sample Collection: Collect soil or water samples from plastic-polluted environments.

  • Enrichment Culture: In a liquid mineral salts medium, add a piece of the target plastic (e.g., polyethylene (B3416737) film) as the sole carbon source. Inoculate the medium with the environmental sample.

  • Incubation: Incubate the culture for an extended period (weeks to months) under appropriate conditions (e.g., temperature, shaking) to enrich for microorganisms that can utilize the plastic.

  • Isolation: Plate the enriched culture onto solid agar (B569324) medium containing the same plastic as the sole carbon source. Individual microbial colonies that grow are isolated.

  • Identification: Identify the isolated microorganisms using techniques such as 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

Standardized Aerobic Biodegradation Testing (ASTM D5338)

The ASTM D5338 standard is a widely used method to determine the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the amount of evolved carbon dioxide.[3][14][15][16][17]

Methodology:

  • Test Setup: Prepare composting reactors containing a mixture of the test plastic material and a mature compost inoculum.

  • Control and Reference: Set up a negative control with an inert material (e.g., polyethylene) and a positive control with a readily biodegradable material (e.g., cellulose).

  • Incubation: Maintain the reactors at a constant temperature of 58 ± 2 °C for a period of 45 to 180 days.[3][15]

  • Aeration: Supply a continuous flow of carbon dioxide-free air to the reactors.

  • CO2 Measurement: Trap the evolved CO2 from the exhaust gas of each reactor in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantify it by titration or using an infrared CO2 analyzer.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the cumulative amount of CO2 produced from the test plastic to its theoretical maximum CO2 production (ThCO2), which is calculated from the carbon content of the plastic.

Signaling and Metabolic Pathways in Plastic Biodegradation

The microbial degradation of plastics is a complex process involving specific enzymatic pathways and regulatory networks. The following diagrams illustrate key pathways in two well-studied plastic-degrading bacteria.

Gene Regulatory Network for PET Degradation in Ideonella sakaiensis

Ideonella sakaiensis is a bacterium capable of using polyethylene terephthalate (B1205515) (PET) as its major energy and carbon source. Its degradation pathway involves the enzymes PETase and MHETase. The expression of the mhet gene is regulated by the transcription factor MRP in response to the presence of PET or its degradation product, terephthalic acid (TPA).[1][18]

Ideonella_sakaiensis_PET_Degradation_Pathway PET PET PETase PETase PET->PETase Hydrolysis MHET MHET PETase->MHET MHETase MHETase MHET->MHETase Hydrolysis TPA TPA MHETase->TPA EG Ethylene (B1197577) Glycol MHETase->EG MRP MRP (Transcription Factor) TPA->MRP Induces Central_Metabolism Central Metabolism TPA->Central_Metabolism EG->Central_Metabolism mhet_gene mhet gene MRP->mhet_gene Activates Transcription tpa_metabolism_genes TPA Metabolism Genes MRP->tpa_metabolism_genes Activates Transcription mhet_gene->MHETase Expression tpa_metabolism_genes->Central_Metabolism Metabolic Enzymes

Gene regulatory network for PET degradation in Ideonella sakaiensis.
Metabolic Pathway for PET Monomer Degradation in Pseudomonas putida

Pseudomonas putida is a metabolically versatile bacterium that can be engineered to utilize the monomers of PET, terephthalic acid (TPA) and ethylene glycol (EG). The degradation of these monomers involves distinct enzymatic pathways that funnel them into the central metabolism.[2][9][14][15][16][17]

Pseudomonas_putida_PET_Monomer_Degradation cluster_TPA Terephthalic Acid (TPA) Catabolism cluster_EG Ethylene Glycol (EG) Catabolism TPA TPA tpaK tpaK (transporter) TPA->tpaK TPA_int Intracellular TPA tpaK->TPA_int tphA tphA (dioxygenase) TPA_int->tphA CHD cis-1,2-dihydroxy-1,2- dihydroterephthalate tphA->CHD tphB tphB (dehydrogenase) CHD->tphB PCA Protocatechuate (PCA) tphB->PCA Central_Metabolism Central Metabolism (TCA Cycle, etc.) PCA->Central_Metabolism EG Ethylene Glycol pedE_pedH pedE, pedH (alcohol dehydrogenase) EG->pedE_pedH Glycolaldehyde Glycolaldehyde pedE_pedH->Glycolaldehyde pedI pedI (aldehyde dehydrogenase) Glycolaldehyde->pedI Glycolate Glycolate pedI->Glycolate glcDEF glcDEF (glycolate oxidase) Glycolate->glcDEF Glyoxylate Glyoxylate glcDEF->Glyoxylate Glyoxylate->Central_Metabolism

References

A Technical Guide to the Plastics Microbial Biodegradation Database (PMBD) for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global crisis of plastic pollution has spurred intensive research into novel methods for plastic waste management. Microbial biodegradation has emerged as a promising and environmentally benign strategy. Central to this research is the Plastics Microbial Biodegradation Database (PMBD), a comprehensive repository of information on microorganisms and enzymes capable of degrading plastics. This technical guide provides an in-depth overview of the this compound's core data, outlines key experimental protocols for plastic degradation research, and visualizes the critical pathways and workflows involved.

The Plastics Microbial Biodegradation Database (this compound): A Core Resource

The this compound is a vital, publicly accessible database that consolidates information on the microbial degradation of plastics.[1][2][3][4][5][6] It was developed to facilitate research in this burgeoning field by providing a centralized and curated collection of relevant data. The database primarily contains manually collected and literature-confirmed information on microorganism-plastic relationships and the genes and enzymes implicated in the degradation process.

According to its initial release, the this compound cataloged 949 distinct relationships between microorganisms and the plastics they can degrade, along with 79 genes identified as being involved in biodegradation.[1][3][4][5][6] Furthermore, it includes over 8,000 automatically annotated enzyme sequences predicted to have plastic degradation capabilities, extracted from the TrEMBL section of the UniProt database.[1][3][4][5][6]

The this compound serves as a foundational tool for researchers, enabling them to:

  • Identify microorganisms and enzymes for specific plastic types.

  • Explore the genetic basis of plastic biodegradation.

  • Utilize the integrated sequence alignment and function prediction tools for novel sequence analysis.[1]

Quantitative Data on Microbial Plastic Degradation

The following tables summarize key quantitative data points extracted from the literature that highlight the contents and utility of the this compound.

Table 1: Overview of Manually Curated Data in the this compound

Data CategoryQuantityDescriptionReference
Microorganism-Plastic Relationships949Experimentally confirmed interactions between a specific microorganism and a type of plastic it can degrade.[1][3][4]
Biodegradation-Related Genes79Genes that have been experimentally shown to be involved in the enzymatic degradation of plastics.[1][3][4]

Table 2: Examples of Plastic-Degrading Microorganisms and Their Substrates

MicroorganismPlastic Substrate(s)Key Degrading Enzyme(s)Reference
Ideonella sakaiensisPolyethylene terephthalate (B1205515) (PET)PETase, MHETase[7]
Pseudomonas putidaPolyester Polyurethane (PU)Esterase[8]
Comamonas acidovoransPolyurethane (PU)Polyurethanase[9]
Aspergillus fumigatusMultiple (e.g., PCL, PLA)Cutinases, Lipases[4]
Pseudomonas aeruginosaPolyester Polyurethane (PU)Esterase[10]

Table 3: Key Enzymes in Plastic Biodegradation and Their Targets

Enzyme ClassSpecific Enzyme ExamplePlastic Target(s)Reference
HydrolasesPETasePolyethylene terephthalate (PET)[7]
HydrolasesMHETaseMono(2-hydroxyethyl) terephthalate (MHET)[7]
EsterasesPolyurethanasePolyurethane (PU)[9]
Cutinases-Polycaprolactone (PCL), Polylactic acid (PLA), PET[4]
Lipases-Polycaprolactone (PCL), Polylactic acid (PLA), Polybutylene succinate (B1194679) (PBS)[4]

Experimental Protocols for Plastic Degradation Research

The following are detailed methodologies for key experiments commonly cited in plastic degradation research.

Protocol 1: Quantification of Plastic Weight Loss

This protocol outlines the steps to measure the degradation of a plastic material by a specific microorganism based on weight loss.

  • Preparation of Plastic Film:

    • Cut the plastic material (e.g., PET film) into small, uniform pieces (e.g., 1 cm x 1 cm).

    • Wash the pieces with ethanol (B145695) and then sterile deionized water to remove any surface contaminants.

    • Dry the plastic pieces in a desiccator to a constant weight.

    • Record the initial dry weight of each plastic piece.

  • Microbial Inoculation:

    • Prepare a liquid culture of the microorganism to be tested in a suitable growth medium.

    • In a sterile flask, add a defined volume of minimal salts medium (lacking a carbon source).

    • Add a pre-weighed sterile plastic piece to the flask.

    • Inoculate the medium with a standardized amount of the microbial culture.

    • Set up a negative control flask containing the plastic piece and sterile medium without the microbial inoculum.

  • Incubation:

    • Incubate the flasks under optimal growth conditions (e.g., specific temperature, shaking speed) for a defined period (e.g., 30-60 days).

  • Weight Loss Measurement:

    • After the incubation period, carefully retrieve the plastic pieces from the flasks.

    • Gently wash the plastic pieces with a mild detergent solution (e.g., 1% SDS) to remove any attached biofilm, followed by rinsing with deionized water.

    • Dry the plastic pieces in a desiccator to a constant weight.

    • Record the final dry weight.

    • Calculate the percentage of weight loss using the formula: ((Initial Weight - Final Weight) / Initial Weight) * 100.

Protocol 2: Analysis of Plastic Surface Degradation by Scanning Electron Microscopy (SEM)

This protocol describes how to visualize the physical changes on the surface of a plastic material after microbial treatment.

  • Sample Preparation:

    • Retrieve the plastic samples from the microbial culture and control flasks as described in Protocol 1.

    • Gently wash the samples to remove any loose debris.

  • Fixation:

  • Dehydration:

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

  • Drying:

    • Perform critical point drying to preserve the surface structure.

  • Coating:

    • Mount the dried samples on SEM stubs.

    • Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or palladium).

  • Imaging:

    • Observe the samples under a scanning electron microscope at various magnifications to identify signs of degradation such as pits, cracks, and surface roughening.

Protocol 3: Spectroscopic Analysis of Chemical Changes by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is used to detect changes in the chemical functional groups of the plastic polymer, indicating degradation.

  • Sample Preparation:

    • Retrieve and dry the plastic samples from the microbial culture and control flasks as described in Protocol 1.

  • FTIR Analysis:

    • Place a small piece of the plastic film directly in the sample holder of the FTIR spectrometer.

    • Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation:

    • Compare the spectra of the microbially-treated plastic with the control.

    • Look for the appearance of new peaks (e.g., hydroxyl or carbonyl groups) or a decrease in the intensity of existing peaks (e.g., ester bonds), which can indicate microbial degradation.[10]

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes in plastic degradation research.

PET_Degradation_Pathway PET Polyethylene Terephthalate (PET) BHET Bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET Hydrolysis PETase PETase MHET Mono(2-hydroxyethyl) terephthalate (MHET) BHET->MHET TPA Terephthalic Acid (TPA) MHET->TPA EG Ethylene Glycol (EG) MHET->EG MHETase MHETase Metabolism Central Metabolism TPA->Metabolism EG->Metabolism

Caption: Enzymatic degradation pathway of Polyethylene Terephthalate (PET) by Ideonella sakaiensis.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis start Select Plastic and Microorganism prepare_plastic Prepare and Weigh Plastic Samples start->prepare_plastic prepare_culture Prepare Microbial Culture start->prepare_culture setup_flasks Set up Experimental and Control Flasks prepare_plastic->setup_flasks prepare_culture->setup_flasks incubate Incubate under Optimal Conditions setup_flasks->incubate retrieve_samples Retrieve and Wash Plastic Samples incubate->retrieve_samples weight_loss Measure Weight Loss retrieve_samples->weight_loss sem SEM Analysis retrieve_samples->sem ftir FTIR Analysis retrieve_samples->ftir

Caption: General experimental workflow for assessing microbial degradation of plastics.

This guide provides a foundational understanding of the this compound and its application in plastic degradation research. By leveraging the data within the this compound and employing robust experimental protocols, the scientific community can accelerate the discovery and development of novel biological solutions to the plastic waste crisis.

References

Getting Started with the Plastics Microbial Biodegradation Database (PMBD): A Technical Guide for Microbial Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Plastics Microbial Biodegradation Database (PMBD) is a comprehensive and specialized resource dedicated to the microbial degradation of plastics. For researchers in microbiology, environmental science, and biotechnology, the this compound offers a centralized repository of information on microorganisms, enzymes, and genes involved in breaking down various types of plastics. While primarily focused on bioremediation and environmental applications, the database serves as a valuable tool for discovering novel enzymes and metabolic pathways. This has potential applications in industrial biotechnology and biocatalysis, areas of interest to drug development professionals for processes such as the synthesis of chiral intermediates and other complex molecules.

This guide provides an in-depth overview of the this compound, including its core data, experimental protocols for identifying and characterizing plastic-degrading microbes and enzymes, and a workflow for effectively utilizing the database in your research.

Data Presentation: A Quantitative Overview of Microbial Plastic Degradation

The this compound houses a significant amount of curated data, providing a landscape of the known microbial capabilities for plastic biodegradation.[1][2][3] The database includes information on 949 microorganism-plastic relationships and 79 genes that have been experimentally confirmed to be involved in the degradation process.[1][2][3] Additionally, it contains over 8,000 automatically annotated enzyme sequences predicted to have plastic biodegradation capabilities, sourced from the TrEMBL section of the UniProt database.[1][2][3]

The following tables summarize key quantitative data points from the this compound and related literature, offering a comparative look at different microorganisms and their plastic degradation efficiencies.

Plastic TypeMicroorganismDegradation Rate/EfficiencyIncubation TimeReference
Polyethylene (B3416737) (PE)Pseudomonas aeruginosa6.5% weight loss (in Minimal Salt Medium)60 days[4]
Polyethylene (PE)Pseudomonas aeruginosa8.7% weight loss (in Bushnell-Haas broth)60 days[4]
Low-Density Polyethylene (LDPE)Bacillus amyloliquefaciens (BSM-1)11% degradation60 days[4]
Low-Density Polyethylene (LDPE)Bacillus amyloliquefaciens (BSM-2)16% degradation60 days[4]
High-Density Polyethylene (HDPE)Bacillus cereus1.78% degradation30 days[4]
Polypropylene (PP)Pseudomonas aeruginosa5.37% weight loss30 days[4]
Polylactic Acid (PLA)Bacillus safensis8% weight loss30 days[4]
EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Substrate
PLAase IAmycolatopsis orientalis ssp. orientalis9.560Poly(l-lactic acid)
PLAase IIAmycolatopsis orientalis ssp. orientalis10.550Poly(l-lactic acid)
PLAase IIIAmycolatopsis orientalis ssp. orientalis9.560Poly(l-lactic acid)

Experimental Protocols: From Isolation to Characterization

The data within the this compound is the result of various experimental procedures. Below are detailed methodologies for key experiments involved in the study of microbial plastic degradation.

Protocol 1: Isolation and Screening of Plastic-Degrading Microorganisms

This protocol outlines the steps to isolate and identify bacteria from environmental samples with the ability to degrade plastics.

1. Sample Collection:

  • Collect soil or water samples from plastic-polluted environments, such as landfills or industrial sites.[5][6]

  • For soil samples, excavate to a depth of 5-10 cm and place in sterile containers.[5][6]

2. Microbial Isolation:

  • Suspend 1 gram of the soil sample in 9 mL of sterile deionized water.[6]

  • Perform serial dilutions of the suspension.[5]

  • Plate the dilutions on a minimal salt medium (MSM) or Bushnell-Haas agar, where a specific type of plastic (e.g., polyethylene powder or emulsified plastic) is provided as the sole carbon source.[4][7]

  • Incubate the plates at an appropriate temperature (e.g., 30°C) for several days to weeks, until microbial colonies appear.[6]

3. Screening for Degradation:

  • Clear Zone Method: For plastics that can be emulsified in the agar, degrading microorganisms will form a clear halo around their colonies as they consume the plastic particles.[5]

  • Film Degradation Assay:

    • Prepare and weigh sterile plastic films of a specific size (e.g., 2x2 cm).[7][8]

    • Inoculate a liquid minimal medium containing the plastic film with the isolated microbial colonies.[7]

    • A control flask with the plastic film but without the microbial inoculum should be maintained.[7]

    • After an incubation period (e.g., 30-60 days), retrieve the plastic films, wash them with deionized water, and dry them.[7][8]

    • Measure the final weight of the plastic films to determine the percentage of weight loss as an indicator of degradation.[7]

  • Redox Indicator Method: A novel screening method uses the redox indicator 2,6-dichlorophenolindophenol (DCPIP). As microbes metabolize the plastic, the indicator changes color from blue to colorless, providing a visual cue of degradation.[8]

4. Identification of Microorganisms:

  • Promising isolates are identified through 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

Protocol 2: Characterization of Plastic-Degrading Enzymes

Once a plastic-degrading microorganism is identified, the next step is to characterize the enzymes responsible for the degradation.

1. Enzyme Production and Purification:

  • Cultivate the microorganism in a liquid medium containing the target plastic as an inducer for enzyme production.

  • Separate the cells from the culture supernatant, which contains the extracellular enzymes.

  • Purify the enzymes from the supernatant using chromatographic techniques (e.g., ion exchange, size exclusion).[9]

2. Enzyme Activity Assays:

  • Spectrophotometric Assays: Use model substrates that release a colored product upon enzymatic cleavage to quantify enzyme activity. For example, p-nitrophenyl butyrate (B1204436) can be used to measure general esterase activity.[10]

  • Hydrolysis of Plastic Oligomers: Measure the degradation of plastic oligomers (e.g., PET trimers) by the purified enzyme using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the release of monomers.[10]

3. Determination of Optimal Conditions:

  • pH Optimum: Assay the enzyme activity across a range of pH values to determine the optimal pH for its function.[9]

  • Temperature Optimum: Measure the enzyme activity at various temperatures to identify the optimal temperature.[9]

  • Thermostability: Assess the enzyme's stability by pre-incubating it at different temperatures for varying durations before measuring the residual activity.[10][11]

4. Structural and Functional Analysis:

  • Use protein sequencing and structural modeling to identify the active site and key residues of the enzyme.[10][11]

  • Perform site-directed mutagenesis to confirm the role of specific amino acids in the enzyme's catalytic activity.[10][11]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the study of microbial plastic degradation and the use of the this compound.

PET_Degradation_Pathway PET Polyethylene terephthalate (B1205515) (PET) MHET Mono(2-hydroxyethyl) terephthalic acid (MHET) PET->MHET PETase TPA Terephthalic acid (TPA) MHET->TPA MHETase EG Ethylene glycol (EG) MHET->EG MHETase Metabolism Central Metabolism TPA->Metabolism EG->Metabolism

Biodegradation pathway of PET by Ideonella sakaiensis.

PMBD_User_Workflow cluster_this compound This compound Database cluster_research Research Application Search Search for Microbe, Plastic, or Gene Hypothesis Formulate Hypothesis (e.g., Enzyme X degrades Plastic Y) Search->Hypothesis Browse Browse Data Categories Browse->Hypothesis Tools Use Analysis Tools (e.g., Sequence Alignment) Tools->Hypothesis Experiment Design and Conduct Experiments Hypothesis->Experiment Analysis Analyze Experimental Results Experiment->Analysis

Workflow for utilizing the this compound in a research project.

Experimental_Workflow start Start: Environmental Sample isolation Isolation of Microorganisms on Plastic Substrate start->isolation screening Screening for Degrading Activity isolation->screening identification Identification of Positive Isolates (16S rRNA) screening->identification enzyme_prod Enzyme Production and Purification identification->enzyme_prod characterization Enzyme Characterization (Activity, Stability) enzyme_prod->characterization end End: Characterized Enzyme characterization->end

Experimental workflow for discovering plastic-degrading enzymes.

References

A Technical Guide to the Plastics Microbial Biodegradation Database: Scope, Limitations, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of plastic pollution has spurred significant research into bioremediation strategies, with a keen focus on microbial degradation of plastic waste. A pivotal resource in this endeavor is the Plastics Microbial Biodegradation Database (PMBD), and its more recent successor, PlasticDB. This technical guide provides an in-depth overview of the scope and limitations of these databases, presents key data in a structured format, details common experimental protocols for assessing plastic biodegradation, and visualizes essential workflows.

Scope of the Plastics Microbial Biodegradation Databases

The primary goal of plastics microbial biodegradation databases is to compile and organize the growing body of literature on microorganisms and enzymes capable of degrading various types of plastics. These databases serve as crucial tools for researchers to identify candidate organisms and enzymes for bioremediation applications.

This compound: A Foundational Resource

The Plastics Microbial Biodegradation Database (this compound) was a significant initial effort to centralize information on this topic.[1] Its primary contributions include:

  • A comprehensive collection of microorganism-plastic relationships: The database documented numerous connections between specific microbial species and the types of plastics they have been reported to degrade.[1]

  • A catalog of enzymes: It listed enzymes implicated in the plastic degradation process, providing valuable information for enzymatic engineering and industrial applications.[1]

  • Sequence data: The this compound included protein sequences, which are vital for functional prediction and bioinformatic analyses.[1]

PlasticDB: An Updated and Expanded Successor

Recognizing the need for a continuously updated resource, PlasticDB was developed. It expands upon the foundation of this compound with several key enhancements:

  • Regular updates: PlasticDB incorporates the latest findings from scientific literature, ensuring researchers have access to the most current data.[2]

  • Expanded dataset: It contains a larger number of microbial species, proteins, and publications compared to this compound.[2] As of August 2021, PlasticDB included data from 421 publications, covering 562 microbial species and 111 proteins.[2]

  • In-silico protein structure prediction: PlasticDB provides predicted 3D structures of the cataloged proteins, which can be visualized and downloaded for further structural and functional analysis.[2][3]

  • Analytical tools: The web application for PlasticDB includes tools for users to analyze their own datasets (e.g., metagenomes, transcriptomes) to identify potential plastic-degrading organisms and pathways.[2][4]

Data Presentation

The quantitative data available within these databases can be summarized as follows:

Table 1: Overview of Plastics Microbial Biodegradation Databases

FeaturePlastics Microbial Biodegradation Database (this compound)PlasticDB
Launch Year 2019[1]2022[2]
Number of Microorganism-Plastic Relationships 949[1][5]1462 records (one species may degrade multiple plastics)[2]
Number of Microbial Species ~390[2]562[2]
Number of Genes/Proteins 79 genes[1][5]111 proteins[2]
Data Sources Manually curated from scientific literature; annotated sequences from UniProt (TrEMBL)[1]Manually curated from 421 scientific publications[2]
Key Features Sequence alignment and function prediction tools[1]In-silico protein structure prediction, analytical tools for user data, regular updates[2]
Update Status Not updated since its release (as of December 2021)[2]Actively maintained[2]

Table 2: Examples of Plastics and Degrading Microorganisms in this compound

Plastic TypeNumber of Degrading Microbial SpeciesExample Degrading Microorganisms
Polyethylene (B3416737) (PE)> 30[1]Aspergillus fumigatus, Pseudomonas fluorescens[1]
Polyurethane (PU)> 30[1]Comamonas acidovorans, Rhodococcus ruber[1]
Polyhydroxybutyrate (PHB)> 30[1]Penicillium funiculosum, Pseudomonas aeruginosa[1]
Polylactic acid (PLA)> 20[1]Amycolatopsis sp., Saccharothrix sp.[1]
Polycaprolactone (PCL)> 20[1]Aspergillus fumigatus, Pseudomonas fluorescens[1]

Limitations of the Databases

While invaluable, these databases have several limitations that researchers must consider:

  • Lack of Standardized Reporting: The field of plastic biodegradation suffers from a lack of uniform experimental standards.[6] This can lead to inconsistencies in the quality and reliability of the data curated in the databases.

  • Potential for Overestimation of Biodegradation: Some studies may misinterpret physical degradation or the degradation of plastic additives as true polymer biodegradation.[2] Isotopic labeling studies have shown that gravimetric measurements can overestimate biodegradation.[7]

  • Uncertainty for Recalcitrant Polymers: For highly recalcitrant plastics like polyethylene (PE), polystyrene (PS), and polyvinyl chloride (PVC), there is still a lack of definitive biochemical and structural evidence for enzymatic degradation of the polymer backbone.[8]

  • Database Stagnation: As noted, this compound has not been updated since its initial release, which limits its utility for accessing the latest research.[2]

Experimental Protocols for Assessing Microbial Biodegradation of Plastics

The data within the this compound and PlasticDB are derived from various experimental methodologies aimed at confirming the biodegradation of plastics. The following are detailed overviews of the key techniques employed.

Gravimetric Analysis (Weight Loss Measurement)

This is one of the most fundamental methods to assess plastic degradation.[6]

  • Principle: The dry weight of a plastic sample is measured before and after incubation with a microbial culture or enzyme. A significant loss in weight is indicative of degradation.

  • Methodology:

    • Pre-weigh a clean, dry plastic film or powder of known dimensions.

    • Sterilize the plastic sample.

    • Incubate the plastic sample in a liquid culture medium with the microorganism of interest under controlled conditions (e.g., temperature, pH, aeration) for a defined period. A control sample is incubated in the same medium without the microorganism.

    • After incubation, carefully remove the plastic sample, wash it to remove any biofilm, and dry it to a constant weight.

    • The percentage of weight loss is calculated.

  • Limitations: This method can be prone to inaccuracies due to the loss of small fragments of the plastic, which may not represent complete biodegradation.[7]

Spectroscopic Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to detect changes in the chemical structure of the plastic polymer.[9]

  • Principle: FTIR measures the absorption of infrared radiation by the sample, which provides information about the chemical bonds present. Biodegradation can lead to the formation of new functional groups (e.g., carbonyl, hydroxyl) or the breaking of existing bonds, which can be detected as changes in the FTIR spectrum.

  • Methodology:

    • An initial FTIR spectrum of the pristine plastic sample is recorded.

    • The plastic is incubated with the microbial culture.

    • At various time points, the plastic is removed, cleaned, and dried.

    • An FTIR spectrum of the treated plastic is recorded and compared to the initial spectrum.

  • Interpretation: The appearance of new peaks or changes in the intensity of existing peaks can indicate chemical modification of the polymer.

Microscopic Analysis (SEM)

Scanning Electron Microscopy (SEM) is employed to visualize changes in the surface morphology of the plastic.[6]

  • Principle: SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface. Biodegradation can cause physical changes such as pitting, cracking, and erosion, which are visible with SEM.[9]

  • Methodology:

    • The surface of the untreated plastic is imaged using SEM.

    • The plastic is incubated with the microbial culture.

    • The plastic is then removed, cleaned, dried, and coated with a conductive material (e.g., gold).

    • The surface of the treated plastic is imaged with SEM and compared to the untreated sample.

Isotopic Labeling

This is a highly sensitive and definitive method to confirm that microorganisms are assimilating carbon from the plastic polymer.[7]

  • Principle: The plastic polymer is synthesized using a stable isotope, typically ¹³C. If a microorganism biodegrades the plastic, the ¹³C label will be incorporated into its biomass, released as ¹³CO₂, or converted into other metabolic byproducts.

  • Methodology:

    • A plastic sample labeled with ¹³C is incubated with the microbial culture.

    • Over time, samples of the headspace gas (for ¹³CO₂), microbial biomass, and culture medium are collected.

    • The isotopic composition of these samples is analyzed using techniques like isotope ratio mass spectrometry (IRMS).

  • Significance: This method provides direct evidence of mineralization and assimilation, offering a more robust confirmation of biodegradation than gravimetric or microscopic methods alone.[7]

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the context of the Plastics Microbial Biodegradation Database.

Logical Workflow for Utilizing the Plastics Microbial Biodegradation Database

DFD cluster_researcher Researcher cluster_database Plastics Microbial Biodegradation Database (e.g., PlasticDB) cluster_lab Laboratory Validation cluster_outcome Outcome start Identify Research Question (e.g., find degraders for PET) search_db Search Database by Plastic Type, Microbe, or Enzyme start->search_db Query retrieve_data Retrieve Data: - Microorganism Names - Enzyme Sequences - Supporting Literature search_db->retrieve_data Results analyze_data Utilize Analytical Tools (e.g., sequence alignment, pathway analysis) retrieve_data->analyze_data experimental_design Design Biodegradation Experiments analyze_data->experimental_design Candidate Organisms/Enzymes conduct_experiments Conduct Experiments (e.g., weight loss, SEM, FTIR) experimental_design->conduct_experiments confirm_degradation Confirm Biodegradation conduct_experiments->confirm_degradation Experimental Data end Novel Bioremediation Strategy confirm_degradation->end

Caption: A logical workflow for using the Plastics Microbial Biodegradation Database in research.

General Experimental Workflow for Assessing Plastic Biodegradation

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion select_plastic Select and Characterize Pristine Plastic setup_culture Set up Microbial Culture with Plastic as Carbon Source select_plastic->setup_culture isolate_microbe Isolate/Select Microorganism isolate_microbe->setup_culture incubation_period Incubate under Controlled Conditions setup_culture->incubation_period weight_loss Gravimetric Analysis (Weight Loss) incubation_period->weight_loss surface_analysis Surface Morphology (SEM) incubation_period->surface_analysis chemical_analysis Chemical Structure (FTIR) incubation_period->chemical_analysis isotopic_analysis Isotopic Labeling (¹³C Analysis) incubation_period->isotopic_analysis conclusion Confirmation of Biodegradation weight_loss->conclusion surface_analysis->conclusion chemical_analysis->conclusion isotopic_analysis->conclusion

Caption: A general experimental workflow for the assessment of microbial plastic biodegradation.

Conclusion

The Plastics Microbial Biodegradation Database, particularly the more current PlasticDB, represents a cornerstone for research in the bioremediation of plastic waste. By providing a centralized repository of microorganisms, enzymes, and associated data, these databases accelerate the identification of promising candidates for breaking down persistent polymers. However, it is imperative for researchers to be cognizant of the inherent limitations, such as the lack of standardized data and the ongoing challenge of verifying the degradation of highly recalcitrant plastics. A multi-faceted experimental approach, combining traditional methods with more definitive techniques like isotopic labeling, is crucial for validating the findings curated within these databases and advancing the development of effective and sustainable solutions to the global plastic pollution problem.

References

Accessing and Utilizing the Plastics Microbial Biodegradation Database: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing field of microbial plastic biodegradation necessitates robust and accessible data resources. This technical guide provides an in-depth overview of accessing and utilizing key databases in this domain, with a focus on the Plastics Microbial Biodegradation Database (PMBD) and PlasticDB. It outlines the data available, experimental protocols for data generation, and visualization of relevant biological pathways.

Overview of Key Databases

Two primary databases serve as central repositories for information on microbial plastic degradation: the Plastics Microbial Biodegradation Database (this compound) and PlasticDB. These resources are vital for researchers seeking to identify plastic-degrading microorganisms and enzymes, understand the mechanisms of biodegradation, and develop novel bioremediation strategies.

Plastics Microbial Biodegradation Database (this compound)

The this compound is a comprehensive resource that manually curates information from scientific literature on the relationships between microorganisms and the plastics they degrade.[1][2] It also includes a vast collection of automatically annotated enzyme sequences predicted to be involved in plastic biodegradation.[2]

PlasticDB

PlasticDB is another valuable database that compiles information on microorganisms and proteins associated with plastic biodegradation from peer-reviewed literature.[3][4][5] It provides metadata on the experimental techniques used to assess biodegradation and the environmental source of the microbial isolates.[4][5]

Data Presentation: A Quantitative Summary

To facilitate a clear comparison of the information available in these databases, the following tables summarize their quantitative content.

Table 1: Quantitative Data Summary of the Plastics Microbial Biodegradation Database (this compound)

Data TypeCount
Microorganism-Plastic Relationships949
Genes Involved in Biodegradation79
Predicted Enzyme Sequences> 8,000

Source: this compound: a Comprehensive Plastics Microbial Biodegradation Database[6][7]

Table 2: Quantitative Data Summary of PlasticDB

Data TypeCount
Microbial Species875
Proteins329
Scientific Publications Cited421

Source: PlasticDB: a database of microorganisms and proteins linked to plastic biodegradation[3][8][9]

Experimental Protocols: Methodologies for Key Experiments

The data within this compound and PlasticDB are derived from a variety of experimental techniques designed to assess microbial plastic degradation. Below are detailed methodologies for key experiments commonly cited in the source literature of these databases.

Assessment of Plastic Biodegradation using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a non-destructive technique used to identify changes in the chemical structure of plastics, providing evidence of biodegradation.[10][11][12][13]

Objective: To detect changes in the functional groups of a plastic polymer after exposure to microbial activity.

Materials:

  • Plastic film samples (e.g., Polyethylene Terephthalate (B1205515) - PET)

  • Microbial culture of interest (e.g., Ideonella sakaiensis)

  • Minimal salt medium

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sterile petri dishes

  • Incubator

Protocol:

  • Sample Preparation: Cut plastic film into uniform pieces (e.g., 1x1 cm). Sterilize the plastic pieces using a suitable method that does not alter the polymer structure (e.g., UV irradiation or ethanol (B145695) washing followed by sterile water rinses).

  • Incubation: Place the sterile plastic pieces in a petri dish containing a minimal salt medium. Inoculate the medium with the microbial culture. Seal the petri dishes and incubate at the optimal growth temperature for the microorganism (e.g., 30°C for Ideonella sakaiensis) for a specified period (e.g., several weeks). Include a sterile control with no microbial inoculation.

  • FTIR Analysis:

    • At regular intervals, remove a plastic sample from both the inoculated and control setups.

    • Gently wash the plastic surface with sterile distilled water to remove any loosely attached cells and media components.

    • Air-dry the samples completely.

    • Place the dried plastic film directly onto the ATR crystal of the FTIR spectrometer.

    • Acquire the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Interpretation: Compare the spectra of the microbially-treated plastic with the control. Look for the appearance of new peaks or changes in the intensity of existing peaks. For example, the formation of carbonyl (C=O) and hydroxyl (O-H) groups can indicate oxidative degradation of the polymer chain.[12]

Visualization of Plastic Surface Degradation using Scanning Electron Microscopy (SEM)

SEM provides high-resolution imaging of the plastic surface, allowing for the direct visualization of physical changes caused by microbial activity, such as pitting, cracking, and biofilm formation.[14][15][16][17]

Objective: To observe the morphological changes on the surface of a plastic polymer resulting from microbial colonization and degradation.

Materials:

  • Plastic film samples

  • Microbial culture

  • Minimal salt medium

  • SEM instrument

  • Critical point dryer

  • Sputter coater (for gold or palladium coating)

  • Fixative solution (e.g., 2.5% glutaraldehyde)

  • Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration

Protocol:

  • Sample Incubation: Prepare and incubate the plastic samples with the microbial culture as described in the FTIR protocol.

  • Sample Fixation: After the incubation period, carefully remove the plastic samples and fix the attached microbial cells by immersing the samples in a 2.5% glutaraldehyde (B144438) solution for at least 2 hours.

  • Dehydration: Dehydrate the fixed samples by passing them through a graded ethanol series (e.g., 10 minutes each in 50%, 70%, 90%, and three changes of 100% ethanol).

  • Drying: Perform critical point drying to dry the samples without distorting the cellular morphology.

  • Coating: Mount the dried samples onto SEM stubs using conductive adhesive tape. Coat the samples with a thin layer of a conductive material, such as gold or palladium, using a sputter coater. This coating prevents charging of the sample surface by the electron beam.

  • Imaging: Place the coated sample into the SEM chamber and evacuate to a high vacuum. Scan the surface of the plastic with a focused beam of electrons and collect the resulting signals to form an image. Capture images at various magnifications to observe both the overall surface topography and fine details of microbial interaction with the plastic.

Visualization of Biodegradation Pathways

Understanding the metabolic pathways involved in plastic degradation is crucial for optimizing bioremediation processes. The bacterium Ideonella sakaiensis provides a well-characterized example of PET biodegradation.[7][8][18]

PET Degradation Pathway by Ideonella sakaiensis

Ideonella sakaiensis utilizes a two-enzyme system to depolymerize PET and catabolize the resulting monomers. The following diagram illustrates this pathway.

PET_Degradation_Pathway cluster_extracellular Extracellular cluster_periplasm Periplasm / Outer Membrane cluster_cytoplasm Cytoplasm PET Polyethylene Terephthalate (PET) MHET Mono(2-hydroxyethyl) terephthalate (MHET) PET->MHET Hydrolysis PETase PETase PETase->PET MHET_transported MHET MHET->MHET_transported Transport TPA Terephthalic Acid (TPA) MHET_transported->TPA Hydrolysis EG Ethylene Glycol (EG) MHET_transported->EG MHETase MHETase MHETase->MHET_transported TPA_transported TPA TPA->TPA_transported Transport EG_transported EG EG->EG_transported Transport TPA_catabolism TPA Catabolism TPA_transported->TPA_catabolism EG_catabolism EG Catabolism EG_transported->EG_catabolism TCA_cycle TCA Cycle TPA_catabolism->TCA_cycle EG_catabolism->TCA_cycle

Caption: PET degradation pathway in Ideonella sakaiensis.

General Experimental Workflow for Biodegradation Analysis

The logical flow of experiments to identify and characterize plastic-degrading microorganisms is depicted in the following workflow diagram.

Experimental_Workflow A Isolation of Microorganisms from Plastic-Polluted Environments B Screening for Degrading Activity (e.g., Clear Zone Assay) A->B C Incubation with Plastic as Sole Carbon Source B->C I Genomic and Proteomic Analysis B->I D Analysis of Plastic Degradation C->D H Identification of Degradation Products (e.g., HPLC, GC-MS) C->H E FTIR Spectroscopy D->E Chemical Changes F Scanning Electron Microscopy (SEM) D->F Physical Changes G Weight Loss Measurement D->G Mass Reduction J Identification of Degrading Enzymes I->J

Caption: Experimental workflow for plastic biodegradation analysis.

By leveraging the data within this compound and PlasticDB and applying the detailed experimental protocols outlined in this guide, researchers can significantly advance the understanding of microbial plastic degradation and contribute to the development of sustainable solutions for plastic pollution.

References

Unveiling Plastic Degraders: A Technical Guide to Pyrolysis Mass Spectrometry-Based Metabolomics (PMBD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution necessitates innovative approaches to identify and harness microorganisms capable of plastic degradation. This technical guide delves into the powerful combination of Pyrolysis Mass Spectrometry-Based Metabolomics (PMBD) for the precise identification of plastic-degrading microorganisms. By analyzing the metabolic fingerprints of microbial activity on plastics, researchers can unlock novel enzymatic pathways and develop effective bioremediation strategies.

Introduction to this compound in Plastic Degradation

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a robust analytical technique that provides a detailed chemical fingerprint of complex materials like plastics.[1][2][3] When a plastic sample colonized by microorganisms is analyzed, the resulting pyrogram reveals not only the constituent monomers of the plastic but also the metabolic byproducts of microbial degradation. This metabolomic data offers a unique window into the biochemical processes at play.

The Plastics Microbial Biodegradation Database (this compound) and similar resources like PlasticDB serve as comprehensive repositories of information on microorganisms and enzymes known to be involved in the degradation of various plastics.[4] While these databases are not directly searchable by the chemical compounds identified through Py-GC/MS, a systematic workflow can be employed to correlate the analytical data with the biological information contained within them.

This guide provides detailed experimental protocols, data interpretation strategies, and a logical workflow to bridge the gap between Py-GC/MS data and the identification of putative plastic-degrading microorganisms using these valuable databases.

Data Presentation: Quantitative Analysis of Plastic Degradation

The following tables summarize quantitative data on the degradation of various plastics by different microorganisms, providing a baseline for comparison and evaluation of newly isolated candidates.

Table 1: Bacterial Degradation of Various Plastics

Plastic TypeBacterial SpeciesDegradation Efficiency (%)Incubation Time (days)Reference
Polyethylene (B3416737) (PE)Bacillus amylolyticus--[5]
Low-Density Polyethylene (LDPE)Bacillus siamensis8.46 ± 0.3-[6]
Low-Density Polyethylene (LDPE)Bacillus subtilis H15841.7530[7]
Low-Density Polyethylene (LDPE)Bacillus subtilis (from seawater)1.5490[7]
High-Density Polyethylene (HDPE)Bacillus cereus1.7830[7]
Polystyrene (PS)Bacillus paralicheniformis G1~18 (30 days), 34 (60 days)60[7]
Polyethylene (PE)Pseudomonas aeruginosa0.64 (daily)-[7]
Polystyrene (PS)Pseudomonas aeruginosa0.098 (daily)-[7]
Polypropylene (PP)Pseudomonas aeruginosa0.025 (daily)-[7]
Polyethylene (PE)Lysinibacillus sp. JJY0216926[7]
Polypropylene (PP)Lysinibacillus sp. JJY0216426[7]
Low-Density Polyethylene (LDPE)Achromobacter denitrificans Eb1136.530[7]
Polyvinyl Chloride (PVC)Achromobacter denitrificans Eb11322.330[7]
Linear Low-Density Polyethylene (LLDPE)Alcaligenes faecalis (MK517568)3.540[7]
High-Density Polyethylene (HDPE)Alcaligenes faecalis (MK517568)5.840[7]
PolyesterAlcaligenes faecalis (MK517568)17.340[7]
Low-Density Polyethylene (LDPE)Enterobacter spp.9.00 - 70.004 - 150[8]
Low-Density Polyethylene (LDPE)Pantoea spp.24.00 - 64.00120[8]
Low-Density Polyethylene (LDPE)Pseudomonas spp.1.15 - 61.004 - 150[8]
Low-Density Polyethylene (LDPE)Escherichia coli45.0030[8]
Low-Density Polyethylene (LDPE)Bacillus spp.1.5 - 40.0030 - 120[8]
Polypropylene (PP)Creamy bacteria isolate20.4-[9]
Polyvinyl Chloride (PVC)Black fungi isolate4.6-[9]

Table 2: Fungal Degradation of Various Plastics

Plastic TypeFungal SpeciesDegradation Efficiency (%)Incubation Time (days)Reference
Polyethylene (PE)White and green fungi isolates78.8-[9]
High-Density Polyethylene (HDPE)Aspergillus niger--[10]
Low-Density Polyethylene (LDPE)Neopestalotiopsis phangngaensis54.3490[8]
Low-Density Polyethylene (LDPE)Colletotrichum fructicola48.7890[8]
Low-Density Polyethylene (LDPE)Thyrostroma jaczewskii46.3490[8]

Experimental Protocols

This section outlines the key experimental methodologies for identifying plastic-degrading microorganisms using a this compound-informed Py-GC/MS approach.

Culturing and Isolation of Plastic-Degrading Microorganisms

Objective: To enrich and isolate microorganisms with the potential to degrade specific types of plastic.

Methodology:

  • Sample Collection: Collect soil, water, or sediment samples from environments with high plastic pollution, such as landfills or industrial sites.[11]

  • Enrichment Culture:

    • Prepare a minimal salt medium (MSM) with the target plastic (e.g., polyethylene film, polystyrene pellets) as the sole carbon source.[12] The plastic should be pre-treated to remove any additives by washing with ethanol (B145695) and sterile distilled water.

    • Inoculate the MSM with the collected environmental sample.

    • Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm) for several weeks to months.[12]

    • Periodically transfer a small aliquot of the culture to fresh MSM with the plastic substrate to select for plastic-degrading communities.[13]

  • Isolation of Pure Cultures:

    • After significant growth or visible degradation of the plastic is observed in the enrichment culture, perform serial dilutions.

    • Plate the dilutions onto MSM agar (B569324) plates containing the finely powdered target plastic.

    • Incubate the plates until distinct colonies appear.

    • Isolate individual colonies and re-streak them on fresh plates to ensure purity.[11]

  • Confirmation of Degradation:

    • Inoculate the pure isolates into liquid MSM with pre-weighed plastic films.

    • After a defined incubation period, measure the weight loss of the plastic film.[9]

    • Analyze the surface of the plastic films using techniques like Scanning Electron Microscopy (SEM) for morphological changes and Fourier Transform Infrared (FTIR) spectroscopy for chemical modifications.[9]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Analysis

Objective: To identify the chemical products of plastic degradation by the isolated microorganisms.

Methodology:

  • Sample Preparation:

    • Carefully remove the plastic film or particles from the microbial culture.

    • Gently wash the plastic with sterile distilled water to remove loosely attached cells, leaving the biofilm intact.

    • Dry the plastic sample completely.

    • Precisely weigh a small amount of the plastic sample (typically in the microgram to milligram range) and place it into a pyrolysis sample cup.[1][14]

  • Instrumentation and Parameters:

    • Pyrolyzer: A micro-furnace pyrolyzer is commonly used.[14][15]

    • Pyrolysis Temperature: A typical pyrolysis temperature is around 600-700°C.[14][16]

    • GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating the pyrolysis products.

    • GC Oven Program: A temperature program is used to separate the compounds, for example, starting at 40°C and ramping up to 320°C.[14][17]

    • Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode is standard. The mass range is typically scanned from m/z 35 to 550.[17]

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) or pyrogram of the sample.

    • Identify the individual peaks in the pyrogram by comparing their mass spectra with a reference library (e.g., NIST).

    • Pay close attention to the appearance of new peaks or changes in the relative abundance of characteristic pyrolysis products of the plastic in the inoculated samples compared to sterile controls.

Mandatory Visualizations: Pathways and Workflows

Logical Workflow for Microbial Identification

G cluster_0 Py-GC/MS Analysis cluster_1 Data Interpretation cluster_2 Database Search cluster_3 Verification PyGCMS Py-GC/MS of Microbially Degraded Plastic Pyrogram Generation of Pyrogram PyGCMS->Pyrogram PeakID Peak Identification (Mass Spectra Library) Pyrogram->PeakID DegProds List of Degradation Products PeakID->DegProds PathwayInf Inference of Metabolic Pathways & Enzymatic Activity DegProds->PathwayInf SearchTerms Keywords: Plastic Type, Enzyme Class (e.g., laccase, esterase), Metabolic Pathway PathwayInf->SearchTerms This compound Search this compound/PlasticDB CandidateMicrobes List of Candidate Microorganisms This compound->CandidateMicrobes SearchTerms->this compound GenomicAnalysis Genomic Analysis of Isolate CandidateMicrobes->GenomicAnalysis EnzymeAssays Enzymatic Assays CandidateMicrobes->EnzymeAssays Confirmation Confirmation of Degrading Capability GenomicAnalysis->Confirmation EnzymeAssays->Confirmation PE Polyethylene Chain Oligomers Alkane Oligomers PE->Oligomers Laccase, Peroxidase FattyAlcohols Long-chain Fatty Alcohols Oligomers->FattyAlcohols Monooxygenase FattyAldehydes Long-chain Fatty Aldehydes FattyAlcohols->FattyAldehydes Alcohol Dehydrogenase FattyAcids Long-chain Fatty Acids FattyAldehydes->FattyAcids Aldehyde Dehydrogenase BetaOxidation β-Oxidation Pathway FattyAcids->BetaOxidation TCA Tricarboxylic Acid (TCA) Cycle BetaOxidation->TCA Acetyl-CoA Biomass Biomass & CO2 TCA->Biomass PET Polyethylene Terephthalate (B1205515) (PET) MHET Mono(2-hydroxyethyl) terephthalate (MHET) PET->MHET PETase TPA Terephthalic Acid (TPA) MHET->TPA MHETase EG Ethylene Glycol (EG) MHET->EG MHETase PCA Protocatechuic Acid (PCA) TPA->PCA TPA Dioxygenase TCA Tricarboxylic Acid (TCA) Cycle EG->TCA Glycolate Oxidase Pathway PCA->TCA PCA Dioxygenase Biomass Biomass & CO2 TCA->Biomass PS Polystyrene Chain OxidizedPS Oxidized Polystyrene PS->OxidizedPS Laccase, Peroxidase Oligomers Styrene Oligomers OxidizedPS->Oligomers Hydrolysis PhenylaceticAcid Phenylacetic Acid Oligomers->PhenylaceticAcid RingCleavage Aromatic Ring Cleavage PhenylaceticAcid->RingCleavage Dioxygenases TCA Tricarboxylic Acid (TCA) Cycle RingCleavage->TCA Biomass Biomass & CO2 TCA->Biomass

References

Unlocking Nature's Arsenal: A Technical Guide to Plastic Biodegradation Pathways in PMBD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution necessitates innovative and sustainable solutions. Microbial biodegradation presents a promising frontier, offering a natural and eco-friendly approach to breaking down persistent plastic waste. The Plastics Microbial Biodegradation Database (PMBD) serves as a critical repository, cataloging the microorganisms and enzymes capable of this remarkable feat.[1][2][3][4] This technical guide delves into the core of plastic biodegradation, exploring the enzymatic pathways, quantitative data, and experimental protocols essential for advancing research and development in this field.

Core Biodegradation Pathways: A Tale of Two Polymer Types

From a metabolic standpoint, plastic biodegradation can be broadly categorized into two primary routes: the hydrolysis of ester or amide bonds in hydrolyzable plastics and the oxidation of the carbon backbone in non-hydrolyzable (oxidizable) plastics.

Hydrolyzable Plastics: The Case of Polyethylene Terephthalate (B1205515) (PET)

The biodegradation of PET is a well-studied example of hydrolyzable plastic degradation, with the bacterium Ideonella sakaiensis standing out as a key player.[5] This bacterium utilizes a two-enzyme system to depolymerize PET and metabolize its constituent monomers.[6][7]

The process begins with the secretion of the enzyme PETase , which acts on the surface of the PET plastic.[3][6] PETase hydrolyzes the ester bonds of the polymer, releasing soluble intermediates: primarily mono(2-hydroxyethyl) terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET).[2][6]

The resulting MHET is then further broken down by a second enzyme, MHETase , into its fundamental building blocks: terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[2][6] These monomers can then be assimilated by the bacterium and funneled into its central metabolic pathways.[8]

TPA is metabolized via conversion to protocatechuate (PCA), which then enters various degradation routes before contributing to the central metabolism.[8] Ethylene glycol can be converted to acetate (B1210297) via acetyl-CoA or enter the Krebs cycle through isocitrate, depending on the microorganism.[4][8]

PET_Biodegradation_Pathway cluster_cellular Cellular Metabolism PET Polyethylene Terephthalate (PET) BHET bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET PETase MHET_ext mono(2-hydroxyethyl) terephthalate (MHET) PET->MHET_ext MHET_int MHET MHET_ext->MHET_int TPA Terephthalic Acid (TPA) MHET_int->TPA MHETase EG Ethylene Glycol (EG) MHET_int->EG MHETase PCA Protocatechuate (PCA) TPA->PCA Acetate Acetate EG->Acetate Central_Metabolism Central Metabolism PCA->Central_Metabolism Acetate->Central_Metabolism Experimental_Workflow cluster_screening Screening & Isolation cluster_degradation_assay Degradation Assays cluster_analysis Analysis & Characterization A Sample Collection (e.g., plastic-contaminated soil, water) B Enrichment Culture (using plastic as sole carbon source) A->B C Isolation of Pure Cultures B->C E Incubation with Microorganism or Purified Enzyme C->E D Preparation of Plastic Substrate (e.g., films, powders, nanoparticles) D->E F Assessment of Degradation E->F G Gravimetric Analysis (Weight Loss) F->G H Surface Morphology Analysis (SEM, AFM) F->H I Analysis of Degradation Products (HPLC, GC-MS) F->I J Enzyme Identification & Characterization I->J

References

Plastics Microbial Biodegradation Database for beginners.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Plastics Microbial Biodegradation Databases

The escalating crisis of plastic pollution has catalyzed research into sustainable remediation strategies, with a significant focus on the microbial biodegradation of synthetic polymers. As the volume of data on plastic-degrading microorganisms, enzymes, and metabolic pathways expands, specialized databases have become indispensable tools for researchers. This guide provides a technical overview of core databases in this field, detailing their structure, the data they house, and the experimental protocols used to generate this information. It is intended for researchers, scientists, and professionals seeking a structured introduction to the digital resources available for studying the microbial breakdown of plastics.

Overview of Key Plastics Biodegradation Databases

Several key databases serve as central repositories for information on plastic biodegradation. These platforms collate data from scientific literature, offering curated and searchable access to microorganisms, enzymes, and genetic information. They are vital for identifying novel biocatalysts and understanding the mechanisms of polymer degradation.

Table 1: Core Plastics Microbial Biodegradation Databases

Database NameCore FocusKey FeaturesData Types
PlasticDB A comprehensive, up-to-date collection of microorganisms and proteins reported to biodegrade plastics.[1][2][3]Includes analytical tools for genomes/metagenomes, in-silico predicted protein structures, and metadata on experimental methods.[2][4][5]Microorganisms, Proteins, Pathways, Experimental Methods.[3]
PMBD (Plastics Microbial Biodegradation Database)One of the first databases, providing manually curated information on the microbial biodegradation of plastics.[6][7]Features literature-confirmed microorganisms and genes, along with predicted enzyme sequences from UniProt.[6]Microorganisms, Genes, Predicted Enzymes.[6][7]
PAZy (Plastics-Active Enzymes Database)Exclusively lists biochemically characterized and experimentally verified enzymes that act on synthetic polymers.[8][9]Focuses on hydrolases with proven activity on plastics like PET and PUR, excluding unverified or putative enzymes.[8][9]Biochemically Verified Enzymes, Sequence Motifs.[8]
Plastizyme A central hub designed to unify and centralize data from other plastic-degrading enzyme databases.[10]Aims to streamline research by providing a single, comprehensive data source.[10]Enzymes, Microorganisms.[10]
Plastic-MBR DB A curated database designed for multi-omics applications to screen genomes and metagenomes for plastic degradation potential.[11]Retrieves and organizes bacterial amino acid sequences from specialized and generic databases for in-silico screening.[11]Bacterial Protein Sequences, Homologs.[11]

Data Presentation: Key Microorganisms and Enzymes

These databases catalog a wide array of microorganisms and enzymes with demonstrated or putative roles in degrading various plastic polymers. The following tables summarize some of the most frequently cited examples.

Table 2: Selected Microorganisms Involved in Plastic Biodegradation

Plastic TypeMicroorganismKey EnzymesSource of Isolation
PET (Polyethylene Terephthalate)Ideonella sakaiensisPETase, MHETasePlastic bottle recycling facility
PET (Polyethylene Terephthalate)Bacillus sp.Hydrolases, EsterasesVarious (Soil, Compost)
PET (Polyethylene Terephthalate)Aspergillus sp.Cutinases, EsterasesVarious (Soil, Compost)[12]
PU (Polyurethane)Pseudomonas chlororaphisPolyurethanasesSoil, Wastewater[13]
PU (Polyurethane)Aspergillus versicolorEsterases, UreasesIndustrial wastewater, Garbage soil[14]
PE (Polyethylene)Bacillus sp., Enterobacter sp.Alkane hydroxylases, LaccasesGut of wax moth larvae (Galleria mellonella)[15]
PE (Polyethylene)Streptomyces sp.Lignin peroxidase (LiP)Wood-degrading environments[16]
PS (Polystyrene)Pseudomonas sp., Lysinibacillus sp.Alkane monooxygenase, Alcohol dehydrogenaseLandfill soil
PS (Polystyrene)Rhodococcus ruberOxidoreductasesVarious[17]

Table 3: Key Enzymes in Plastic Biodegradation

EnzymeEC NumberPlastic Substrate(s)Reaction CatalyzedSource Organism Example
PETase 3.1.1.101PETHydrolyzes PET into MHET, BHET, and TPA.[18][19]Ideonella sakaiensis[18]
MHETase 3.1.1.102MHETHydrolyzes MHET into terephthalic acid (TPA) and ethylene (B1197577) glycol (EG).[18]Ideonella sakaiensis[18]
Cutinases 3.1.1.74PET, PUHydrolyzes ester bonds in polyesters.[20][21]Fusarium solani, Thermobifida cellulosilytica[20][22]
Lipases 3.1.1.3PET, PUHydrolyzes ester bonds.[20][21]Candida antarctica[13]
Laccases 1.10.3.2PE, PSOxidizes phenolic and non-phenolic compounds, initiating polymer chain cleavage.[16][20]Aspergillus flavus, Pleurotus ostreatus[16]
Peroxidases (e.g., LiP, MnP)1.11.1.13, 1.11.1.14PE, PSCatalyze oxidative cleavage of polymer backbones.[20][21]Streptomyces sp.[16]
Alkane Hydroxylases (e.g., AlkB)1.14.15.3PE, PSInitiate degradation by hydroxylating C-C bonds.[15][23]Pseudomonas putida[24]
Ureases 3.5.1.5PUBreak down urethane (B1682113) bonds.[13]Bacillus megaterium[13]

Experimental Protocols for Assessing Biodegradation

Verifying and quantifying microbial degradation of plastics requires robust and standardized methodologies. The choice of method often depends on the type of polymer and the research question.[25]

Table 4: Common Experimental Protocols for Assessing Plastic Biodegradation

MethodPrincipleInformation ObtainedAdvantagesLimitations
Weight Loss Measurement Gravimetric analysis of the plastic material before and after microbial incubation.[26][27]Quantitative measure of overall material loss.Simple, direct, and low-cost.[27]Insensitive to initial surface degradation; fillers and plasticizers can interfere with results.[27]
Microscopy (SEM, AFM) Visualization of the plastic surface to observe changes in topography and morphology.[26]Qualitative evidence of biodeterioration (e.g., pits, cracks, erosion, biofilm formation).[24]High-resolution visual proof of microbial interaction and surface damage.Not quantitative; surface changes may not correlate directly with polymer breakdown.
Spectroscopy (FTIR) Measures changes in the infrared spectrum of the plastic, indicating alterations in chemical bonds.[26]Detection of new functional groups (e.g., carbonyl C=O, hydroxyl O-H) indicative of oxidation.[28]Provides direct evidence of chemical modification of the polymer backbone.Can be falsified by the presence of biomass; interpretation can be complex.[26]
Respirometry (CO₂ Evolution / O₂ Consumption) Measures the metabolic activity of microorganisms by quantifying gas exchange as they consume the plastic as a carbon source.[25][29]Rate of mineralization (conversion of polymer carbon to CO₂).Provides strong evidence that the plastic is being used in microbial metabolism.[25]Requires specialized equipment; not suitable for very slow degradation processes.
Isotopic Labeling (e.g., ¹³C) The plastic polymer is synthesized using a stable isotope (¹³C), which is then traced into microbial biomass, metabolic byproducts, or CO₂.[25]Unambiguous proof of polymer assimilation or mineralization by the microbes.Highly sensitive and provides definitive evidence of biodegradation.Expensive and requires sophisticated analytical instruments (e.g., mass spectrometry).
Clear Zone Hydrolysis Test Microbes are grown on an agar (B569324) plate containing an emulsion of a biodegradable polymer. A clear halo forms around colonies that secrete degrading enzymes.[25]Rapid screening and isolation of microbes producing extracellular polymer-degrading enzymes.Effective for initial screening of hydrolysable polyesters.Not suitable for recalcitrant, non-hydrolysable polymers like PE or PS.[25]

Visualizing Degradation Pathways and Workflows

Understanding the logical sequence of experiments and the biochemical pathways of degradation is crucial for research. The following diagrams, rendered in DOT language, illustrate these processes.

Experimental and Logical Workflows

The first step in studying plastic biodegradation is often the isolation and confirmation of capable microorganisms.

G cluster_0 Phase 1: Isolation & Screening cluster_1 Phase 2: Degradation Confirmation cluster_2 Phase 3: Advanced Analysis A Sample Collection (e.g., Landfill Soil, Marine Debris) B Enrichment Culture (Plastic as sole carbon source) A->B C Isolation of Pure Cultures B->C D Screening (e.g., Clear Zone Assay) C->D K Genomic & Transcriptomic Analysis C->K E Incubation with Plastic Film/Powder D->E F Weight Loss Measurement E->F G Surface Analysis (SEM/AFM) E->G H Chemical Analysis (FTIR) E->H J Enzyme Identification & Characterization E->J I Metabolic Analysis (CO2 Evolution / Isotope Tracing) H->I

Caption: Workflow for identifying and characterizing plastic-degrading microbes.

Biochemical Degradation Pathways

The biodegradation of PET is best understood through the action of enzymes from Ideonella sakaiensis.[30] The bacterium secretes PETase to break down the polymer into smaller units, which are then transported into the cell for final conversion by MHETase.[18]

PET_Degradation cluster_0 Extracellular Space cluster_1 Periplasm / Intracellular Space PET PET Polymer MHET MHET / BHET PET->MHET Hydrolysis MHET_in MHET / BHET MHET->MHET_in Transport PETase PETase (Enzyme) PETase->PET acts on TPA Terephthalic Acid (TPA) TCA TCA Cycle (Metabolism) TPA->TCA EG Ethylene Glycol (EG) EG->TCA MHETase MHETase (Enzyme) MHETase->MHET_in acts on MHET_in->TPA Hydrolysis MHET_in->EG Hydrolysis

Caption: Enzymatic degradation pathway of PET by Ideonella sakaiensis.

The biodegradation of polyurethane, particularly polyester-based PU, involves the microbial secretion of enzymes that target both the ester and urethane linkages in the polymer chain.[13][31]

PU_Degradation cluster_enzymes Secreted Enzymes PU Polyurethane Polymer Intermediates Oligomers & Monomers (e.g., Diol, Diisocyanate derivatives) PU->Intermediates Enzymatic Cleavage Metabolism Central Metabolism Intermediates->Metabolism Assimilation Esterase Esterases / Cutinases Esterase->PU acts on ester bonds Urease Ureases / Proteases Urease->PU acts on urethane bonds

Caption: General pathway for microbial degradation of polyurethane.

Polystyrene is highly recalcitrant. Its degradation is thought to be initiated by oxidative enzymes that introduce functional groups onto the polymer backbone, facilitating subsequent chain cleavage.[24][32]

PS_Degradation PS Polystyrene Polymer Oxidized_PS Oxidized Polystyrene (Hydroxylated/Carbonylated) PS->Oxidized_PS Cleavage Main Chain & Side Chain Cleavage Oxidized_PS->Cleavage Monomers Aromatic Monomers (Styrene, etc.) Cleavage->Monomers Metabolism Further Degradation & Mineralization Monomers->Metabolism Oxidoreductases Oxidoreductases (Laccases, Peroxidases) Oxidoreductases->PS Initial Attack

Caption: Proposed pathway for the initial stages of polystyrene biodegradation.

Due to its stable C-C backbone, the biodegradation of polyethylene (B3416737) is extremely slow and often requires an initial abiotic or biotic oxidation step to create attack points for microbial enzymes.[15][23]

PE_Degradation PE Polyethylene Polymer Oxidized_PE Oxidized PE (-OH, C=O groups) PE->Oxidized_PE Abiotic (UV, Heat) or Biotic Oxidation Carboxylic_Acids Long-Chain Carboxylic Acids Oxidized_PE->Carboxylic_Acids Beta_Oxidation β-Oxidation Pathway Carboxylic_Acids->Beta_Oxidation Metabolism Central Metabolism (TCA Cycle) Beta_Oxidation->Metabolism Alk_Hydroxylase Alkane Hydroxylases (AlkB) Alk_Hydroxylase->Oxidized_PE Hydroxylation Laccase Laccases / Peroxidases Laccase->PE

Caption: Proposed pathway for the microbial degradation of polyethylene.

Conclusion and Future Directions

The development of specialized databases like PlasticDB, this compound, and PAZy has been instrumental in organizing the complex data landscape of plastic biodegradation.[1][6][9] These resources provide a critical foundation for researchers to identify novel plastic-degrading microorganisms and enzymes. Future progress in this field will likely depend on several key areas:

  • Enzyme Engineering: Modifying known plastic-degrading enzymes to enhance their activity, stability, and efficiency.[22][31]

  • Synthetic Microbial Consortia: Designing and utilizing communities of different microbial species that can work synergistically to break down complex plastic waste.[12][31]

  • Multi-Omics Approaches: Integrating genomics, transcriptomics, and proteomics data to gain a deeper understanding of the metabolic pathways and regulatory networks involved in plastic degradation.[31]

  • Database Integration: Continued efforts to centralize and standardize data across different platforms to facilitate more comprehensive analyses.[10]

By leveraging these powerful databases and advanced biotechnological approaches, the scientific community can accelerate the development of effective and eco-friendly solutions for the global plastic pollution problem.

References

Methodological & Application

Unlocking the Plastics Microbial Biodegradation Database: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Plastics Microbial Biodegradation Database (PMBD) is a vital, publicly accessible repository that centralizes information on microorganisms and enzymes capable of degrading plastics.[1][2][3][4][5][6] This resource is invaluable for researchers investigating novel solutions to plastic pollution and for professionals in drug development exploring enzymatic and microbial applications. This guide provides detailed instructions on how to effectively use the this compound search function, alongside relevant experimental protocols and data visualization tools to streamline your research.

The Plastics Microbial Biodegradation Database (this compound): An Overview

The this compound houses a comprehensive collection of manually curated data from scientific literature, encompassing relationships between 949 microorganisms and various plastics, as well as 79 genes confirmed to be involved in the biodegradation process.[1][2][3][4][5][7][8] Additionally, it includes over 8000 enzyme sequences predicted to have plastic degradation capabilities, sourced from the TrEMBL section of the UniProt database.[1][2][3][4][5][7][8] The database is freely accessible at --INVALID-LINK--.[1][2][3][4][5][7][8]

The this compound offers two primary methods for data retrieval: browsing and searching. It also provides valuable tools for sequence alignment and function prediction to aid in the analysis of protein sequences.[1][4][7][9][10][11]

Navigating the this compound: The Search Function

The this compound provides a user-friendly search interface to quickly locate specific information within its extensive collection of data.

Basic Search Protocol
  • Locate the Search Bar: The search bar is prominently displayed on the homepage of the this compound website.[9]

  • Enter Your Query: Input your search term into the search bar. You can use various keywords, including:

    • Plastic Name: Use either the full name (e.g., "Polyethylene terephthalate") or common abbreviations (e.g., "PET").

    • Microorganism Name: Enter the genus and species (e.g., Ideonella sakaiensis).

    • Enzyme Name: Search for specific enzymes (e.g., "PETase").

    • Gene Name: Input the name of a gene associated with plastic degradation.

  • Initiate the Search: Press the "Search" button to execute your query.

  • Interpret the Results: The search results are organized into distinct categories for clarity: "Microorganisms," "Enzymes," and "External Database".[9] This allows for a targeted review of the returned information.

Advanced Search Strategies

While the this compound website does not feature a dedicated "Advanced Search" page with multiple filtering options, users can refine their searches using strategic keyword combinations. For instance, to find microorganisms that degrade a specific plastic, a query such as "[Microorganism Name][Plastic Name]" can be employed.

Searchable Data Summary

The following table summarizes the key data types that can be retrieved using the this compound search function.

Data CategorySearchable FieldsExample Search Query
Microorganisms Name of Microorganism, Type of Plastic DegradedIdeonella sakaiensis, Polyethylene terephthalate (B1205515)
Enzymes Enzyme Name, Associated Microorganism, Plastic SubstratePETase, Ideonella sakaiensis, PET
Genes Gene Name, Associated Microorganism, FunctionMHETase, Ideonella sakaiensis, PET degradation
Plastics Full Name, AbbreviationPolyvinyl alcohol, PVA

Visualizing the this compound Search Workflow

The following diagram illustrates the logical flow of a typical search query within the this compound.

PMBD_Search_Workflow cluster_results Categorized Results start Start search_bar Enter Search Query (e.g., Plastic, Microbe, Enzyme) start->search_bar submit_search Execute Search search_bar->submit_search process_query Database Query Processing submit_search->process_query display_results Display Search Results process_query->display_results microorganisms Microorganisms display_results->microorganisms enzymes Enzymes display_results->enzymes external_db External Database display_results->external_db end End microorganisms->end enzymes->end external_db->end

A simplified workflow for executing a search in the this compound.

Experimental Protocol: Assessing Microbial Degradation of Polyethylene Terephthalate (PET)

This protocol provides a method for evaluating the degradation of PET films by a specific microorganism, such as Ideonella sakaiensis.

Materials
  • PET film (amorphous, e.g., 0.25 mm thick)

  • Culture of the test microorganism (e.g., Ideonella sakaiensis 201-F6)

  • Minimal salt medium (e.g., M9 medium) supplemented with a carbon source for initial growth (e.g., glucose)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Scanning Electron Microscope (SEM)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of PET Film: Cut the PET film into small, uniform pieces (e.g., 6 mm diameter discs). Sterilize the film pieces by washing with 70% ethanol (B145695) followed by sterile distilled water.

  • Microorganism Culture: Inoculate the test microorganism into a liquid culture medium containing a suitable carbon source and incubate until a sufficient cell density is reached.

  • Degradation Assay: a. Centrifuge the microbial culture to pellet the cells. Wash the cells with sterile minimal salt medium to remove any residual carbon source. b. Resuspend the cells in a fresh minimal salt medium where the PET film is the sole carbon source. c. Add the sterilized PET film pieces to the cell suspension. d. Incubate the cultures at the optimal growth temperature for the microorganism (e.g., 30°C for I. sakaiensis) with shaking.

  • Analysis of Degradation: a. Weight Loss Measurement: At regular intervals (e.g., every 7 days), remove a subset of PET films from the culture. Gently wash the films to remove any adhered cells, dry them to a constant weight, and measure the weight loss. b. Surface Morphology Analysis: Analyze the surface of the PET films using SEM to observe any changes, such as pitting, erosion, or the formation of biofilms. c. Analysis of Degradation Products: Analyze the culture supernatant using HPLC to detect and quantify the products of PET degradation, such as terephthalic acid (TPA) and mono(2-hydroxyethyl) terephthalate (MHET).

Visualizing a Key Biodegradation Pathway: PET Degradation by Ideonella sakaiensis

The bacterium Ideonella sakaiensis utilizes a two-enzyme system to depolymerize PET into its constituent monomers, which can then be assimilated by the cell.[12]

PET_Degradation_Pathway PET Polyethylene Terephthalate (PET) PETase PETase (Extracellular) PET->PETase Hydrolysis MHET Mono(2-hydroxyethyl) terephthalate (MHET) PETase->MHET MHETase MHETase (Cell-associated) MHET->MHETase Hydrolysis TPA Terephthalic Acid (TPA) MHETase->TPA EG Ethylene Glycol (EG) MHETase->EG Metabolism Central Metabolism TPA->Metabolism Assimilation EG->Metabolism Assimilation

The enzymatic degradation pathway of PET by Ideonella sakaiensis.

By leveraging the search functionalities of the this compound and employing robust experimental protocols, researchers can significantly advance our understanding of plastic biodegradation and contribute to the development of innovative solutions for a more sustainable future.

References

Unlocking the Secrets of Plastic-Degrading Enzymes: A Tutorial for the PMBD Sequence Alignment Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have a powerful tool at their disposal for investigating the growing field of microbial plastic biodegradation. The Plastics Microbial Biodegradation Database (PMBD) offers a specialized sequence alignment tool designed to identify and analyze putative plastic-degrading enzymes. This application note provides a detailed tutorial on how to effectively use the this compound sequence alignment tool, interpret its results, and integrate it into research workflows.

Introduction to this compound and its Sequence Alignment Tool

The Plastics Microbial Biodegradation Database (this compound) is a comprehensive and specialized resource that houses a wealth of information on microorganisms and enzymes involved in the biodegradation of plastics.[1][2][3][4][5] The database includes a user-friendly sequence alignment tool that utilizes the HMMER software package to perform sensitive homology searches.[2][3][6][7][8][9] This allows researchers to compare their protein sequences of interest against a curated database of known and predicted plastic-degrading enzymes.[1][2][3]

The primary application of this tool is to identify potential plastic-degrading capabilities in newly discovered or uncharacterized proteins. By aligning a query sequence with the this compound database, researchers can find homologous proteins with known functions, providing valuable clues about the query protein's potential role in plastic biodegradation pathways.

Key Features of the this compound Sequence Alignment Tool

FeatureDescription
Search Algorithm Utilizes HMMER, a powerful tool for sensitive remote homology detection based on profile hidden Markov models.[6][7][8][9][10]
Database Searches against the comprehensive this compound, which contains experimentally confirmed and predicted enzyme sequences related to plastic biodegradation.[1][2][3]
Input Format Accepts protein sequences in the standard FASTA format.[3]
Key Parameter The default E-value for the alignment is set at 0.001, as suggested by the HMMER program.[2]
Output Results Provides a list of similar sequences from the database, including their respective scores, E-values, and biases for robust statistical analysis.[2]

Experimental Protocols

This section outlines the detailed methodology for performing a sequence alignment using the this compound tool.

Protocol 1: Submitting a Protein Sequence for Alignment

Objective: To identify homologous sequences to a query protein within the this compound database.

Materials:

  • A protein sequence of interest in FASTA format.

  • A web browser and internet connection.

Methodology:

  • Navigate to the this compound Website: Access the this compound database portal at --INVALID-LINK--1][2][4]

  • Locate the Sequence Alignment Tool: On the homepage, find the "Tools" section and select the "Sequence Alignment" option.

  • Prepare the Input Sequence: Ensure your protein sequence is in the correct FASTA format. A FASTA formatted sequence begins with a single-line description starting with a ">" symbol, followed by lines of sequence data.

    Example of a single FASTA sequence:

  • Submit the Sequence: Paste your FASTA sequence into the provided text box on the sequence alignment page.

  • Initiate the Alignment: Click the "Submit" or "Align" button to start the search. The tool will align your sequence against the this compound database using HMMER.[2][3]

Protocol 2: Interpretation of Alignment Results

Objective: To analyze and interpret the output of the this compound sequence alignment.

Methodology:

  • Examine the Results Table: The output will be a table listing the homologous sequences found in the this compound database.

  • Interpret Key Metrics:

    • Score: The alignment score indicates the similarity between your query sequence and the database hit. Higher scores generally signify a better alignment.

    • E-value (Expect value): The E-value represents the number of hits you would expect to see by chance with a similar score. A lower E-value (e.g., less than 1e-5) indicates a more statistically significant match. The default E-value is 0.001.[2]

    • Bias: This value indicates if the alignment is biased towards a particular composition of amino acids. A high bias might suggest that the alignment is not due to shared ancestry.

  • Analyze the Alignment Details: The results page will also display the actual alignment of your query sequence with the database hits. This allows for a detailed, residue-by-residue comparison.

  • Gather Functional Information: Click on the identifiers of the homologous sequences to access their entries in the this compound. This will provide more information about their known or predicted function in plastic biodegradation.

Data Presentation

The quantitative data from a typical this compound sequence alignment can be summarized as follows:

Query SequenceDatabase HitScoreE-valueBiasPutative Function
My_Query_Protein_1PMBD_ID_12345250.71.2e-750.1PET hydrolase
My_Query_Protein_1PMBD_ID_67890180.23.5e-500.3Cutinase
My_Query_Protein_1PMBD_ID_1122395.42.1e-250.0Esterase

Visualization of Workflows and Pathways

To better illustrate the application of the this compound sequence alignment tool in a research context, the following diagrams, created using Graphviz, depict a typical experimental workflow and a simplified signaling pathway for the discovery of novel plastic-degrading enzymes.

experimental_workflow cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Bioinformatic Analysis cluster_2 Step 3: Experimental Validation A Isolate DNA from environmental sample B Sequence the metagenome A->B C Gene prediction and translation to protein sequences B->C D Submit uncharacterized protein sequences to this compound Sequence Alignment Tool C->D E Analyze alignment results (Scores, E-values) D->E F Identify candidate plastic- degrading enzymes E->F G Clone and express candidate genes F->G H Purify recombinant proteins G->H I Perform enzyme assays with plastic substrates H->I

Caption: Experimental workflow for identifying novel plastic-degrading enzymes.

signaling_pathway Plastic Plastic Polymer (e.g., PET) Monomers Monomers & Oligomers (e.g., TPA, EG) Plastic->Monomers Depolymerization ExtracellularEnzyme Extracellular Hydrolase (Identified via this compound) ExtracellularEnzyme->Monomers Transport Membrane Transporter Monomers->Transport IntracellularMetabolism Intracellular Metabolism Transport->IntracellularMetabolism TCA TCA Cycle IntracellularMetabolism->TCA Biomass Biomass & Energy TCA->Biomass

Caption: Simplified pathway of microbial plastic biodegradation.

Conclusion

The this compound sequence alignment tool is an invaluable resource for researchers in the field of plastic biodegradation. Its user-friendly interface, coupled with the power of the HMMER search algorithm and a specialized database, provides a streamlined approach to identifying and characterizing novel plastic-degrading enzymes. By following the protocols outlined in this application note, researchers can effectively leverage this tool to accelerate their discovery process and contribute to the development of innovative solutions for plastic pollution.

References

Application Notes and Protocols for the Protein Modification and Biomarker Database (PMBD)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for data submission and retrieval within the Protein Modification and Biomarker Database (PMBD). The this compound is a centralized repository for experimentally validated protein post-translational modifications (PTMs) and their association with disease states, serving as a critical resource for biomarker discovery and therapeutic development.

Data Submission Protocols

Successful data submission to this compound requires adherence to specific experimental and data formatting protocols to ensure data quality, consistency, and interoperability.

High-quality, reproducible experimental data is the foundation of the this compound. The following are standardized protocols for key experiments that generate data suitable for submission.

Protocol 1: Mass Spectrometry-Based PTM Identification

This protocol outlines the general workflow for identifying PTMs using mass spectrometry.

  • Protein Extraction and Digestion:

    • Extract proteins from cell lines or tissues using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a Bradford or BCA assay.

    • Perform in-solution or in-gel digestion of proteins with trypsin or another suitable protease.

  • PTM Enrichment (if applicable):

    • For low-abundance PTMs such as phosphorylation or ubiquitination, perform enrichment using affinity chromatography with PTM-specific antibodies or resins.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify peptides and their modifications.

    • The search should be performed against a comprehensive protein sequence database (e.g., UniProt) with the relevant PTMs specified as variable modifications.[1]

    • Validate PTM site localization with high confidence using algorithms like Ascore or PTM-Score.

Protocol 2: Western Blotting for PTM Validation

This protocol is for validating the presence and changes in specific PTMs.

  • Protein Electrophoresis and Transfer:

    • Separate protein lysates on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the PTM of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.

    • Quantify band intensities using densitometry software.

All data submitted to this compound must be in a standardized format to facilitate automated parsing and integration.

Table 1: Required Data Fields for PTM Submission

Data FieldDescriptionExample
Protein Identifier UniProt Accession Number.P04637
Gene Name Official gene symbol.TP53
Organism Scientific name of the organism.Homo sapiens
PTM Type Type of post-translational modification.[2]Phosphorylation
Residue The modified amino acid and its position.S315
Experimental Method The method used to identify the PTM.Mass Spectrometry
Cell/Tissue Type The biological source of the protein.HEK293 cells
Disease Association The disease state associated with the PTM.[3]Breast Cancer
Reference PubMed ID of the publication.30244175

Table 2: Quantitative Biomarker Data Submission

Data FieldDescriptionExample
Biomarker ID Unique identifier for the biomarker.PTM-TP53-S315
Comparison The comparison being made (e.g., Disease vs. Normal).Breast Cancer vs. Normal
Fold Change The fold change in PTM abundance.2.5
p-value The statistical significance of the change.0.001
Quantification Method The method used for quantification.Label-free quantification

Visualizing the Data Submission Workflow

The following diagram illustrates the logical flow of data from experimental generation to submission and integration into the this compound.

Data_Submission_Workflow cluster_exp Experimental Data Generation cluster_analysis Data Analysis & Formatting cluster_submission Submission & Curation cluster_db Database Integration Exp Experiment (e.g., MS, WB) RawData Raw Experimental Data Exp->RawData Analysis PTM Identification & Quantification RawData->Analysis Format Format Data to this compound Standards Analysis->Format Submit Submit Data to this compound Portal Format->Submit Curation Automated & Manual Curation Submit->Curation DB This compound Database Curation->DB

Caption: Workflow for submitting experimental data to the this compound.

Data Retrieval Protocols

The this compound provides multiple ways to search for and retrieve data to support research and drug development.

The primary method for data retrieval is through the user-friendly web interface. Users can perform searches based on various criteria.[4]

Table 3: Search Parameters for Data Retrieval

Search ParameterDescriptionExample
Protein/Gene Search by protein name, gene name, or UniProt ID.TP53
PTM Type Filter results by the type of modification.Acetylation
Disease Search for PTMs associated with a specific disease.Alzheimer's Disease
Organism Limit the search to a particular organism.Mus musculus

For high-throughput data retrieval, the this compound offers a RESTful API. This allows for automated querying and integration of this compound data into local analysis pipelines. Detailed API documentation, including endpoints and query examples, is available on the this compound website.

Visualizing a Signaling Pathway with this compound Data

Data from the this compound can be used to construct and annotate signaling pathways. The following is an example of a hypothetical signaling pathway where PTMs play a crucial regulatory role.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation (Y123) TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation (S45) TF_active Transcription Factor (Active) TF->TF_active Conformational Change Gene Target Gene TF_active->Gene Gene Transcription

Caption: A hypothetical signaling pathway regulated by phosphorylation.

References

Application Notes and Protocols for Applying PMBD Data to Metagenomic Analysis of Plastic Pollution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global crisis of plastic pollution necessitates innovative approaches to understand and mitigate its environmental impact. The "plastisphere," a term for the microbial communities colonizing plastic debris, represents a unique ecological niche harboring microorganisms with the potential to degrade plastics.[1][2][3] Metagenomic analysis of the plastisphere, coupled with specialized databases like the Plastics Microbial Biodegradation Database (PMBD), offers a powerful strategy to identify novel plastic-degrading enzymes and microorganisms.[4][5] The this compound is a comprehensive resource containing manually collected data on 949 microorganism-plastic relationships and 79 genes involved in plastic biodegradation, supplemented with over 8,000 automatically annotated enzyme sequences predicted to be involved in this process.[6]

These application notes provide a framework and detailed protocols for leveraging this compound data in the metagenomic analysis of plastic pollution. The aim is to guide researchers in identifying key microbial players and genetic determinants of plastic biodegradation, which can inform bioremediation strategies and the development of novel biocatalysts.

Data Presentation

Microbial Diversity on Different Plastic Polymers

The composition of the plastisphere microbiome varies depending on the type of plastic polymer. This variation is crucial for understanding the specific microbial communities adapted to different plastic substrates.

Plastic TypeDominant Microbial Phyla/GeneraReference
Polyethylene (PE)Proteobacteria, Bacteroidetes, Actinobacteria, Firmicutes[1][7]
Pseudomonas, Bacillus, Rhodococcus, Stenotrophomonas[1][8]
Polypropylene (PP)Proteobacteria, Bacteroidetes, Firmicutes[7][9]
Alteromonas, Erythrobacter, Flavobacterium[10]
Polystyrene (PS)Proteobacteria, Actinobacteria[1][7]
Rhodococcus, Bacillus, Pseudomonas[1][11]
Polyvinyl chloride (PVC)Proteobacteria, Firmicutes[9][11]
Alteromonas, Cellvibrionaceae, Oceanospirillaceae[9]
Polyethylene terephthalate (B1205515) (PET)Proteobacteria, Actinobacteria[12]
Ideonella, Pseudomonas, Bacillus[12]
Plastic Degradation Efficiency of Key Microbial Species

Identifying microbial species with high plastic degradation efficiency is a primary goal of plastisphere research. The following table summarizes the degradation capabilities of some key microorganisms.

Microbial SpeciesPlastic TypeDegradation Efficiency (% weight loss)Incubation Time (days)Reference
Bacillus siamensisLDPE8.46 ± 0.3%Not Specified[13]
Bacillus cereusLDPENot SpecifiedNot Specified[13]
Enterobacter spp.LDPE9.00 - 70.00%4 - 150[8]
Pantoea spp.LDPE24.00 - 64.00%120[8]
Pseudomonas spp.LDPE1.15 - 61.00%4 - 150[8]
Escherichia coliLDPE45.00%30[8]
Bacillus spp.LDPE1.5 - 40.00%30 - 120[8]
Neopestalotiopsis phangngaensisLDPE54.34%90[8]
Colletotrichum fructicolaLDPE48.78%90[8]
Thyrostroma jaczewskiiLDPE46.34%90[8]
Pseudomonas aeruginosaPE, PS, PP0.64%, 0.098%, 0.025% (daily)Not Specified[11]

Experimental Protocols

Sample Collection from the Plastisphere

Objective: To collect plastic debris and associated biofilms from environmental samples.

Materials:

  • Sterile forceps and scalpels

  • Sterile containers (e.g., Falcon tubes, Whirl-Pak bags)

  • 70% ethanol (B145695) for surface sterilization of tools

  • GPS device for recording sample locations

  • Cooler with ice packs

Protocol:

  • Identify a suitable sampling site (e.g., beach, river, landfill).

  • Record the GPS coordinates and environmental parameters (e.g., temperature, pH).

  • Using sterile forceps, carefully collect plastic debris of interest.

  • If the plastic is large, use a sterile scalpel to cut a representative portion.

  • Place the plastic sample into a sterile container.

  • For each plastic type, collect a sufficient amount for DNA extraction (e.g., 1-50 fragments, depending on size).

  • Transport the samples to the laboratory on ice in a cooler to minimize microbial activity changes.

  • Store samples at -80°C for long-term storage or proceed immediately to DNA extraction.

DNA Extraction from Plastic Biofilms

Objective: To isolate high-quality metagenomic DNA from the plastisphere.

Materials:

  • Sterile scalpels or brushes

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit (e.g., Qiagen Puregene Tissue kit, MO BIO PowerBiofilm DNA Isolation Kit) or Phenol:Chloroform method.

  • Bead beating tubes or liquid nitrogen and mortar and pestle

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop) or Fluorometer (e.g., Qubit) for DNA quantification

Protocol:

  • Thaw the plastic sample on ice.

  • In a sterile environment (e.g., laminar flow hood), remove the biofilm from the plastic surface using a sterile scalpel or brush. Alternatively, the entire plastic fragment can be used for extraction.

  • Transfer the biofilm or plastic fragment to a bead beating tube containing appropriate lysis buffer from the DNA extraction kit.

  • Mechanical Lysis (choose one):

    • Bead Beating: Secure the tube in a bead beater and process according to the manufacturer's instructions.

    • Cryogenic Grinding: Freeze the sample in liquid nitrogen and grind it to a fine powder using a sterile, pre-chilled mortar and pestle. Transfer the powder to a tube with lysis buffer.

  • Follow the protocol of the chosen DNA extraction kit for cell lysis, protein precipitation, and DNA precipitation. The Qiagen Puregene Tissue kit has been shown to yield high DNA concentrations from plastic biofilms.

  • Elute the purified DNA in a suitable buffer (e.g., Tris-EDTA).

  • Quantify the DNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer or fluorometer.

  • Store the extracted DNA at -20°C or -80°C.

Metagenomic Sequencing and Bioinformatic Analysis

Objective: To sequence the metagenomic DNA and analyze the data to identify plastic-degrading genes and pathways using the this compound.

Materials:

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina, PacBio)

  • High-performance computing cluster

  • Bioinformatics software:

    • Quality control: FastQC, Trimmomatic

    • Assembly: MEGAHIT, SPAdes

    • Gene prediction: Prodigal

    • Functional annotation: BLAST, DIAMOND, HMMER

    • Taxonomic classification: Kraken2, MetaPhlAn

    • Statistical analysis: R with packages like DESeq2

Protocol:

  • Sequencing: Prepare a metagenomic library from the extracted DNA and sequence it on an NGS platform.

  • Quality Control: Use FastQC to assess the quality of the raw sequencing reads and Trimmomatic to remove low-quality reads and adapters.

  • Assembly: Assemble the high-quality reads into contigs using a metagenome assembler like MEGAHIT.

  • Gene Prediction: Predict protein-coding genes from the assembled contigs using Prodigal.

  • Functional Annotation using this compound: a. Download the protein and gene sequences from the this compound. b. Create a local BLAST or DIAMOND database from the this compound sequences. c. Align the predicted protein sequences from your metagenome against the local this compound database using BLASTp or DIAMOND. d. Use the alignment results to identify genes in your metagenome that are homologous to known or predicted plastic-degrading enzymes in the this compound.[4] e. The this compound website also offers a "function prediction" tool that can be used to analyze protein sequences.[4]

  • Taxonomic Classification: Determine the taxonomic identity of the microorganisms in your sample by aligning reads or contigs against a reference database using tools like Kraken2.

  • Differential Abundance Analysis: If comparing samples from different plastic types or environments, use tools like DESeq2 to identify genes that are significantly more abundant in the plastisphere compared to the surrounding environment (e.g., bulk soil or water).[4]

Visualizations

Experimental_Workflow cluster_sampling Sample Collection cluster_lab Laboratory Processing cluster_bioinformatics Bioinformatic Analysis Sample Plastic Debris from Environment Biofilm Biofilm Removal Sample->Biofilm Sterile tools DNA_Extraction DNA Extraction Biofilm->DNA_Extraction Lysis Sequencing Metagenomic Sequencing DNA_Extraction->Sequencing NGS QC Quality Control Sequencing->QC Assembly Assembly QC->Assembly Gene_Prediction Gene Prediction Assembly->Gene_Prediction Annotation Functional Annotation (vs. This compound) Gene_Prediction->Annotation Analysis Downstream Analysis Annotation->Analysis Identification of degrading enzymes

Caption: Experimental workflow for metagenomic analysis of the plastisphere.

PET_Degradation_Pathway PET Polyethylene terephthalate (PET) MHET Mono(2-hydroxyethyl) terephthalate (MHET) PET->MHET Hydrolysis BHET Bis(2-hydroxyethyl) terephthalate (BHET) PET->BHET Hydrolysis PETase PETase PETase->PET TPA Terephthalic acid (TPA) MHET->TPA Hydrolysis EG Ethylene glycol (EG) MHET->EG Hydrolysis MHETase MHETase MHETase->MHET Metabolism Cellular Metabolism (TCA Cycle) TPA->Metabolism EG->Metabolism

Caption: Enzymatic degradation pathway of PET by Ideonella sakaiensis.[14][15][16]

Biofilm_Formation_Signaling cluster_attachment Initial Attachment cluster_maturation Biofilm Maturation cluster_signaling Quorum Sensing Planktonic Planktonic Bacteria Attachment Reversible Attachment Planktonic->Attachment Surface Plastic Surface Surface->Attachment Irreversible Irreversible Attachment Attachment->Irreversible Microcolony Microcolony Formation Irreversible->Microcolony EPS EPS Production Microcolony->EPS QS_Signal Quorum Sensing Signal (e.g., AHL) Microcolony->QS_Signal Mature_Biofilm Mature Biofilm EPS->Mature_Biofilm Gene_Expression Altered Gene Expression QS_Signal->Gene_Expression Gene_Expression->EPS upregulates Gene_Expression->Mature_Biofilm influences structure

Caption: Generalized signaling pathway of bacterial biofilm formation.

References

Application Notes and Protocols for Identifying and Characterizing PET-Degrading Genes from the Plastic-Metabolizing Bacteria Database (PMBD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive workflow for identifying putative Polyethylene (B3416737) terephthalate (B1205515) (PET) degradation genes within the Plastic-Metabolizing Bacteria Database (PMBD) and offer detailed protocols for their experimental validation and characterization.

Introduction

The Plastic-Metabolizing Bacteria Database (this compound) is a valuable repository of information on microorganisms and genes associated with plastic biodegradation.[1][2] It contains manually curated data from scientific literature as well as automatically annotated enzyme sequences predicted to be involved in plastic degradation.[2] This resource serves as a critical starting point for the discovery of novel enzymes for plastic recycling and bioremediation. This guide will walk you through the process of utilizing the this compound to find candidate PET-degrading genes and subsequently verifying their function and quantifying their activity.

Section 1: Identifying Candidate PET Degradation Genes in the this compound

The this compound provides a user-friendly interface to search for genes and enzymes related to the degradation of various plastics, including PET.

Protocol 1: Bioinformatic Identification of PET-Degrading Enzyme Candidates

  • Navigate to the this compound: Access the database through its web portal.

  • Browse by Plastic Type: On the homepage, locate the section for predicted enzyme sequences. This section is categorized by the type of plastic they are predicted to degrade.

  • Select PET: Click on the "PET" link to view a list of putative PET-degrading enzymes.

  • Gather Information: The resulting table will display protein names, corresponding gene names, the source microorganism, enzyme sequence length, and the target plastic. Crucially, it provides the UniProt entry ID for each enzyme.

  • Retrieve Sequences: Click on the UniProt IDs to access the full protein sequence and associated information from the UniProt database.

  • Sequence Analysis (Optional but Recommended):

    • Use the sequence alignment tool provided by this compound (based on HMMER) to compare your candidate sequences with known PET-degrading enzymes.[2]

    • Perform a BLAST search against a non-redundant protein database to find homologs and identify conserved domains.

    • Utilize the function prediction tool within this compound, which employs a convolutional neural network to predict the potential biodegradation function of your protein sequence.[2]

Section 2: Experimental Validation and Characterization

Once candidate genes are identified, the next crucial step is to experimentally validate their function. This typically involves expressing the gene in a heterologous host and assaying the purified enzyme's activity against PET substrates.

Protocol 2: Heterologous Expression and Purification of Candidate Enzymes

This protocol is a general guideline and may require optimization for specific enzymes. Escherichia coli is a commonly used host for heterologous expression.[3]

  • Codon Optimization and Gene Synthesis: Codon-optimize the candidate gene sequence for expression in E. coli and synthesize the gene.

  • Cloning into an Expression Vector: Ligate the synthesized gene into a suitable expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and a purification tag (e.g., His-tag).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

    • Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Purification:

    • Clarify the lysate by centrifugation.

    • If using a His-tag, purify the protein from the supernatant using immobilized metal affinity chromatography (IMAC).

    • Wash the column to remove non-specifically bound proteins.

    • Elute the target protein using an imidazole (B134444) gradient.

  • Purity and Concentration Assessment:

    • Assess the purity of the eluted protein using SDS-PAGE.

    • Determine the protein concentration using a standard method like the Bradford assay.

Section 3: Quantitative Analysis of PET Degradation Activity

Several methods can be employed to quantify the activity of the purified enzyme.

Protocol 3: PET Film Degradation Assay (Weight Loss)

This assay directly measures the degradation of a PET film.

  • Substrate Preparation: Prepare circular PET films of a defined diameter and thickness from a commercial source. Wash the films with deionized water and dry them to a constant weight.

  • Enzymatic Reaction:

    • Place a pre-weighed PET film in a reaction tube.

    • Add a reaction buffer (e.g., 50 mM glycine-NaOH, pH 9.0) containing a known concentration of the purified enzyme (e.g., 500 nM).[4]

    • Incubate the reaction at an optimal temperature for the enzyme (e.g., 30°C for Ideonella sakaiensis PETase) for a defined period (e.g., 72 hours).[4]

  • Stopping the Reaction and Sample Preparation:

    • Stop the reaction by adding a quenching solution (e.g., 1% SDS, 20% ethanol).

    • Wash the PET film thoroughly with deionized water to remove any residual enzyme and soluble degradation products.

  • Quantification:

    • Dry the PET film to a constant weight.

    • Calculate the weight loss of the film.

    • Visualize surface degradation using Scanning Electron Microscopy (SEM).[4][5]

Protocol 4: HPLC-Based Quantification of Soluble Degradation Products

This method quantifies the release of soluble PET degradation products like terephthalic acid (TPA), mono(2-hydroxyethyl) terephthalate (MHET), and bis(2-hydroxyethyl) terephthalate (BHET).

  • Enzymatic Reaction: Set up the enzymatic reaction as described in Protocol 3, but use a smaller reaction volume.

  • Sample Collection: At different time points, take aliquots of the reaction supernatant.

  • Sample Preparation: Stop the enzymatic reaction in the aliquots by adding an appropriate quenching solution and centrifuge to remove any precipitated enzyme.

  • HPLC Analysis:

    • Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18).

    • Use a suitable mobile phase and gradient to separate TPA, MHET, and BHET.

    • Detect the products using a UV detector at a suitable wavelength (e.g., 240 nm).[6]

  • Quantification:

    • Create standard curves for TPA, MHET, and BHET.

    • Calculate the concentration of each product in the reaction samples based on the standard curves.

Protocol 5: Turbidity-Based Assay for Screening

This is a high-throughput method suitable for screening a large number of enzyme variants.

  • Substrate Preparation: Prepare a suspension of PET nanoparticles.

  • Enzymatic Reaction:

    • In a microplate, mix the PET nanoparticle suspension with the purified enzyme in a suitable buffer.

  • Measurement:

    • Monitor the decrease in turbidity (absorbance) over time using a microplate reader. A decrease in turbidity correlates with the degradation of PET nanoparticles.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for well-characterized PET-degrading enzymes. This data can serve as a benchmark for newly identified enzymes.

EnzymeSpecific Activity (μmol TPAeq h⁻¹ mg⁻¹)Optimal Temperature (°C)Optimal pHSubstrateReference
FAST-PETase34850-PET[8]
HotPETase-65-PET[8]
PES-H1L92F/Q94Y48165-PET[8]
LCCICCG-68-PET[8]
PETase-EK30302.4 µM total MHET and TPA released in 6 days40-Amorphous PET film[9]
Native PETase32.8 µM total MHET and TPA released in 6 days40-Amorphous PET film[9]

TPAeq: Terephthalic acid equivalents, representing the total amount of soluble aromatic degradation products.

Visualizing the PET Degradation Pathway and Experimental Workflow

Diagram 1: Workflow for Identifying and Validating PET-Degrading Genes

G cluster_0 Bioinformatic Analysis (this compound) cluster_1 Experimental Validation cluster_2 Functional Characterization Identify Candidates 1. Identify PETase/MHETase Candidates in this compound Sequence Analysis 2. Sequence & Domain Analysis Identify Candidates->Sequence Analysis Gene Synthesis 3. Gene Synthesis & Codon Optimization Sequence Analysis->Gene Synthesis Cloning Expression 4. Cloning & Heterologous Expression Gene Synthesis->Cloning Expression Purification 5. Protein Purification Cloning Expression->Purification Activity Assays 6. Enzyme Activity Assays (PET film, HPLC, Turbidity) Purification->Activity Assays Data Analysis 7. Quantitative Data Analysis Activity Assays->Data Analysis

Caption: Workflow for PET-degrading gene identification and validation.

Diagram 2: Enzymatic Degradation Pathway of PET by Ideonella sakaiensis

PET_Degradation_Pathway PET PET (Polyethylene terephthalate) MHET MHET (Mono(2-hydroxyethyl) terephthalate) PET->MHET PETase BHET BHET (Bis(2-hydroxyethyl) terephthalate) PET->BHET PETase TPA TPA (Terephthalic acid) MHET->TPA MHETase EG EG (Ethylene glycol) MHET->EG MHETase BHET->MHET PETase Metabolism Central Metabolism (e.g., TCA Cycle) TPA->Metabolism EG->Metabolism

Caption: PET degradation pathway in Ideonella sakaiensis.

Diagram 3: Metabolic Fate of PET Monomers

Monomer_Metabolism cluster_0 TPA Catabolism cluster_1 EG Catabolism TPA Terephthalic acid (TPA) PCA Protocatechuate (PCA) TPA->PCA beta_keto β-Ketoadipate Pathway PCA->beta_keto TCA Tricarboxylic Acid (TCA) Cycle beta_keto->TCA EG Ethylene glycol (EG) Glycolaldehyde Glycolaldehyde EG->Glycolaldehyde Glycolate Glycolate Glycolaldehyde->Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glyoxylate->TCA

Caption: Metabolic pathways for TPA and EG utilization.

References

Application Notes: Protocols for Searching the Plastics Microbial Biodegradation Database (PMBD) for Specific Polymer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Plastics Microbial Biodegradation Database (PMBD) is a valuable, publicly accessible resource designed to facilitate research into the microbial degradation of plastics.[1][2][3] It contains a wealth of manually curated and automatically annotated data on microorganisms, enzymes, and genes implicated in the breakdown of various polymers.[1][2][3] These application notes provide detailed protocols for effectively searching the this compound to identify information related to specific polymer types. The protocols outlined below will guide users through keyword-based searches, sequence-based analyses, and data interpretation to support research in bioremediation, enzyme discovery, and the development of novel plastic degradation technologies.

Data Presentation: Summary of Polymer Biodegradation Data

The following tables summarize quantitative data on the biodegradation of common polymers by various microorganisms. This data, gathered from multiple studies, illustrates the types of information that can be found through targeted literature searches informed by databases like this compound.

Table 1: Microbial Degradation of Polystyrene (PS)

MicroorganismPolymer TypeIncubation Time (days)Weight Loss (%)Reference
Bacillus cereusPolystyrene (PS) Microplastics3020[4]
Bacillus cereusPolystyrene (PS) Microplastics407.4[5]
Pseudomonas alcaligenesPolystyrene (PS) MicroplasticsNot Specified>10[5]
Bacillus subtilisPolystyrene (PS)Not Specified20[5]
Pseudomonas aeruginosaPolystyrene (PS)Not Specified5[5]
Lysinibacillus sp. PS-LPolystyrene (PS) Film302.25[6]
Pseudomonas sp. PS-PPolystyrene (PS) Microplastic306.99[6]

Table 2: Microbial Degradation of Other Common Polymers

MicroorganismPolymer TypeIncubation Time (days)Degradation MetricReference
Ideonella sakaiensisPolyethylene terephthalate (B1205515) (PET)Not SpecifiedNear complete degradation[7]
Aspergillus nigerPolyurethane (PU)14Significant weight loss[8]
Pseudomonas putidaPolyethylene (PE)240Formation of oligomers[8]

Experimental Protocols

Protocol 1: Keyword-Based Search for a Specific Polymer

This protocol describes the fundamental method for querying the this compound for information related to a specific polymer using keywords.

Objective: To retrieve a list of microorganisms, enzymes, and genes associated with the biodegradation of a target polymer.

Materials:

  • A computer with internet access.

  • Web browser.

  • Name or abbreviation of the target polymer (e.g., Polyethylene, PE).

Procedure:

  • Navigate to the this compound Website: Open a web browser and go to the this compound homepage (--INVALID-LINK--1]

  • Locate the Search Bar: The search bar is prominently displayed on the homepage.[1]

  • Enter Search Terms: In the search bar, type the full name or the abbreviation of the polymer of interest. For example, to search for Polyvinyl alcohol, you can use "Polyvinyl alcohol" or "PVA".[1]

  • Initiate the Search: Press enter or click the search button to execute the query.

  • Analyze the Search Results: The results are categorized into "Microorganisms," "Enzymes," and "External Database."[1]

    • Microorganisms Tab: This section lists the microorganisms that have been reported to degrade the specified polymer. Each entry provides details about the microorganism and the plastic it degrades.[9]

    • Enzymes Tab: This tab displays enzymes that are known or predicted to be involved in the degradation of the polymer. Information on enzyme names, the source microorganism, and links to external databases like UniProt are provided.[1]

    • External Database Tab: This section may provide links to related information in other databases.

  • Data Extraction: Click on individual entries to view more detailed information, including literature references that support the data.

Protocol 2: Functional Prediction of a Putative Plastic-Degrading Enzyme

This protocol outlines the steps to use the this compound's function prediction tool to assess whether a protein sequence has the potential to be involved in plastic biodegradation.[1][10]

Objective: To predict the plastic degradation potential of a user-provided protein sequence.

Materials:

  • A computer with internet access.

  • Web browser.

  • Protein sequence(s) in FASTA format.

Procedure:

  • Navigate to the Function Prediction Tool: On the this compound website, locate and navigate to the "Function Prediction" tool.[10]

  • Input Protein Sequence: Paste the protein sequence in FASTA format into the designated input box.

  • Initiate Prediction: Click the "Predict" or "Submit" button to start the analysis. The tool employs a Convolutional Neural Network (CNN) model trained on known plastic-degrading enzyme sequences to predict the function of the input sequence.[1][2]

  • Interpret the Results: The tool will provide a prediction regarding the potential of the submitted sequence to be involved in plastic biodegradation. This can be a valuable step in screening candidate enzymes from metagenomic or other large datasets.[10]

Protocol 3: Sequence Similarity Search for Homologous Enzymes

This protocol details how to use the this compound's sequence alignment tool to find enzymes in the database that are similar to a query sequence.

Objective: To identify known or predicted plastic-degrading enzymes in the this compound that share sequence similarity with a user's protein of interest.

Materials:

  • A computer with internet access.

  • Web browser.

  • Protein sequence in FASTA format.

Procedure:

  • Navigate to the Sequence Alignment Tool: On the this compound homepage, find the link to the sequence alignment tool. The this compound utilizes HMMER for this purpose.[1][2]

  • Submit Query Sequence: Paste your protein sequence in FASTA format into the provided text area.

  • Run the Alignment: Initiate the search. The tool will compare your sequence against the protein sequences stored in the this compound.[2]

  • Analyze the Alignment Results: The output will display a list of similar sequences from the this compound, along with alignment scores, E-values, and other statistical measures.[1] Low E-values indicate a higher degree of similarity and a greater likelihood of a shared evolutionary origin and potentially similar function.

Mandatory Visualization

Microbial Biodegradation Workflow

The following diagram illustrates a general workflow for identifying and characterizing plastic-degrading microorganisms and enzymes, a process supported by databases like this compound.

cluster_0 In Silico Analysis cluster_1 Experimental Validation cluster_2 Application db_search Database Search (this compound) - Keyword search for polymer - Identify candidate microorganisms/enzymes seq_analysis Sequence Analysis - BLAST/HMMER search - Functional prediction db_search->seq_analysis Identify sequences isolation Isolation & Culturing - Isolate microorganisms from plastic-polluted environments seq_analysis->isolation Guide isolation degradation_assay Degradation Assay - Incubate isolates with polymer - Measure weight loss, surface changes isolation->degradation_assay Perform assays enzyme_assay Enzyme Characterization - Purify candidate enzymes - Test activity on polymer substrates degradation_assay->enzyme_assay Identify active strains bioremediation Bioremediation Strategies enzyme_assay->bioremediation Develop applications enzyme_engineering Enzyme Engineering enzyme_assay->enzyme_engineering Improve efficiency

Caption: A workflow for plastic biodegradation research.

General Microbial Polymer Degradation Pathway

This diagram illustrates the key stages of microbial degradation of a polymer.

Polymer Intact Polymer Biofragmentation Biofragmentation (Extracellular Enzymes) Polymer->Biofragmentation Oligomers Oligomers & Monomers Biofragmentation->Oligomers Assimilation Assimilation (Transport into cell) Oligomers->Assimilation Metabolism Microbial Metabolism (e.g., Citric Acid Cycle) Assimilation->Metabolism EndProducts End Products (CO2, H2O, Biomass) Metabolism->EndProducts

Caption: Key stages of microbial polymer degradation.

References

Application Notes and Protocols for Pseudomonas-Mediated Bioremediation (PMBD) Strategy Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Pseudomonas-Mediated Bioremediation and Development (PMBD)

Pseudomonas, a genus of gram-negative bacteria, is widely recognized for its metabolic versatility and adaptability to diverse and harsh environments.[1][2] This makes various Pseudomonas species, such as P. aeruginosa, P. putida, and P. fluorescens, prime candidates for bioremediation efforts.[3][4] These bacteria can degrade a wide array of environmental pollutants, including hydrocarbons and heavy metals, by utilizing them as a carbon source or transforming them into less toxic substances.[2][5] The development of bioremediation strategies leveraging Pseudomonas (this compound) involves isolating and characterizing potent bacterial strains, optimizing environmental conditions for their growth and degradative activity, and implementing techniques like bioaugmentation and biostimulation.[4]

Application Note 1: Bioremediation of Hydrocarbon-Contaminated Environments

Pseudomonas species are highly effective in the bioremediation of environments contaminated with petroleum hydrocarbons, including aliphatic and aromatic compounds.[2] They achieve this through mechanisms such as enzymatic degradation and the production of biosurfactants, which increase the bioavailability of hydrophobic pollutants.[6]

Quantitative Data: Hydrocarbon Degradation by Pseudomonas Species

The following table summarizes the degradation efficiency of various hydrocarbons by different Pseudomonas strains under optimized laboratory conditions.

Pseudomonas StrainHydrocarbon(s)Initial ConcentrationIncubation Time (days)Degradation Efficiency (%)Reference
P. aeruginosa NG4Naphthalene300 ppm1091.16 ± 3.64[7]
P. aeruginosa NG4Anthracene300 ppm1088.86 ± 3.55[7]
P. aeruginosa NG4Phenanthrene300 ppm1080.56 ± 3.22[7]
P. putidaCrude Oil1% (v/v)988.33[4]
P. aeruginosaCrude Oil1% (v/v)-47[4]
P. fluorescensCrude Oil1% (v/v)-58[4]
Pseudomonas sp. P-1Crude Oil100 µl in 100 ml medium2827[6]
Pseudomonas sp. P-1Hexadecane100 µl in 100 ml medium2813[6]
Experimental Protocol: Isolation and Characterization of Hydrocarbon-Degrading Pseudomonas

This protocol outlines the steps for isolating and characterizing Pseudomonas strains with the ability to degrade hydrocarbons from contaminated soil.

1. Sample Collection and Enrichment:

  • Collect soil samples from a hydrocarbon-contaminated site (e.g., gas station, oil field).[8]

  • Prepare an enrichment medium, such as Bushnell-Haas (BH) medium, supplemented with a target hydrocarbon (e.g., 1% v/v diesel) as the sole carbon source.[8] The BH medium consists of (per liter): 0.2 g MgSO₄, 0.02 g CaCl₂, 1.0 g K₂HPO₄, 1.0 g KH₂PO₄, 1.0 g NH₄NO₃, and 0.05 g FeCl₃, with a pH of 7.0.[8]

  • Inoculate 100 mL of the sterile BH medium with 3 mL of groundwater from the contaminated site or a soil suspension.[8]

  • Incubate the flasks at 30°C on a rotary shaker (150 rpm) for 7 days.[8]

  • Perform a series of subcultures by transferring 3 mL of the enriched culture to fresh BH medium under the same conditions to select for potent hydrocarbon-degrading bacteria.[8]

2. Isolation and Purification:

  • After enrichment, take a 1 mL aliquot from the final subculture, perform serial dilutions in sterile saline solution (0.85% w/v), and plate onto Nutrient Agar (NA).[8]

  • Incubate the plates at 30°C for 48 hours.[8]

  • Select phenotypically distinct colonies and purify them by streaking onto fresh NA plates.[8]

3. Screening for Hydrocarbon Degradation Ability:

  • Use a redox indicator-based method with 2,6-dichlorophenol (B41786) indophenol (B113434) (DCPIP) to quickly screen isolates for their ability to degrade different hydrocarbons. A color change from blue to colorless indicates hydrocarbon utilization.[8]

4. Identification of Isolates:

  • Perform Gram staining and biochemical tests (e.g., oxidase, catalase) for preliminary identification.

  • For definitive identification, extract genomic DNA and perform 16S rRNA gene sequencing.[9]

5. Quantification of Hydrocarbon Degradation:

  • Inoculate a known amount of the isolated strain into a minimal salt medium containing a specific concentration of the hydrocarbon of interest.

  • Incubate under optimal conditions (e.g., 35°C, pH 7 for P. putida).[4]

  • At regular intervals, extract the remaining hydrocarbon from the medium using a suitable solvent (e.g., n-hexane) and quantify it using gas chromatography-mass spectrometry (GC-MS).[10]

Application Note 2: Bioremediation of Heavy Metal-Contaminated Water and Soil

Pseudomonas species can also be employed for the bioremediation of heavy metal-contaminated environments. The primary mechanisms involved are biosorption (metal binding to the cell surface) and bioaccumulation (intracellular uptake).[1][5]

Quantitative Data: Heavy Metal Removal by Pseudomonas Species

The table below presents data on the efficiency of heavy metal removal by Pseudomonas strains.

Pseudomonas IsolateHeavy MetalInitial ConcentrationIncubation Time (hours)Removal Efficiency (%)Reference
P. aeruginosaCopper (Cu)15% solution4879.1[11][12]
P. aeruginosaZinc (Zn)15% solution7252.4[11][12]
P. aeruginosaChromium (Cr)5% solution7241.6[11][12]
P. aeruginosaIron (Fe)10% solution2461.0[11]
Pseudomonas spp. (from polluted soil)Lead (Pb)10 mg/L4872.97[13]
Pseudomonas spp. (from polluted soil)Chromium (Cr)10 mg/L4858.28[13]
P. aeruginosaLead (Pb)--81.74[14]
P. aeruginosaArsenic (As)0.05 mg/L-54.15[14]
Experimental Protocol: Assessing Heavy Metal Biosorption by Pseudomonas

This protocol details the methodology for evaluating the heavy metal biosorption capacity of a Pseudomonas strain.

1. Preparation of Bacterial Biomass:

  • Culture the selected Pseudomonas strain in a suitable nutrient broth until it reaches the late exponential or early stationary phase.

  • Harvest the bacterial cells by centrifugation.

  • Wash the biomass several times with deionized water to remove any residual media components.

  • The prepared biomass (either living or non-living/heat-inactivated) can be used for biosorption experiments.

2. Biosorption Assay:

  • Prepare aqueous solutions of the target heavy metals (e.g., PbCl₂, CrCl₃) at various concentrations.

  • Suspend a known amount of the prepared bacterial biomass in the heavy metal solutions.

  • Agitate the mixture at a constant temperature and pH for a defined period (e.g., 48 hours).[13]

  • Separate the biomass from the solution by centrifugation or filtration.

3. Analysis of Heavy Metal Concentration:

  • Measure the initial and final concentrations of the heavy metal in the supernatant using Atomic Absorption Spectrophotometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[11]

  • The amount of metal biosorbed by the bacteria can be calculated by the difference between the initial and final concentrations.

4. Optimization of Biosorption Parameters:

  • To determine the optimal conditions for heavy metal removal, vary parameters such as pH (e.g., pH 7), temperature (e.g., 37°C), incubation time, and initial metal concentration, and analyze their effects on biosorption efficiency.[13]

Mandatory Visualizations

Experimental Workflow for this compound Strategy Development

G cluster_0 Phase 1: Isolation & Screening cluster_1 Phase 2: Characterization & Optimization cluster_2 Phase 3: Strategy Implementation node_A Sample Collection (Contaminated Soil/Water) node_B Enrichment Culture (Selective Media) node_A->node_B Inoculation node_C Isolation & Purification (Pure Colonies) node_B->node_C Plating node_D Screening for Degradation (e.g., DCPIP Assay) node_C->node_D Selection node_E Strain Identification (16S rRNA Sequencing) node_D->node_E Potent Strains node_F Degradation/Biosorption Assay (Quantitative Analysis) node_E->node_F node_G Optimization of Conditions (pH, Temp, Nutrients) node_F->node_G node_H Toxicity Assessment node_G->node_H node_I Pilot-Scale Study (Microcosm/Bioreactor) node_H->node_I Optimized Strain & Conditions node_J Field Application (Bioaugmentation/Biostimulation) node_I->node_J node_K Monitoring & Evaluation node_J->node_K

Caption: Workflow for isolating, characterizing, and applying Pseudomonas in bioremediation.

Mechanism of Pseudomonas aeruginosa Biofilm Formation for Bioremediation

G cluster_info Key Processes node_A Planktonic Cells (Free-swimming) node_B Initial Reversible Attachment node_A->node_B Surface Contact node_B->node_A Detachment node_C Irreversible Attachment node_B->node_C node_D Microcolony Formation node_C->node_D Cell Division node_E Biofilm Maturation (EPS Matrix Production) node_D->node_E Growth & Quorum Sensing node_F Dispersion node_E->node_F Environmental Cues node_F->node_A Release of Planktonic Cells key1 EPS: Extracellular Polymeric Substance key2 Biofilm protects cells and localizes degradative activity.

Caption: The lifecycle of Pseudomonas aeruginosa biofilm formation, a key factor in bioremediation.

References

How to download datasets from the Plastics Microbial Biodegradation Database.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development engaged in the study of microbial plastic biodegradation, direct access to comprehensive datasets is crucial. This document provides detailed instructions on how to access and download data from the Plastics Microbial Biodegradation Database (PMBD) and offers a direct download protocol for the PlasticDB, a related and valuable resource.

Plastics Microbial Biodegradation Database (this compound)

The Plastics Microbial Biodegradation Database (this compound) is a valuable resource containing manually curated information on microorganisms and enzymes involved in the biodegradation of plastics.[1] It provides detailed entries on microorganism-plastic relationships and the genes involved.[1][2]

Data Access Protocol for this compound

Direct bulk download of the entire this compound dataset is not currently supported through its web interface.[1][2][3] Instead, data is accessible through browsing and searching functionalities.

Protocol for Data Retrieval from this compound:

  • Navigate to the this compound Website: Access the database through its official portal.

  • Browse Data: Utilize the main menu to browse through different categories, such as "Microorganism" or "Enzyme." This allows for a survey of the available data.

  • Search for Specific Entries: Use the search bar to query the database for specific microorganisms, plastics, or enzymes of interest.

  • Manual Data Extraction: Once the desired information is located, you will need to manually copy and paste the data from the web page into a local file (e.g., a spreadsheet or text document).

Quantitative Data Summary from this compound

The this compound contains a significant amount of curated data. The table below summarizes the key quantitative information available within the database.[1][2]

Data TypeQuantity
Microorganism-Plastic Relationships949
Genes Involved in Biodegradation79
Automatically Annotated Enzyme Sequences>8000

PlasticDB: A Downloadable Alternative

For researchers requiring downloadable datasets, PlasticDB is an excellent resource that provides direct download links for its curated data on microorganisms and proteins associated with plastic biodegradation.[4][5]

Downloadable Datasets from PlasticDB

PlasticDB offers several datasets for direct download, providing flexibility for various research applications.[4][6]

DatasetFile FormatDescription
Microorganisms and MetadataRaw Text FileA comprehensive file containing all collated data from scientific literature.[6]
Protein SequencesFASTAContains all protein sequences available in the database.
Protein Structure PredictionsGziped FileContains all protein structure predictions generated by AlphaFold2.[6]
Protocol for Downloading Datasets from PlasticDB

The following protocol outlines the steps to download datasets directly from the PlasticDB website.

  • Access the PlasticDB Website: Navigate to the main page of the PlasticDB database.

  • Locate the "Download" Section: On the main menu, find and click on the "Download data" link.[4]

  • Select the Desired Dataset: On the download page, you will find links for "Microorganisms and Metadata," "Protein Sequences," and "Protein Structure Predictions."

  • Initiate the Download: Click the "Download" button corresponding to the dataset you wish to acquire. The file will be saved to your local computer.

Experimental Workflow for Data Utilization

The following diagram illustrates a typical workflow for utilizing the downloaded data from PlasticDB in a research context.

cluster_0 Data Acquisition from PlasticDB cluster_1 Local Data Analysis cluster_2 Experimental Validation A Navigate to PlasticDB Website B Access 'Download' Section A->B C Select Dataset (e.g., Protein Sequences) B->C D Download FASTA File C->D E Sequence Alignment (e.g., BLAST) D->E H Gene Synthesis & Cloning D->H F Phylogenetic Analysis E->F G Structural Modeling E->G I Protein Expression & Purification H->I J Enzyme Activity Assays I->J

Workflow for utilizing downloaded data.

References

Application Notes and Protocols: Integrating Protein Structure and Dynamics Data with Bioinformatics Tools

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for integrating data from the Protein Data Bank (PDB), a primary repository for 3D structural data of large biological molecules, and GROMACS, a versatile package for molecular dynamics simulations, with other key bioinformatics tools. These integrations are crucial for a comprehensive understanding of protein function, drug discovery, and molecular biology research.

Integrating PDB Data with Sequence Alignment Tools for Evolutionary Analysis

Objective: To combine protein structural data from the PDB with sequence alignment tools like Clustal Omega and BLAST to infer evolutionary relationships and identify conserved functional domains.

Protocol:

  • Data Retrieval:

    • Identify the protein of interest and retrieve its 3D structure file (in .pdb or .cif format) from the Protein Data Bank.

    • Extract the primary amino acid sequence from the PDB file. This can typically be found in the SEQRES records of the .pdb file or downloaded in FASTA format directly from the PDB entry page.

  • Homology Search with BLAST:

    • Navigate to the NCBI BLAST (Basic Local Alignment Search Tool) web server.

    • Select "Protein BLAST" (blastp).

    • Paste the FASTA sequence of the query protein into the sequence box.

    • Choose the appropriate database to search against (e.g., nr for non-redundant protein sequences).

    • Execute the search to identify homologous sequences.

  • Multiple Sequence Alignment with Clustal Omega:

    • From the BLAST results, select a set of homologous sequences representing a range of species or protein subtypes.

    • Go to the Clustal Omega web server.

    • Paste the FASTA sequences of the query protein and its homologs into the input box.

    • Run the alignment with default parameters.

  • Structural and Functional Annotation:

    • Analyze the multiple sequence alignment to identify conserved residues.

    • Map these conserved residues back onto the 3D structure of the protein using a molecular visualization tool like PyMOL or UCSF Chimera. This helps in identifying key residues within functional sites, such as active sites or protein-protein interaction interfaces.

Quantitative Data Summary:

ToolInput DataOutput DataKey ParametersApplication
PDB N/A3D Protein Structure (.pdb, .cif), FASTA sequenceN/AStructural data repository
BLASTp FASTA sequenceList of homologous sequences with E-values and alignment scoresDatabase (e.g., nr), Expect thresholdHomology identification
Clustal Omega Multiple FASTA sequencesMultiple Sequence AlignmentN/AConservation analysis
PyMOL/Chimera PDB file, Multiple Sequence AlignmentVisual mapping of conserved residues on the 3D structureN/AStructural annotation

Workflow Diagram:

PDB Protein Data Bank (PDB) FASTA FASTA Sequence PDB->FASTA PyMOL PyMOL / UCSF Chimera PDB->PyMOL BLAST NCBI BLASTp FASTA->BLAST Clustal Clustal Omega FASTA->Clustal Homologs Homologous Sequences BLAST->Homologs Homologs->Clustal MSA Multiple Sequence Alignment Clustal->MSA MSA->PyMOL Annotated Annotated 3D Structure PyMOL->Annotated

PDB data integration workflow for evolutionary analysis.

Integrating GROMACS Trajectories with Bio3D for Principal Component Analysis

Objective: To analyze molecular dynamics (MD) simulation trajectories generated by GROMACS using the Bio3D package in R to identify large-scale conformational changes in proteins.

Protocol:

  • Molecular Dynamics Simulation with GROMACS:

    • Prepare the protein structure (PDB file) for simulation using GROMACS tools (e.g., pdb2gmx to generate topology).

    • Set up the simulation box, solvate the system, and add ions.

    • Perform energy minimization, followed by NVT and NPT equilibration.

    • Run the production MD simulation for the desired length of time (e.g., 100 ns). The output will be a trajectory file (e.g., .xtc or .trr).

  • Trajectory Analysis with Bio3D in R:

    • Install and load the Bio3D package in R.

    • Load the GROMACS topology (.tpr or .gro) and trajectory (.xtc) files into R using the read.tpr() and read.xtc() functions.

    • Perform a fitting of the trajectory to a reference structure to remove global rotational and translational movements using the fit.xyz() function.

    • Calculate the covariance matrix from the fitted trajectory.

    • Perform Principal Component Analysis (PCA) on the covariance matrix using the pca.xyz() function.

  • Visualization and Interpretation:

    • Visualize the principal components (eigenvectors) to understand the dominant motions of the protein. This can be done by generating trajectory files representing the motion along each principal component using the mktrj.pca() function in Bio3D.

    • Plot the projection of the trajectory onto the first few principal components to visualize the conformational landscape explored during the simulation.

Quantitative Data Summary:

ToolInput DataOutput DataKey ParametersApplication
GROMACS PDB file, force fieldMD trajectory (.xtc), topology (.tpr)Simulation time, temperature, pressureMolecular dynamics simulation
Bio3D (R) GROMACS trajectory and topology filesPrincipal components, conformational landscape plotsN/AConformational analysis

Workflow Diagram:

PDB PDB Structure GROMACS GROMACS Simulation PDB->GROMACS Trajectory MD Trajectory (.xtc) GROMACS->Trajectory Bio3D Bio3D in R Trajectory->Bio3D PCA Principal Component Analysis Bio3D->PCA Conformational Conformational Landscape PCA->Conformational

GROMACS and Bio3D integration for PCA.

Integrating Molecular Docking Results with Signaling Pathway Databases

Objective: To contextualize the results of molecular docking simulations by integrating them with signaling pathway information from databases like KEGG and Reactome, aiding in the prediction of a drug's mechanism of action.

Protocol:

  • Molecular Docking:

    • Perform molecular docking of a small molecule (potential drug) to a target protein using software like AutoDock Vina or Glide.

    • Analyze the docking results to identify the best binding pose and estimate the binding affinity.

  • Pathway Identification:

    • Identify the signaling pathways in which the target protein is involved using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome.

    • Search for the target protein by name or UniProt ID to find associated pathways.

  • Hypothesis Generation:

    • Based on the docking results (e.g., inhibition of an enzyme), hypothesize the effect of the small molecule on the identified signaling pathway. For example, if the docked protein is a kinase, the small molecule might act as an inhibitor, blocking downstream signaling.

  • Visualization:

    • Use the visualization tools within the pathway databases to highlight the target protein.

    • Create a custom diagram illustrating the proposed mechanism of action of the small molecule within the context of the signaling pathway.

Signaling Pathway Diagram Example (Hypothetical MAPK Inhibition):

cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Small Molecule Inhibitor (From Docking) Inhibitor->RAF

Inhibitor effect on the MAPK signaling pathway.

Troubleshooting & Optimization

PMBD Sequence Alignment Tool Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the PMBD sequence alignment tool.

Frequently Asked Questions (FAQs)

Q1: What is the this compound Sequence Alignment Tool?

The this compound sequence alignment tool is a component of the Plastics Microbial Biodegradation Database (this compound). It allows users to align their protein sequences in FASTA format against the sequences stored within the this compound. The alignment is performed using the Hmmer program to identify similarities between the user-provided sequence and sequences in the database.[1]

Q2: I'm having trouble uploading my sequence file. What could be the issue?

Several factors can affect file uploads. Please check the following:

  • File Format: Ensure your sequence is in the correct FASTA format. A valid FASTA format consists of a single-line header starting with a ">" symbol, followed by lines of sequence data.

  • File Size: Large files may take longer to upload or exceed the server's limit. If you have a very large file, consider splitting it into smaller files.

  • Browser Issues: An outdated browser or a browser with conflicting extensions can sometimes interfere with file uploads. Try refreshing the page, clearing your browser's cache and cookies, or using a different browser.[2]

Q3: My sequence alignment is taking a very long time to process. Is this normal?

Processing time can vary depending on several factors:

  • Server Load: The this compound server may be experiencing high traffic. If possible, try running your alignment during off-peak hours.

  • Sequence Length and Complexity: Longer and more complex sequences will naturally take more time to align.

  • Database Size: The alignment is performed against the entire this compound database, which can be computationally intensive.

If the processing time seems excessive, you can try to re-submit your job. If the problem persists, there may be an issue with the server, and you should try again later.

Q4: The alignment results show "No significant hits found." What does this mean?

This result indicates that the Hmmer program did not find any sequences in the this compound database with a statistically significant similarity to your query sequence, based on the default E-value threshold.[1] This could be because:

  • Your sequence does not have any close homologs in the this compound.

  • The E-value threshold is too stringent for your research needs. The default E-value is typically set at 0.001.[1]

Q5: How can I interpret the E-value in my alignment results?

The E-value (Expect value) represents the number of hits you would expect to see by chance when searching a database of a particular size. A lower E-value indicates a more significant match. For example, an E-value of 0.001 suggests that there is a 1 in 1000 chance that the observed similarity is due to random chance.

Troubleshooting Guides

Issue 1: Sequence Appears Off-Center or Garbled in the Alignment Viewer
  • Cause: This is often a browser-related issue where the page has not rendered correctly, especially after being left open for an extended period.[2]

  • Resolution:

    • Refresh the browser window: This is the simplest and often most effective solution.

    • Clear cache and cookies: If refreshing doesn't work, clear your browser's cache and cookies.[2]

    • Restart the browser: Close and reopen your web browser.[2]

    • Try a different browser: If the issue persists, try using a different web browser to rule out browser-specific problems.

Issue 2: Inaccurate or Unexpected Alignment Results
  • Cause: The accuracy of sequence alignment can be affected by various factors inherent to the data and algorithms.[3][4]

  • Resolution:

    • Verify Input Sequence: Ensure your input sequence is correct and does not contain any formatting errors or non-standard characters.

    • Consider Database Content: The this compound is a specialized database.[1] If your protein is not related to plastic biodegradation, you may not find relevant hits.

    • Evaluate Reference Sequence Quality: Be aware that reference databases can sometimes contain errors or incomplete sequences, which can affect alignment quality.[5]

    • Use Multiple Tools: For critical research, it is good practice to verify your results using different alignment tools and databases.

Quantitative Data Summary
ParameterTypical ValueSignificance
E-value< 0.001Indicates a statistically significant alignment.[1]
Bit Score> 50Higher scores indicate better alignment.
Percent IdentityVariesThe percentage of identical residues between the query and target sequences.
Experimental Protocols
Standard Sequence Alignment Protocol using this compound
  • Prepare the Input Sequence: The protein sequence to be queried must be in the FASTA format.

  • Navigate to the this compound Tool: Access the sequence alignment tool on the this compound website.

  • Upload the Sequence: Use the provided interface to upload the FASTA file containing your protein sequence.[1]

  • Initiate the Alignment: Start the alignment process. The embedded Hmmer tool will compare your sequence against the this compound database.[1]

  • Analyze the Results: Review the alignment output, paying close attention to the E-value, bit score, and percent identity to determine the significance of the matches.

Visualizations

TroubleshootingFlowchart start Problem: this compound Tool Not Working upload_issue File Upload Fails start->upload_issue slow_processing Alignment is Very Slow start->slow_processing no_hits No Significant Hits start->no_hits display_error Results Display Incorrectly start->display_error check_format Check FASTA Format upload_issue->check_format Is format correct? check_server High Server Load? slow_processing->check_server check_sequence Sequence Unrelated to this compound? no_hits->check_sequence refresh_page Refresh Page / Clear Cache display_error->refresh_page check_browser Browser Issue? check_format->check_browser Yes check_browser->refresh_page Yes

Caption: Troubleshooting flowchart for the this compound sequence alignment tool.

ExperimentalWorkflow cluster_prep Preparation cluster_align Alignment cluster_analysis Analysis a Obtain Protein Sequence b Format as FASTA a->b c Upload to this compound Tool b->c d Run Hmmer Alignment c->d e Review Alignment Results d->e f Interpret E-value and Scores e->f g Identify Homologous Sequences f->g

Caption: Standard experimental workflow for this compound sequence alignment.

SignalingPathway A Extracellular Plastic Substrate B Surface Receptor A->B G Substrate Degradation A->G C Signal Transduction Cascade B->C D Transcription Factor Activation C->D E Gene Expression (Degrading Enzymes) D->E F Enzyme Secretion E->F F->G

Caption: Hypothetical signaling pathway for plastic biodegradation.

References

Navigating the Plastics Microbial Biodegradation Database: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the Plastics Microbial Biodegradation Database. Our aim is to streamline your experimental workflow, from initial database queries to the interpretation of results.

Troubleshooting and FAQs

This section addresses common issues users may encounter while searching the database and conducting related experiments.

Database Search and Data Interpretation

Q1: My search for a specific microorganism or enzyme yielded no results. What should I do?

A1: If your initial search returns no results, consider the following troubleshooting steps:

  • Check for Spelling and Nomenclature: Ensure the scientific names of microorganisms and enzymes are spelled correctly. Use standard nomenclature and consider searching for synonyms or alternative names.

  • Broaden Your Search Terms: Instead of a highly specific query, try using broader categories, such as the family or genus of the microorganism.

  • Use Wildcards: If the database supports it, use wildcard characters (e.g., *) to capture variations in naming or spelling.

  • Verify Database Scope: Confirm that the plastic type you are investigating is covered within the database. Some databases may have a more extensive collection of information on certain types of plastics than others.[1][2]

  • Check Sequence Format: If you are using a sequence-based search (like BLAST), ensure your query sequence is in the correct FASTA format.[3][4][5][6]

Q2: I have a nucleotide or protein sequence. How do I format it correctly for a BLAST search?

A2: A correct FASTA format is crucial for sequence-based searches. Here's a quick guide:

  • Header Line: The sequence must begin with a single-line description, which starts with a ">" symbol. This line should not contain any hard returns.[4][6]

  • Sequence Data: The sequence itself should start on the next line. It can be on a single line or broken into multiple lines.

  • Standard Characters: Use standard IUPAC nucleotide or amino acid codes.[5]

Example of a correctly formatted FASTA sequence:

Q3: My BLAST search returned "No significant similarity found." What does this mean?

A3: This message indicates that your query sequence did not align significantly with any sequences in the database under the current search parameters.[7] Here are some potential reasons and solutions:

  • Novel Sequence: Your sequence may be from a novel microorganism or represent a new type of plastic-degrading enzyme not yet in the database.

  • Short Sequence: Short query sequences are less likely to produce statistically significant alignments.[8]

  • Search Parameters: The default search parameters may be too stringent. Try adjusting the E-value threshold to a less stringent value (e.g., from 0.05 to 1.0) to see if any weaker matches appear.

  • Low-Complexity Regions: Your sequence might contain regions of low complexity (e.g., repetitive amino acids) that are filtered out by default. You can try disabling the low-complexity filter, but be aware that this may increase the number of false-positive results.[7][8]

Q4: The database shows conflicting reports on the biodegrading capabilities of a particular microorganism. How should I interpret this?

A4: Conflicting data can arise from several factors. Consider the following when evaluating such results:

  • Experimental Conditions: The conditions under which the experiments were conducted can significantly impact biodegradation. Factors like temperature, pH, nutrient availability, and the specific type and formulation of the plastic can all influence the outcome.[9]

  • Strain-Level Differences: Biodegradation capabilities can vary even between different strains of the same microbial species.

Experimental Validation

Q5: I have identified a potential plastic-degrading microorganism from the database. What is the general workflow to validate this finding?

A5: The following diagram outlines a typical workflow for validating a potential plastic-degrading microorganism identified from the database.

experimental_workflow cluster_database Database Phase cluster_lab Laboratory Phase cluster_analysis Analysis Methods Database_Query Query Database for Microorganism/Enzyme Identify_Candidate Identify Potential Candidate Database_Query->Identify_Candidate Obtain_Culture Obtain Microbial Culture Identify_Candidate->Obtain_Culture Experimental Validation Incubation Incubate Microbe with Plastic Obtain_Culture->Incubation Prepare_Plastic Prepare Plastic Material Prepare_Plastic->Incubation Analysis Analyze for Biodegradation Incubation->Analysis Weight_Loss Weight Loss Analysis->Weight_Loss FTIR FTIR Analysis Analysis->FTIR SEM SEM Analysis Analysis->SEM

Fig 1. A general workflow for validating a potential plastic-degrading microorganism.

Quantitative Data Summary

The following table summarizes key quantitative methods used to assess plastic biodegradation.

Analytical MethodParameter MeasuredInformation ProvidedTypical UnitsConsiderations
Weight Loss Measurement Change in the mass of the plastic material over time.Direct evidence of material degradation.% weight lossCan be influenced by the absorption of water or the attachment of biomass. Requires careful drying and cleaning of the plastic samples.
Fourier-Transform Infrared (FTIR) Spectroscopy Changes in the chemical bonds of the plastic polymer.Indicates structural changes in the polymer, such as the formation of new functional groups (e.g., carbonyl groups) resulting from oxidation.Wavenumber (cm⁻¹)Primarily a qualitative or semi-quantitative method. The carbonyl index can be calculated for a more quantitative assessment of oxidation.[10][11]
Scanning Electron Microscopy (SEM) Surface morphology of the plastic.Visual evidence of microbial colonization, biofilm formation, and surface erosion (e.g., pits, cracks, and holes).Magnification (e.g., 5000x)Provides qualitative information about the physical degradation of the plastic surface.
Respirometry Measurement of CO₂ evolution or O₂ consumption.Quantifies the mineralization of the plastic carbon into CO₂, providing strong evidence of biodegradation.[9][12]mg CO₂ evolvedConsidered a definitive method for confirming biodegradation. Requires specialized equipment.

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments to validate the plastic-degrading potential of microorganisms.

Weight Loss Measurement

This protocol outlines the steps to quantify plastic degradation by measuring the change in mass of the plastic material.

Materials:

  • Plastic film or pellets

  • Microbial culture

  • Appropriate growth medium

  • Sterile flasks or containers

  • Analytical balance

  • Drying oven

  • 70% ethanol (B145695) for sterilization

Procedure:

  • Sample Preparation: Cut the plastic film into small, uniform pieces (e.g., 1x1 cm). If using pellets, weigh out a consistent amount for each sample.

  • Initial Weighing: Thoroughly clean the plastic samples, sterilize them with 70% ethanol, and dry them in an oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved. Record this initial dry weight.

  • Inoculation: Place the pre-weighed sterile plastic samples into sterile flasks containing the growth medium. Inoculate the flasks with the microbial culture. Include a control flask with the plastic and medium but without the microbial culture.

  • Incubation: Incubate the flasks under appropriate conditions (e.g., temperature, shaking) for a predetermined period (e.g., 30, 60, or 90 days).

  • Sample Retrieval and Cleaning: After incubation, carefully retrieve the plastic samples. Gently wash them with a mild detergent or distilled water to remove any attached biofilm.

  • Final Weighing: Dry the cleaned plastic samples in an oven at a low temperature until a constant weight is achieved. Record this final dry weight.

  • Calculation: Calculate the percentage of weight loss using the following formula: % Weight Loss = [(Initial Dry Weight - Final Dry Weight) / Initial Dry Weight] * 100

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

This protocol describes how to use FTIR to detect chemical changes in the plastic polymer as a result of microbial activity.

Materials:

  • Plastic film samples (control and microbially treated)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Ethanol or isopropanol (B130326) for cleaning

Procedure:

  • Sample Preparation: Retrieve the control and treated plastic film samples from the experiment. Gently clean the surfaces with distilled water to remove any debris or loosely attached biomass and allow them to air dry completely. For some analyses, samples may be treated to remove contaminants.[13]

  • Instrument Setup: Turn on the FTIR spectrometer and allow it to warm up as per the manufacturer's instructions.

  • Background Scan: Before analyzing your samples, run a background scan to account for any atmospheric interference (e.g., CO₂, water vapor).

  • Sample Analysis: Place a plastic sample directly onto the ATR crystal, ensuring good contact. Acquire the FTIR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Compare the spectra of the treated samples with the control samples. Look for the appearance of new peaks or changes in the intensity of existing peaks. For example, the formation of a peak around 1715 cm⁻¹ can indicate the formation of carbonyl groups, a sign of oxidative degradation.

Scanning Electron Microscopy (SEM) Analysis

This protocol details the preparation and analysis of plastic samples to visualize microbial colonization and surface degradation.

Materials:

  • Plastic samples (control and microbially treated)

  • Phosphate-buffered saline (PBS)

  • Glutaraldehyde (B144438) solution (2.5%) for fixation

  • Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer or a chemical drying agent like hexamethyldisilazane (B44280) (HMDS)

  • SEM stubs

  • Carbon tape

  • Sputter coater with a target material (e.g., gold-palladium)

  • Scanning Electron Microscope

Procedure:

  • Fixation: Gently rinse the plastic samples with PBS to remove any unattached cells or debris. Immerse the samples in a 2.5% glutaraldehyde solution for at least 2 hours to fix the microbial cells and biofilm structure.

  • Dehydration: Dehydrate the samples by passing them through a graded series of ethanol solutions (e.g., 10 minutes in each of 30%, 50%, 70%, 90%, and three times in 100% ethanol). This removes water from the samples.

  • Drying: Critically dry the samples to remove the ethanol without causing structural damage. This can be done using a critical point dryer or by chemical drying with HMDS.

  • Mounting: Securely mount the dried samples onto SEM stubs using double-sided carbon tape.

  • Coating: Sputter-coat the samples with a thin layer of a conductive material like gold-palladium. This prevents charging of the sample surface under the electron beam.

  • Imaging: Place the coated samples into the SEM and observe the surface morphology under various magnifications. Look for evidence of microbial cells, biofilm formation, and signs of degradation such as pits, cracks, and erosion on the treated samples compared to the controls.[14]

Visualizing Biodegradation Pathways

The following diagram illustrates a simplified, hypothetical signaling pathway for the microbial biodegradation of a generic plastic polymer. This represents the general stages of plastic breakdown by microbial enzymes.[15][16][17][18][19]

signaling_pathway Plastic_Polymer Plastic Polymer Extracellular_Enzymes Extracellular Depolymerases (e.g., Hydrolases, Oxidases) Plastic_Polymer->Extracellular_Enzymes Enzymatic Attack Oligomers_Monomers Oligomers and Monomers Extracellular_Enzymes->Oligomers_Monomers Depolymerization Cellular_Uptake Cellular Uptake Oligomers_Monomers->Cellular_Uptake Metabolism Central Metabolism (e.g., TCA Cycle, Beta-oxidation) Cellular_Uptake->Metabolism Biomass_Energy Biomass and Energy Metabolism->Biomass_Energy CO2_H2O CO2 + H2O Metabolism->CO2_H2O

Fig 2. A simplified pathway of plastic biodegradation by microorganisms.

References

Technical Support Center: Interpreting Protein-Molecule Binding Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the interpretation of protein-molecule binding data.

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in Ligand-Binding Assays

High variability between replicate wells or plates and poor reproducibility across experiments are common challenges that can obscure the true binding signal.

Question: My competitive ligand-binding assay results show high coefficient of variation (CV%) and poor signal-to-background ratio. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to high variability in ligand-binding assays. The most common culprits are suboptimal temperature control, inefficient washing, and delays in reagent addition.[1]

Troubleshooting Steps:

  • Verify Temperature Control: Ensure that your incubator is properly calibrated and provides uniform temperature distribution. Even minor temperature deviations can significantly impact binding kinetics and assay performance.[1] Place plates in the center of the incubator, away from the door, to minimize temperature fluctuations.[1]

    • Quantitative Impact of Temperature:

      Incubation Temperature Average Signal (RFU) Background (RFU) Signal-to-Background Ratio CV%
      22°C (Room Temp) 45,800 1,500 30.5 15.2%
      25°C (Optimal) 55,200 1,200 46.0 4.5%
      28°C 51,100 2,100 24.3 12.8%

      (Data adapted from a generic competitive ligand-binding assay)[1]

  • Optimize Washing Steps: Inadequate or inconsistent washing can lead to high and variable background signals due to residual unbound reagents.[1]

    • Manual Washing: Ensure consistent force, volume, and number of washes for every well.

    • Automated Plate Washer: If available, use an automated plate washer for improved consistency.[1]

  • Minimize Time Lags in Reagent Addition: A significant delay between adding reagents to the first and last wells can cause signal drift across the plate.[1]

    • Use a multichannel pipette for adding critical reagents to minimize dispensing time.[1]

    • Plan your workflow to ensure that reagent addition across the entire plate is completed as quickly as possible.[1]

Experimental Protocol: Generic Competitive Ligand-Binding Assay

This protocol is designed to quantify an unlabeled ligand by measuring its competition with a labeled ligand for binding to a target protein immobilized on a microplate.[1]

  • Plate Coating:

    • Dilute the target protein to 2 µg/mL in a suitable coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the diluted protein solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.[1]

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[1]

  • Blocking:

    • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 2 hours at room temperature to block non-specific binding sites.[1]

  • Competitive Binding:

    • Wash the plate three times as described in Step 2.

    • Prepare serial dilutions of the unlabeled ligand (for the standard curve) and your unknown samples.

    • In a separate plate, mix 50 µL of the unlabeled ligand dilutions with 50 µL of a fixed concentration of a labeled ligand (e.g., biotinylated or fluorescently-tagged).

    • Add 100 µL of this mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for a predetermined time at the optimal temperature to reach equilibrium.[1]

  • Detection:

    • Wash the plate to remove unbound ligands.

    • Add the appropriate detection reagent (e.g., streptavidin-HRP for a biotinylated ligand).

    • Incubate as required.

    • Add a substrate (e.g., TMB) and stop the reaction.[1]

    • Read the absorbance or fluorescence on a plate reader.[1]

  • Data Analysis:

    • Generate a standard curve by plotting the signal against the log of the unlabeled ligand concentration.

    • Fit the data using a four-parameter logistic (4PL) model to determine the IC50.[1]

    • Calculate the concentration of the ligand in your unknown samples by interpolating their signals from the standard curve.[1]

Troubleshooting Workflow for High Variability

G start High Variability in Assay check_temp Check Temperature Control - Calibrated incubator? - Uniform temperature? start->check_temp check_washing Evaluate Washing Protocol - Consistent volume/force? - Automated washer? check_temp->check_washing Yes optimize_temp Optimize Incubation Temperature check_temp->optimize_temp No check_reagent_addition Review Reagent Addition - Multichannel pipette used? - Minimized time lag? check_washing->check_reagent_addition Yes optimize_washing Improve Washing Consistency check_washing->optimize_washing No optimize_reagent_addition Standardize Reagent Addition Workflow check_reagent_addition->optimize_reagent_addition No end_good Reproducible Results check_reagent_addition->end_good Yes optimize_temp->check_washing optimize_washing->check_reagent_addition optimize_reagent_addition->end_good

Caption: Troubleshooting workflow for high assay variability.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between specific and non-specific binding in my assay?

A1: To determine specific binding, you must subtract the non-specific binding signal from the total binding signal.[2] Non-specific binding is typically measured in the presence of a large excess of an unlabeled ligand that competes with the labeled ligand for binding to the target protein. Any remaining signal is considered non-specific. It is best practice to measure non-specific binding at each time point or concentration, as it can sometimes drift, indicating potential technical issues with the assay.[2]

Q2: What is the difference between equilibrium and kinetic binding experiments?

A2: Equilibrium experiments measure the extent of a binding reaction as a function of the concentration of one of the reactants when the system has reached a steady state.[3] These experiments yield the equilibrium dissociation constant (Kd), which reflects the affinity of the molecules for each other. Kinetic experiments, on the other hand, measure the rates of the forward (association) and reverse (dissociation) reactions over time.[2][3] This provides the association rate constant (kon) and the dissociation rate constant (koff).[4] The ratio of koff to kon also gives the Kd.[3]

Q3: My pull-down assay shows bands in the negative control lane. What does this mean?

A3: The presence of bands in your negative control lane indicates non-specific binding of proteins to your beads or antibody.[5] To troubleshoot this, you can try increasing the stringency of your wash steps (e.g., by increasing the salt concentration or the number of washes) or pre-clearing your lysate with "decoy" beads to remove proteins that are prone to non-specific binding before performing the actual immunoprecipitation.[5]

Signaling Pathway Visualization: A Generic Kinase Cascade

The following diagram illustrates a generic signaling pathway that is often studied using protein-protein interaction assays.

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., Sos) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

References

Navigating the Unforeseen: A Guide to the Plastics Microbial Biodegradation Database Unavailability

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in the fields of microbiology, environmental science, and drug development who rely on the Plastics Microbial Biodegradation Database (PMBD) may have recently encountered difficulties in accessing this critical resource. This technical support center provides a comprehensive guide to understanding the potential reasons for this downtime, offers troubleshooting steps for common access issues, and presents key experimental protocols and data in the field of microbial plastic degradation to support ongoing research.

Troubleshooting Database Access Issues

Encountering a "page not found" or server error when trying to access an online scientific database can be a significant impediment to research. Below are frequently asked questions and troubleshooting steps to diagnose and potentially resolve access problems.

Frequently Asked Questions (FAQs)

Q1: Is the Plastics Microbial Biodegradation Database (this compound) currently offline?

As of recent checks, the website for the Plastics Microbial Biodegradation Database (this compound), formerly accessible at --INVALID-LINK--, appears to be unavailable.[1][2][3] There have been no official announcements detailing the reasons for this downtime or a projected timeline for its return.

Q2: What are the common reasons for a scientific database to go offline?

Scientific databases may become inaccessible for a variety of reasons, which can be broadly categorized as planned or unplanned downtime.[4][5]

  • Planned Downtime: This includes scheduled server maintenance, data updates and curation, and software or hardware upgrades.[6] These are typically communicated in advance to users.

  • Unplanned Downtime: This can result from a range of issues such as hardware or software failures, network outages, cybersecurity incidents, or a lapse in funding for server hosting and maintenance.[5][6]

Q3: Are there any alternative databases I can use for my research?

Yes, several other databases catalog information on microbial plastic degradation. These include:

  • PlasticDB: A database of microorganisms and proteins associated with plastic biodegradation.[7][8][9]

  • PAZy (Plastics-Active Enzymes Database): This database focuses on enzymes that have been experimentally characterized for their plastic-degrading capabilities.[10]

  • Plastic-MBR (Plastic-Microbial BioRemediation) Database: A multi-omics resource for identifying microbial taxa with the potential for plastic degradation.[10]

Troubleshooting Guide for General Database Access

While the this compound is currently inaccessible, the following steps can be useful for troubleshooting access to other online scientific resources:

Step Action Description
1 Check Your Internet Connection Ensure you have a stable internet connection.
2 Clear Browser Cache and Cookies Old data stored in your browser can sometimes cause loading issues.[11]
3 Try a Different Web Browser Browser-specific issues can sometimes prevent access to certain websites.[11]
4 Disable VPN or Proxy Some networks or VPNs may interfere with access to specific web servers.[12]
5 Check for Website Announcements Look for any announcements on the database's homepage or related institutional websites.
6 Contact the Database Administrators If contact information is available, reaching out to the administrators is the most direct way to inquire about the status.

Key Experimental Protocols in Microbial Biodegradation of Plastics

To support researchers during the unavailability of the this compound, this section outlines standardized protocols for key experiments in the field.

Protocol 1: Screening for Plastic-Degrading Microorganisms

This protocol describes a common method for isolating and identifying microorganisms with the ability to degrade specific plastics.

Methodology:

  • Sample Collection: Collect soil, water, or sediment samples from environments contaminated with plastic waste.

  • Enrichment Culture:

    • Prepare a minimal salt medium (MSM) with the target plastic (e.g., polyethylene (B3416737) terephthalate (B1205515) - PET) as the sole carbon source. The plastic should be in a powder or film form to maximize surface area.

    • Inoculate the MSM with the environmental sample.

    • Incubate at a suitable temperature (e.g., 30°C) with shaking for several weeks.

  • Isolation of Pure Cultures:

    • Plate the enriched culture onto MSM agar (B569324) plates containing the plastic as the sole carbon source.

    • Isolate individual colonies that show growth.

  • Identification of Microorganisms:

    • Identify the isolated strains through 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

  • Confirmation of Degradation:

    • Quantify the degradation of the plastic by measuring weight loss of the plastic film, changes in its physical and chemical properties (e.g., using scanning electron microscopy - SEM, and Fourier-transform infrared spectroscopy - FTIR), and by detecting metabolic byproducts.

Protocol 2: Characterization of Plastic-Degrading Enzymes

This protocol details the steps to identify and characterize the enzymes responsible for plastic degradation.

Methodology:

  • Enzyme Production and Extraction:

    • Culture the identified plastic-degrading microorganism in a liquid medium containing the target plastic.

    • Separate the cells from the supernatant. The degradative enzymes may be intracellular or extracellular.

    • Extract crude enzyme from the cells or the supernatant.

  • Enzyme Purification:

    • Purify the enzyme using chromatography techniques such as ion-exchange and size-exclusion chromatography.

  • Enzyme Activity Assay:

    • Develop an assay to measure the activity of the purified enzyme. This could involve monitoring the release of monomers or oligomers from the plastic polymer using techniques like High-Performance Liquid Chromatography (HPLC).

  • Enzyme Identification:

    • Identify the purified enzyme using techniques like SDS-PAGE and mass spectrometry.

  • Gene Cloning and Expression:

    • Identify the gene encoding the enzyme, clone it, and express it in a suitable host (e.g., E. coli) to produce recombinant enzyme for further characterization.

Visualizing Key Pathways and Workflows

Understanding the logical flow of experiments and the biological pathways involved is crucial for research. The following diagrams, generated using Graphviz, illustrate these processes.

experimental_workflow cluster_screening Screening for Plastic-Degrading Microbes cluster_characterization Enzyme Characterization A Environmental Sample Collection B Enrichment Culture (Plastic as sole carbon source) A->B C Isolation of Pure Cultures B->C D Microbial Identification (16S rRNA / ITS Sequencing) C->D E Confirmation of Degradation (Weight loss, SEM, FTIR) D->E F Enzyme Production & Extraction E->F Identified Microbe G Enzyme Purification (Chromatography) F->G H Enzyme Activity Assay (HPLC) G->H I Enzyme Identification (Mass Spectrometry) H->I J Gene Cloning & Expression I->J

Caption: Experimental workflow for identifying plastic-degrading microbes and enzymes.

pet_degradation_pathway PET Polyethylene Terephthalate (PET) MHET Mono(2-hydroxyethyl) terephthalate PET->MHET PETase TPA Terephthalic Acid MHET->TPA MHETase EG Ethylene Glycol MHET->EG MHETase Protocatechuic_Acid Protocatechuic Acid TPA->Protocatechuic_Acid Multiple Steps TCA_Cycle TCA Cycle EG->TCA_Cycle Glyoxylate Cycle Protocatechuic_Acid->TCA_Cycle PCA pathway

References

Technical Support Center: Protein Modification and Bioconjugation Data Submission

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully submitting protein modification and bioconjugation data.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for data submission rejection?

A: Submissions are often returned due to incomplete or inconsistent metadata, incorrect file formats, and failure to adhere to the specific guidelines of the destination database. It is crucial to thoroughly review the submission requirements before uploading your dataset.[1][2]

Q2: Which file formats are typically required for submitting proteomics data?

A: Most proteomics repositories, such as PRIDE, require mass spectrometer raw files (e.g., .RAW, .wiff) and processed results in standardized formats like mzIdentML or mzTab for complete submissions.[1][2] For partial submissions, the output files from search software (e.g., Mascot .dat) are necessary.[1] Always check the repository's specific documentation for a list of accepted formats.

Q3: How should I describe post-translational modifications (PTMs) in my submission?

A: PTMs should be reported using controlled vocabularies or ontologies, such as PSI-MOD.[3] This ensures that modifications are described in a standardized and machine-readable format. When using submission tools, there is often an option to select from a list of known modifications.

Q4: Can I update my submission after it has been submitted?

A: Most repositories allow for the modification of private submissions before they are made public. For instance, in PRIDE, you can edit the metadata or resubmit files using the PRIDE Submission Tool.[1] Once a dataset is public, changes may require contacting the database curators directly.

Q5: What is the difference between a "complete" and a "partial" submission?

A: A "complete" submission provides the raw data and processed results in a standard format that allows the database to parse and visualize the data, linking identifications to the mass spectra.[1][2] A "partial" submission typically includes data in proprietary formats that can be downloaded but not fully integrated into the database's visualization tools.[1]

Troubleshooting Guides

Common Data Submission Errors

The following table summarizes common errors encountered during data submission and provides recommended solutions.

Error CategoryDescription of ErrorRecommended Solution
File Format Errors Submission of data in a non-standard or unsupported file format. For example, submitting only proprietary search engine files for a complete submission.Convert your results to a standard format like mzIdentML or mzTab using a tool like the PRIDE Converter.[4] Check the database's documentation for a list of accepted file formats.[2]
Incomplete Metadata Missing critical experimental details such as instrument information, species, tissue, or a comprehensive description of the sample processing protocol.[2]Use the submission tool's interface to fill in all mandatory metadata fields. Prepare a detailed description of your experimental protocols before starting the submission process.
Inconsistent Data Discrepancies between the information in the raw files, the results files, and the provided metadata. For example, listing a modification in the metadata that is not present in the results files.Carefully review all submitted files and metadata for consistency before finalizing the submission. Ensure that all claimed modifications are supported by evidence in the data.
Tool-Specific Errors The submission tool fails to launch, gets stuck, or experiences connection issues. For example, the PRIDE Submission Tool may hang at the checksum stage.[5]Ensure you have the correct version of Java installed and that your environment variables are set correctly.[5] Check for write permissions in the tool's directory and ensure your network firewall is not blocking required ports (e.g., TCP 33001 for Aspera).[5][6]
PTM Assignment Errors Incorrectly assigning a PTM to a specific amino acid residue or using non-standard nomenclature for the modification. This can lead to misinterpretation of the biological significance.[7]Use software that provides PTM localization scores to assess the confidence of site assignments. Refer to the PSI-MOD ontology for the correct terminology and mass shifts of modifications.[3]

Experimental Protocols

General Protocol for Mass Spectrometry-Based PTM Analysis

A critical step for successful data submission is the quality of the data generated. Below is a generalized methodology for the preparation of samples for the identification of post-translational modifications via mass spectrometry.

  • Protein Extraction and Quantification:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the modification state of the proteins.

    • Quantify the total protein concentration using a standard method such as a BCA assay.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease, most commonly trypsin. For certain PTMs, other enzymes may be more suitable.

  • Peptide Fractionation and Enrichment (Optional but Recommended for PTMs):

    • For complex samples, fractionate the peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • If studying a specific PTM (e.g., phosphorylation, ubiquitination), enrich for modified peptides using affinity chromatography (e.g., TiO2 for phosphopeptides, anti-K-ε-GG antibody for ubiquitinated peptides).

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire fragmentation spectra of the peptides.

  • Database Searching:

    • Search the resulting spectra against a protein sequence database using a search engine like Mascot, Sequest, or Andromeda.

    • Crucially, specify the variable modifications of interest (e.g., phosphorylation of S, T, Y; ubiquitination of K) and any fixed modifications (e.g., carbamidomethylation of C) in the search parameters.

Visualized Workflows and Pathways

G cluster_prep Phase 1: Data Generation & Preparation cluster_sub Phase 2: Submission Process cluster_outcome Phase 3: Outcome exp Experiment & Data Acquisition proc Data Processing & Analysis exp->proc format Format Data to Submission Standards proc->format start Start Submission in Portal format->start upload Upload Data Files start->upload meta Enter Metadata upload->meta validate Validation Checks meta->validate success Submission Successful validate->success Pass error Submission Error validate->error Fail troubleshoot Troubleshoot & Resubmit error->troubleshoot troubleshoot->start

General Data Submission Workflow.

G start Submission Fails q1 Is the error related to file upload? start->q1 a1_yes Check file format, naming conventions, and size limits. q1->a1_yes Yes q2 Is the error related to metadata? q1->q2 No end_node Resubmit Data a1_yes->end_node a1_no Proceed to metadata check. a2_yes Ensure all mandatory fields are complete and consistent with data files. q2->a2_yes Yes q3 Are you using a submission tool? q2->q3 No a2_yes->end_node a2_no Proceed to tool-specific checks. a3_yes Check Java version, network settings, and for tool updates. q3->a3_yes Yes a3_no Consult database-specific documentation or contact support. q3->a3_no No a3_yes->end_node a3_no->end_node

Troubleshooting Submission Errors.

G signal External Signal (e.g., Growth Factor) receptor Membrane Receptor signal->receptor kinase Kinase Cascade receptor->kinase activates protein Substrate Protein kinase->protein phosphorylates mod_protein Phosphorylated Protein protein->mod_protein response Cellular Response (e.g., Proliferation, Differentiation) mod_protein->response triggers

Simplified PTM Signaling Pathway.

References

Technical Support Center: Optimizing Search Parameters for Novel Microbes in PMBD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Plastics Microbial Biodegradation Database (PMBD). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their search for novel plastic-degrading microbes and enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: The Plastics Microbial Biodegradation Database (this compound) is a specialized online resource that aggregates information on microorganisms and enzymes capable of biodegrading plastics. The database contains manually collected data from scientific literature and automatically annotated enzyme sequences from UniProt.[1][2][3]

Q2: What type of information can I find in the this compound?

A2: The this compound provides information on:

  • Microorganisms (bacteria and fungi) associated with plastic biodegradation.[1]

  • Enzymes involved in the degradation of various types of plastics.[1]

  • The relationships between specific microbes and the plastics they degrade.[1]

  • Experimentally confirmed and predicted enzymes related to plastic biodegradation.[1]

Q3: What search tools are available in the this compound?

A3: The this compound offers several ways to find information:

  • A general search bar for quick keyword searches.[1][4]

  • Browsing capabilities to explore the database content.[1][2][3]

  • A sequence alignment tool that uses HMMER to compare your protein sequence against the this compound.[2][5]

  • A function prediction tool that uses a convolutional neural network (CNN) to predict the potential plastic biodegradation function of a protein sequence.[1][2]

Q4: What is the default E-value for the sequence alignment tool?

A4: The sequence alignment tool in this compound uses HMMER with a default E-value of 0.001.[5]

Troubleshooting Guide

This guide addresses common issues you may encounter while searching for novel plastic-degrading microbes and enzymes in the this compound.

Problem Possible Cause Recommended Solution
No results from a keyword search The search term is too specific or uses incorrect nomenclature.Broaden your search terms. Use alternative names for the plastic or microbe. For example, instead of a specific strain name, search for the genus.
Too many irrelevant results from a keyword search The search term is too broad.Refine your search by using more specific keywords. If available, use advanced search options to filter by plastic type, microbial domain, or publication year.
"No significant similarity found" for a sequence search Your query sequence may not have closely related homologs in the this compound. The E-value threshold might be too stringent for detecting distant homologs.1. Check your sequence: Ensure the sequence is in the correct format (e.g., FASTA) and is a protein sequence for the HMMER tool. 2. Consider the E-value: While not directly adjustable in the web interface, be aware that the default of 0.001 may be too strict for novel sequences. If you have access to a standalone version of HMMER, you can perform a search with a less stringent E-value (e.g., 1e-5 or higher) against a downloaded version of the this compound dataset.
Sequence search hits are all from the same microbial genus The database may have a high representation of sequences from a particular, well-studied genus.This can indicate a true biological signal. To explore more distant relationships, you would ideally exclude this genus from the search. While the this compound web tool may not offer this feature, specialized bioinformatics tools can be used with the downloaded this compound dataset to perform such exclusionary searches.
Uncertain about the function of a predicted enzyme The function prediction is based on a computational model and requires experimental validation.Use the provided links to external databases like UniProt to gather more information on the predicted enzyme family. Plan and perform wet-lab experiments to confirm the enzymatic activity.

Experimental Protocols

Protocol 1: Identification of Novel Plastic-Degrading Enzymes from Metagenomic Data

This protocol outlines a general workflow for discovering novel plastic-degrading enzymes from an environmental sample.

  • Sample Collection and DNA Extraction:

    • Collect samples from a plastic-polluted environment (e.g., soil, water).

    • Extract total DNA from the sample using a suitable metagenomic DNA extraction kit.

  • Metagenomic Sequencing:

    • Perform shotgun metagenomic sequencing of the extracted DNA using a high-throughput sequencing platform.

  • Bioinformatic Analysis:

    • Quality Control: Trim and filter the raw sequencing reads to remove low-quality data.

    • Assembly: Assemble the high-quality reads into longer contigs.

    • Gene Prediction: Predict protein-coding genes from the assembled contigs.

    • Homology Search: Use the predicted protein sequences as queries for a sequence similarity search against the this compound using its HMMER tool.

  • Candidate Selection and Functional Prediction:

    • Analyze the search results to identify protein sequences with significant similarity to known plastic-degrading enzymes.

    • Use the this compound's function prediction tool to further assess the potential of your candidate enzymes.

  • Gene Synthesis and Heterologous Expression:

    • Synthesize the genes encoding the most promising candidate enzymes.

    • Clone the synthesized genes into an appropriate expression vector and transform them into a suitable host organism (e.g., E. coli).

  • Enzyme Activity Assays:

    • Purify the expressed proteins.

    • Perform enzyme activity assays using various plastic substrates to confirm their degradation capabilities.

Data Presentation

Table 1: Example of Search Parameters for Homology-Based Enzyme Discovery

ParameterRecommended SettingRationale
Search Program HMMERMore sensitive for detecting distant homologs compared to BLASTp.
E-value Cutoff < 1e-5A reasonably stringent cutoff to reduce false positives while still allowing for the detection of potential homologs.
Database This compoundA specialized database for plastic-degrading enzymes.
Query Sequence Predicted protein sequences from metagenomic dataThe input for the search.

Table 2: Interpreting Sequence Similarity Search Results

MetricGood ValueInterpretation
E-value < 1e-5The lower the E-value, the more statistically significant the match.
Bit Score High (e.g., > 50)Higher bit scores indicate better alignment quality.
Sequence Identity > 30%For enzymes, identity above 30% can suggest a similar function.
Query Coverage > 70%Indicates that a significant portion of your query sequence aligns with the database hit.

Visualizations

Experimental_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics cluster_validation Experimental Validation Sample_Collection Sample Collection (Plastic-Polluted Environment) DNA_Extraction Metagenomic DNA Extraction Sample_Collection->DNA_Extraction Sequencing Shotgun Metagenomic Sequencing DNA_Extraction->Sequencing QC Quality Control of Reads Sequencing->QC Assembly Metagenomic Assembly QC->Assembly Gene_Prediction Gene Prediction Assembly->Gene_Prediction Homology_Search Homology Search (this compound) Gene_Prediction->Homology_Search Candidate_Selection Candidate Enzyme Selection Homology_Search->Candidate_Selection Gene_Synthesis Gene Synthesis Candidate_Selection->Gene_Synthesis Expression Heterologous Expression Gene_Synthesis->Expression Purification Protein Purification Expression->Purification Activity_Assay Enzyme Activity Assay Purification->Activity_Assay

Caption: Workflow for novel plastic-degrading enzyme discovery.

Logical_Relationship cluster_this compound This compound Database cluster_tools This compound Tools Microbes Microorganisms Enzymes Enzymes Microbes->Enzymes produces Plastics Plastics Enzymes->Plastics degrades Search Keyword Search & Browse Search->Microbes Search->Enzymes Search->Plastics HMMER Sequence Alignment (HMMER) HMMER->Enzymes CNN Function Prediction (CNN) CNN->Enzymes

Caption: Logical structure of the this compound and its tools.

References

How to handle missing data in PMBD search results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle missing data in their Protein-Metabolite-Drug Interaction Database (PMBD) search results.

FAQs

Q1: Why are some data points missing in my this compound search results?

Missing data in search results can arise from several factors:

  • Incomplete Experimental Data: The interaction may not have been experimentally observed or reported for the specific protein, metabolite, or drug you queried.

  • Data Curation in Progress: The database is continuously updated, and the information you are looking for may be currently under curation.

  • Below Detection Limits: In experimental techniques like mass spectrometry, the concentration of a molecule might be below the instrument's detection limit, resulting in a missing value. This is a common occurrence in proteomics and metabolomics.[1]

  • Query Formulation Errors: The syntax of your search query might be incorrect, or the identifiers used (e.g., protein or compound IDs) may not match the database's format.

  • Database-Specific Issues: Technical issues such as database replication errors or problems with indexing can sometimes lead to incomplete search results.[2][3]

Q2: What are the different types of missing data I might encounter?

Understanding the nature of missing data is crucial for selecting the appropriate handling strategy. Missing data is often categorized into three types:

  • Missing Completely at Random (MCAR): The missingness of a value is independent of both the observed and unobserved data. For example, a sample being accidentally skipped during an analysis. Deleting entries with MCAR data is generally acceptable if the number of such entries is small.[4][5]

  • Missing at Random (MAR): The probability of a value being missing depends only on the observed data. For instance, if a particular instrument is more likely to miss low-abundance proteins, but the abundance of other proteins is known.

  • Missing Not at Random (MNAR): The missingness is related to the unobserved value itself. A common example in metabolomics is when low-concentration metabolites are not detected because they fall below the instrument's limit of detection (LOD).[1][6]

Q3: What are the common strategies for handling missing data in this compound search results?

There are two primary approaches to dealing with missing data:

  • Deletion: This involves removing records that contain missing values.

    • Listwise Deletion: The entire record (e.g., a protein-metabolite interaction pair) is removed if any value is missing. This is a simple method but can lead to a significant loss of data and biased results if the data is not MCAR.[4][7]

    • Pairwise Deletion: Analyses are performed using all available data for each pair of variables, which can be useful in correlation studies.

  • Imputation: This involves estimating and filling in the missing values. Imputation is often the preferred method as it preserves the sample size.

Troubleshooting Guides

Guide 1: Troubleshooting Empty or Incomplete Search Results

If your search in the this compound returns no results or seems to be missing expected data, follow these steps:

  • Verify Input Identifiers: Double-check that the protein, metabolite, and drug identifiers (e.g., UniProt ID, PubChem CID) are correct and in the format supported by the database.

  • Broaden Your Search Terms: If a very specific query yields no results, try a broader search. For example, search for a protein family instead of a specific isoform.

  • Check for Alternative Names and Synonyms: Molecules can be known by multiple names. Ensure you have tried searching with common synonyms.

  • Review Query Syntax: Carefully examine your query for any syntactical errors, such as incorrect operators or misplaced parentheses.

  • Examine Database Documentation: Consult the this compound's documentation for any specific query guidelines or limitations.

  • Consider Data Availability: It's possible that the interaction you are searching for has not yet been experimentally validated and entered into the database.

Guide 2: A Workflow for Handling Missing Quantitative Data

When you encounter missing numerical data (e.g., binding affinities, expression levels) in your search results, this workflow can help you decide on the best course of action.

Missing_Data_Workflow start Missing Quantitative Data Identified assess_pattern Assess Pattern and Percentage of Missingness start->assess_pattern is_mcar Is data MCAR? assess_pattern->is_mcar small_percentage < 5% missing? is_mcar->small_percentage Yes imputation Proceed with Imputation is_mcar->imputation No (MAR/MNAR) deletion Consider Listwise Deletion small_percentage->deletion Yes small_percentage->imputation No document Document Chosen Method deletion->document choose_imputation Choose Imputation Method imputation->choose_imputation simple_imputation Simple Imputation (Mean/Median) choose_imputation->simple_imputation advanced_imputation Advanced Imputation (kNN, MICE, etc.) choose_imputation->advanced_imputation simple_imputation->document advanced_imputation->document mTOR_Pathway cluster_input Inputs cluster_pathway Pathway cluster_output Outputs Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Metformin (Drug) Metformin (Drug) AMPK AMPK Metformin (Drug)->AMPK AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition AMPK->mTORC1

References

Technical Support Center: Best Practices for Curating Data from the Plastics Microbial Biodegradation Database (PMBD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for curating and utilizing data from the Plastics Microbial Biodegradation Database (PMBD).

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what data does it contain?

The Plastics Microbial Biodegradation Database (this compound) is a dedicated resource that houses manually curated information on microorganisms and enzymes involved in the biodegradation of plastics. The database includes details on:

  • Microorganisms: Species of bacteria and fungi that have been reported to degrade various types of plastics.

  • Enzymes: Specific enzymes produced by these microorganisms that are responsible for the breakdown of plastic polymers.[1]

  • Plastic Types: A range of synthetic polymers that are subject to microbial degradation.

Q2: How can data from a plastics biodegradation database be relevant to drug development?

The enzymes identified in plastic biodegradation pathways are a valuable resource for biocatalysis in pharmaceutical manufacturing.[2] These enzymes can catalyze specific, stereoselective reactions that are often difficult to achieve through traditional chemical synthesis. By curating data from the this compound, researchers can identify novel enzymes with potential applications in:

  • Chiral Synthesis: Producing enantiomerically pure drug intermediates.

  • Green Chemistry: Developing more sustainable and environmentally friendly pharmaceutical production processes.

  • Drug Modification: Enzymatically modifying existing drugs to improve their efficacy or reduce side effects.

Q3: What are the key considerations when curating data from the this compound for biocatalysis applications?

When curating data from the this compound for drug development purposes, it is crucial to focus on:

  • Enzyme Class: Hydrolases, such as esterases and lipases, are particularly relevant due to their ability to break ester bonds found in some plastics and also in the synthesis of many pharmaceutical compounds.[3][4]

  • Substrate Specificity: Understanding the range of substrates an enzyme can act upon is critical for determining its potential applicability in synthesizing a specific drug molecule.

  • Reaction Conditions: Data on optimal pH, temperature, and solvent tolerance are essential for designing efficient biocatalytic processes.

  • Enzyme Stability: Thermostability and solvent stability are key parameters for industrial-scale pharmaceutical production.[5][6]

Troubleshooting Guides

This section addresses common issues users may encounter when working with data from the this compound.

Data Curation and Analysis

Problem: Inconsistent or missing data for specific enzymes.

  • Cause: The this compound, like many public databases, relies on manually curated literature. The level of detail in the original publications can vary significantly.

  • Solution:

    • Cross-reference with other databases: Supplement this compound data with information from more frequently updated databases like PlasticDB and general protein databases like UniProt and BRENDA.

    • Consult the original literature: The this compound provides links to the source publications. Reviewing the original articles can often provide more detailed experimental context.

    • Utilize predictive tools: For enzymes with limited experimental data, use bioinformatics tools to predict properties like substrate specificity and stability.

Problem: Difficulty in predicting the metabolic pathway of a newly identified microorganism.

  • Cause: Reconstructing a complete metabolic pathway from genomic data can be complex and may contain errors.

  • Solution:

    • Use established pathway databases: Map the identified enzymes to known metabolic pathways in databases like KEGG (Kyoto Encyclopedia of Genes and Genomes).[7][8]

    • Employ pathway prediction software: Utilize tools that can predict metabolic pathways from genomic or metagenomic data.

    • Comparative genomics: Compare the genome of the new microorganism with closely related, well-characterized species to infer potential metabolic capabilities.

Problem: Functional misannotation of enzymes.

  • Cause: Automated annotation pipelines can lead to incorrect functional assignments for enzymes.[9][10][11]

  • Solution:

    • Sequence homology analysis: Compare the protein sequence of interest with experimentally validated enzymes from the same family.

    • Conserved domain analysis: Check for the presence of conserved catalytic domains and active site residues characteristic of the enzyme class.[2]

    • Experimental validation: Ultimately, the predicted function must be confirmed through in vitro enzyme assays.[5]

Experimental Validation

Problem: Low yield or activity of a recombinantly expressed enzyme.

  • Cause: The expression host (e.g., E. coli) may not be optimal for producing a functional enzyme from a different microbial source. Codon usage bias, improper protein folding, or lack of necessary post-translational modifications can be issues.

  • Solution:

    • Codon optimization: Synthesize the gene with codons optimized for the expression host.

    • Use a different expression system: Consider yeast (e.g., Pichia pastoris) or fungal expression systems, which may be better suited for eukaryotic proteins or those requiring specific modifications.[12]

    • Co-expression with chaperones: Improve protein folding by co-expressing molecular chaperones.

    • Optimize expression conditions: Vary temperature, induction time, and inducer concentration to find the optimal conditions for soluble protein expression.

Problem: Difficulty in confirming the plastic-degrading activity of a purified enzyme.

  • Cause: The physical properties of plastic substrates (e.g., high crystallinity) can make them resistant to enzymatic degradation in vitro.[13]

  • Solution:

    • Substrate pre-treatment: Use amorphous or low-crystallinity plastic films or nanoparticles to increase the accessibility of the polymer chains to the enzyme.

    • Use model substrates: Initially, test the enzyme's activity on smaller, soluble substrates that mimic the chemical bonds found in the plastic polymer (e.g., p-nitrophenyl esters for PET-degrading enzymes).[5]

    • Sensitive analytical techniques: Employ highly sensitive methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect the release of monomeric degradation products.

Data Presentation

Table 1: Key Data Points to Curate from this compound for Biocatalysis Potential

Data PointDescriptionImportance for Drug Development
Enzyme Name/ID Unique identifier for the enzyme.Traceability and cross-referencing with other databases.
Source Organism The microorganism that produces the enzyme.Provides context on the native environment and potential for novel enzyme discovery.
EC Number Enzyme Commission number classifying the enzyme's reaction.Essential for understanding the catalytic function and potential applications.
Substrate(s) The plastic polymer(s) the enzyme is known to degrade.Indicates the type of chemical bonds the enzyme can cleave, suggesting potential synthetic applications.
Degradation Products The monomers or oligomers released after enzymatic action.Confirms the catalytic activity and can inform the design of biocatalytic reactions.
Optimal pH The pH at which the enzyme exhibits maximum activity.Critical for designing and optimizing reaction conditions for pharmaceutical synthesis.
Optimal Temperature The temperature at which the enzyme exhibits maximum activity.Important for process efficiency and enzyme stability in industrial settings.
Reference (PMID) PubMed ID of the source publication.Allows for retrieval of detailed experimental protocols and further information.

Experimental Protocols

Protocol 1: Validation of a Putative PET-Degrading Enzyme for Biocatalysis

This protocol outlines the steps to confirm the activity of a candidate enzyme identified from the this compound for its potential use in ester synthesis, a common reaction in drug manufacturing.

1. Gene Synthesis and Cloning:

  • Obtain the amino acid sequence of the putative PET-degrading enzyme from the this compound or a related database.

  • Perform codon optimization of the corresponding gene sequence for expression in a suitable host, such as E. coli BL21(DE3).

  • Synthesize the optimized gene and clone it into an expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

2. Recombinant Protein Expression and Purification:

  • Transform the expression vector into the E. coli host.

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue incubation at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation, resuspend them in lysis buffer, and lyse the cells by sonication.

  • Clarify the lysate by centrifugation and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC).

  • Assess the purity of the enzyme by SDS-PAGE.

3. Enzyme Activity Assay using a Model Substrate:

  • Use a chromogenic substrate like p-nitrophenyl butyrate (B1204436) (pNPB) to determine the esterase activity of the purified enzyme.

  • Prepare a reaction mixture containing the purified enzyme, pNPB, and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Incubate the reaction at the predicted optimal temperature.

  • Measure the release of p-nitrophenol spectrophotometrically at 405 nm.

  • Calculate the specific activity of the enzyme (U/mg).

4. Biocatalytic Synthesis of a Model Ester:

  • Set up a reaction containing a model alcohol (e.g., benzyl (B1604629) alcohol) and a model carboxylic acid (e.g., acetic acid) in an organic solvent (e.g., hexane).

  • Add the purified enzyme to the reaction mixture.

  • Incubate the reaction with shaking at the optimal temperature.

  • Monitor the formation of the ester product (e.g., benzyl acetate) over time using Gas Chromatography (GC) or HPLC.

  • Calculate the conversion and yield of the reaction.

Mandatory Visualizations

Logical Workflow for Curating and Validating Enzymes from this compound```dot

DataCurationWorkflow cluster_curation Data Curation cluster_validation Experimental Validation start Identify Candidate Enzyme in this compound cross_ref Cross-reference with PlasticDB, UniProt, BRENDA start->cross_ref lit_review Review Original Literature cross_ref->lit_review predict_prop Predict Physicochemical Properties lit_review->predict_prop gene_syn Gene Synthesis & Codon Optimization predict_prop->gene_syn expression Recombinant Expression & Purification gene_syn->expression activity_assay Activity Assay (Model Substrate) expression->activity_assay biocatalysis Biocatalytic Synthesis activity_assay->biocatalysis end Validated Biocatalyst biocatalysis->end

Caption: Simplified metabolic pathway for the enzymatic degradation of PET.

Signaling in Response to Plastic Monomers

XenobioticResponse Monomers Plastic Monomers (e.g., TPA, EG) SensorKinase Sensor Kinase Monomers->SensorKinase Binding Membrane Cell Membrane ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation GeneExpression Gene Expression (Degradation Enzymes) ResponseRegulator->GeneExpression Activation

Caption: A generalized two-component signaling pathway for xenobiotic response.

References

Interpreting conflicting data in the Plastics Microbial Biodegradation Database.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Plastics Microbial Biodegradation Database. This resource is designed to assist researchers, scientists, and drug development professionals in navigating and interpreting the complexities of microbial plastic degradation data. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I've found conflicting reports in the database about the degradation capabilities of a specific microorganism. Why does this happen?

A1: Conflicting data is a known challenge in the field of microbial plastic biodegradation and can arise from several factors:

  • Putative vs. Verified Enzymes: Many databases, including PlasticDB and PMBD, contain information on enzymes that are predicted ("putative") to have plastic-degrading capabilities based on sequence homology. However, not all of these have been experimentally verified.[1] PlasticDB, for instance, notes that a minority of its listed enzymes have not been fully characterized.[1]

  • Different Database Versions and Updates: Databases are updated at different rates. For example, PlasticDB is noted to be more up-to-date than this compound, which can lead to discrepancies in the available information.[2][3]

  • Variability in Experimental Conditions: The efficiency of microbial degradation is highly sensitive to experimental conditions such as temperature, pH, nutrient availability, and the physicochemical properties of the plastic itself (e.g., crystallinity, presence of additives).[4] Different studies may use varying methodologies, leading to different outcomes for the same microbe-plastic pairing.

  • Strain-Level Differences: Degradation capabilities can vary not just between species, but even between different strains of the same species.

Q2: The weight of my plastic sample increased after incubation with microbes. Is this a sign of failed degradation?

A2: Not necessarily. An increase in the weight of a plastic sample can be misleading. Plastics incubated in high-salt media may gain weight due to the inclusion of salts within micropores that form on the surface during initial stages of degradation.[5] It is crucial to use proper controls and complementary analytical methods to confirm biodegradation.

Q3: What are the most reliable methods for confirming plastic biodegradation?

A3: While no single method is perfect, a combination of techniques provides the most robust evidence for biodegradation. The gold standard is the use of isotopically labeled plastics (e.g., with ¹³C) to trace the carbon from the plastic into microbial biomass and released CO₂.[4][5] Other widely accepted methods include:

  • CO₂ Evolution Measurement: Quantifying the carbon dioxide produced by microbial respiration is a direct measure of mineralization.[4][6][7][8][9][10][11][12]

  • Surface Characterization: Techniques like Fourier-transform infrared (FTIR) spectroscopy can detect changes in the chemical structure of the plastic, such as the formation of carbonyl or hydroxyl groups.[6][13] Scanning electron microscopy (SEM) can reveal morphological changes like cracks, grooves, and biofilm formation.[13]

Q4: Can a single microbial species degrade multiple types of plastics?

A4: Yes, some microorganisms have been shown to degrade multiple types of plastics. For example, Pseudomonas aeruginosa has been reported to degrade polyethylene (B3416737) (PE), polystyrene (PS), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC).[13][14][15] However, the efficiency of degradation can vary significantly for different plastic types by the same microbe.[14]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Weight Loss Measurements
Potential Cause Troubleshooting Step
Salt absorption from media Thoroughly wash and dry plastic samples before final weighing. Consider using a control with sterile media to quantify any abiotic weight changes.
Loss of small plastic fragments Avoid using powdered or flaky plastic materials, as physical loss can be mistaken for biodegradation.[5] Use gentle washing procedures.
Biofilm formation adding weight Carefully remove the biofilm from the plastic surface before the final weight measurement. This can be done by gentle scraping or sonication, followed by thorough rinsing.
Insufficient incubation time Biodegradation of many plastics is a very slow process. Ensure your experiment runs for a sufficient duration (weeks to months) to observe significant weight loss.
Inaccurate weighing Use a high-precision analytical balance and ensure samples are completely dry before each measurement.
Issue 2: No Observable Change in Plastic Appearance (SEM/FTIR)
Potential Cause Troubleshooting Step
Incorrect microbial strain or conditions Verify that the chosen microorganism is reported to degrade the specific type of plastic under your experimental conditions (pH, temperature, aeration).
Plastic additives inhibiting microbial activity Commercial plastics often contain additives that can be antimicrobial. If possible, use pure polymer films for initial screening.
Pre-treatment may be required Some recalcitrant plastics like polyethylene may require abiotic pre-treatment (e.g., UV or thermal treatment) to initiate degradation by creating sites for microbial attack.[16]
Insufficient microbial inoculum Ensure a sufficient concentration of active microbial cells is used to inoculate the experiment.

Quantitative Data Summary

Table 1: Examples of Plastic Biodegradation by Weight Loss

MicroorganismPlastic TypeIncubation TimeWeight Loss (%)Reference
Pseudomonas aeruginosaPolyethylene (PE)8 days~5.12% (0.64%/day)[14]
Pseudomonas aeruginosaPolystyrene (PS)8 days~0.78% (0.098%/day)[14]
Pseudomonas aeruginosaPolypropylene (PP)8 days~0.2% (0.025%/day)[14]
Bacillus amyloliquefaciens (BSM-1)Low-density PE (LDPE)60 days11%[17]
Bacillus amyloliquefaciens (BSM-2)Low-density PE (LDPE)60 days16%[17]
Bacillus cereusHigh-density PE (HDPE)30 days1.78%[17]
Bacillus paralicheniformis G1Polystyrene (PS)60 days34%[15]
Alcaligenes faecalisLinear low-density PE (LLDPE)40 days3.5%[15]
Alcaligenes faecalisHigh-density PE (HDPE)40 days5.8%[15]
Alcaligenes faecalisPolyester40 days17.3%[15]

Table 2: Kinetic Parameters of PETase and its Variants for the Substrate p-Nitrophenyl Alkanoate (PNPA)

Enzyme VariantK_M (mmol/L)k_cat (s⁻¹)k_cat/K_M (s⁻¹mmol⁻¹L)Reference
Wild-type PETase4.6 ± 0.51.2 ± 0.10.26[18]
R61A Mutant4.5 ± 0.12.0 ± 0.00.44[18]
L88F Mutant3.8 ± 0.41.9 ± 0.20.50[18]
I179F Mutant1.2 ± 0.14.9 ± 0.14.08[18]

Experimental Protocols

Protocol 1: Weight Loss Measurement
  • Preparation: Cut plastic samples into uniform sizes (e.g., 2x2 cm). Wash them with ethanol (B145695) and then sterile distilled water to remove any surface impurities. Dry the samples in an oven at 60°C until a constant weight is achieved. Record the initial dry weight (W_i) using a precision analytical balance.

  • Inoculation: Place the pre-weighed plastic samples in a sterile flask containing a carbon-free minimal salt medium (MSM). Inoculate the medium with a standardized concentration of the microbial culture (e.g., 10⁸ CFU/mL).

  • Incubation: Incubate the flasks under optimal conditions for the microorganism (e.g., 30°C, 120 rpm shaking) for a predetermined period (e.g., 30, 60, or 90 days).[13] Include a control flask with the plastic sample in sterile medium without the microbial inoculum.

  • Recovery and Measurement: After incubation, carefully remove the plastic samples. Gently wash the samples with distilled water to remove any attached biofilm. Dry the samples again at 60°C to a constant weight and record the final dry weight (W_f).

  • Calculation: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.[19]

Protocol 2: CO₂ Evolution Test (Based on ISO 14855)
  • Test Setup: Prepare bioreactors containing a known amount of mature compost as the inoculum and the plastic test material as the sole carbon source.[8] A reference material (e.g., cellulose) and a blank control (compost only) should be run in parallel.[8]

  • Aeration: Supply the bioreactors with a continuous flow of CO₂-free air.[9]

  • CO₂ Trapping: Pass the exhaust air from each bioreactor through a series of absorption bottles containing a known concentration of a trapping solution, such as sodium hydroxide (B78521) (NaOH) or barium hydroxide (Ba(OH)₂).[7][9]

  • Quantification: At regular intervals, quantify the amount of CO₂ trapped in the absorption solution. This can be done by titration of the remaining hydroxide with a standard acid (e.g., HCl) or by measuring the dissolved inorganic carbon (DIC) using a TOC analyzer.[7][9]

  • Calculation: Calculate the cumulative amount of CO₂ evolved from the test and control reactors. The percentage of biodegradation is determined by comparing the net CO₂ evolution from the test material to its theoretical maximum CO₂ production (ThCO₂), which is calculated from the elemental composition of the plastic.[7][12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Select Plastic Sample p2 Wash & Dry p1->p2 p3 Initial Weighing (Wi) p2->p3 i1 Inoculate with Microbes in Carbon-Free Medium p3->i1 Add to flask i2 Incubate (e.g., 30°C, 120 rpm) i1->i2 a1 Recover Sample i2->a1 After incubation period a2 Wash & Dry a1->a2 a5 SEM & FTIR Analysis a1->a5 a3 Final Weighing (Wf) a2->a3 a4 Calculate % Weight Loss a3->a4

Caption: Workflow for a typical plastic biodegradation experiment.

Quorum_Sensing_Biofilm cluster_planktonic Planktonic State cluster_attachment Attachment & Biofilm Formation cluster_qs Quorum Sensing (QS) Free-swimming bacteria Free-swimming bacteria Initial Attachment Initial Attachment Free-swimming bacteria->Initial Attachment Attach to plastic surface Microcolony Formation Microcolony Formation Initial Attachment->Microcolony Formation Cell Proliferation Mature Biofilm Mature Biofilm Microcolony Formation->Mature Biofilm EPS Production QS_Signal QS Signal Molecules (e.g., AHL, AI-2) Microcolony Formation->QS_Signal Increased cell density triggers production Dispersion Dispersion Mature Biofilm->Dispersion Release of planktonic cells Gene_Expression Altered Gene Expression QS_Signal->Gene_Expression Threshold concentration reached Gene_Expression->Mature Biofilm Upregulates EPS, Adhesins Gene_Expression->Dispersion Downregulates Adhesins, Upregulates Motility

Caption: Role of Quorum Sensing in Biofilm formation on plastic surfaces.

References

Validation & Comparative

Navigating the Landscape of Plastic Biodegradation Data: A Comparative Guide to PMBD and PlasticDB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical work of combating plastic pollution, two key resources have emerged as central repositories for plastic biodegradation data: the Plastics Microbial Biodegradation Database (PMBD) and PlasticDB. This guide provides an objective comparison of these two databases, supported by a summary of the experimental data they house and the methodologies behind it, to aid researchers in selecting the most suitable tool for their specific needs.

The burgeoning field of plastic biodegradation research has led to a rapid increase in the volume of data on microorganisms and enzymes capable of breaking down various polymers. Both this compound and PlasticDB serve to collate and organize this information, yet they differ in their scope, features, and the nature of the data they present.

At a Glance: this compound vs. PlasticDB

A quantitative overview of the key metrics for each database provides a clear snapshot of their contents. PlasticDB is noted for its bimonthly updates, ensuring a more current dataset.

FeatureThis compound (Plastics Microbial Biodegradation Database)PlasticDB (Plastic Biodegradation Database)
Manually Curated Microorganism-Plastic Relationships 949[1][2][3]-
Microorganism Species ~390 (as of 2019)875 (regularly updated)[4][5]
Manually Curated Genes/Proteins 79[1][2][3]329 (regularly updated)[4][5]
Predicted Enzyme Sequences >8000 (from UniProt TrEMBL)[1][2][3]Includes in silico predicted protein structures[6]
Update Frequency Not updated since 2019 publicationBimonthly[4][5]
Key Features Sequence alignment tool, Function prediction tool[1][2][3]Analytical tools for user data (gene, genome, metagenome), Metadata on experimental methods, Visualization of protein structures[6]

Delving into the Data: Scope and Content

This compound , first published in 2019, established a foundational resource by manually curating data from scientific literature. Its strength lies in the initial comprehensive collection of microorganism-plastic relationships and associated genes. A significant portion of its enzyme data, however, consists of automatically annotated sequences from the UniProt TrEMBL database, which are predicted to be involved in plastic biodegradation but may not have been experimentally verified.[1][2][3]

PlasticDB , on the other hand, has taken a more dynamic approach with regular updates to its database of microorganisms and proteins.[4][5] A key advantage of PlasticDB is the inclusion of metadata detailing the experimental techniques used to confirm biodegradation, offering users greater insight into the evidence supporting each entry.[6] Furthermore, it provides tools for users to analyze their own sequencing data against the database and offers in silico predicted structures for the cataloged proteins.[6]

Experimental Underpinnings: How the Data is Derived

The data within both databases is predicated on a variety of experimental protocols designed to measure and characterize the biodegradation of plastics. Understanding these methodologies is crucial for interpreting the data accurately. The curation process for both databases involves the manual extraction of data from peer-reviewed literature.[7][8]

A typical workflow for identifying and characterizing plastic-biodegrading microorganisms and their enzymes is outlined below:

experimental_workflow cluster_isolation Microorganism Isolation cluster_degradation_assays Biodegradation Assays cluster_characterization Enzyme & Product Characterization cluster_database Data Curation env_sample Environmental Sample (e.g., soil, water) enrichment Enrichment Culture (plastic as sole carbon source) env_sample->enrichment isolation Isolation of Pure Cultures enrichment->isolation incubation Incubation with Plastic Substrate isolation->incubation analysis Analysis of Degradation incubation->analysis enzyme_id Enzyme Identification & Characterization analysis->enzyme_id product_analysis Degradation Product Analysis analysis->product_analysis curation Literature Curation & Database Entry enzyme_id->curation product_analysis->curation

Experimental workflow for plastic biodegradation studies.
Key Experimental Protocols:

  • Microorganism Culturing and Incubation: The process often begins with the isolation of microorganisms from environments contaminated with plastic waste. These isolates are then cultured in media where the plastic material is the sole source of carbon.

  • Measuring Biodegradation: A variety of techniques are employed to quantify the extent of plastic degradation:

    • Mass Loss: A straightforward method involving the measurement of the plastic's weight before and after incubation with the microorganism or enzyme.[9]

    • CO2 Evolution: For aerobic degradation, the amount of carbon dioxide produced by the microorganisms as they metabolize the plastic is measured. This is a key indicator of mineralization.

    • Changes in Physical and Chemical Properties: Techniques like Scanning Electron Microscopy (SEM) are used to visualize changes in the plastic's surface morphology, such as the formation of pits and cracks.[9] Fourier Transform Infrared (FTIR) spectroscopy is used to detect changes in the chemical structure of the polymer.[9]

  • Analysis of Degradation Products: Methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the intermediate and final products of plastic degradation. This helps in elucidating the metabolic pathways involved.[9]

  • Enzyme Assays: Once a plastic-degrading microorganism is identified, further studies are conducted to isolate and characterize the specific enzymes responsible. This involves expressing the enzymes and testing their activity on specific plastic substrates.

The logical flow of how data is gathered and integrated into these databases is crucial for understanding their structure.

data_curation_flow cluster_data_source Data Sources cluster_curation Curation Process cluster_database_content Database Content literature Peer-Reviewed Literature manual_curation Manual Curation (Microorganisms, Enzymes, Methods) literature->manual_curation uniprot UniProt/TrEMBL (for this compound) auto_annotation Automated Annotation (Predicted Enzymes) uniprot->auto_annotation This compound This compound manual_curation->this compound plasticdb PlasticDB manual_curation->plasticdb auto_annotation->this compound

Data curation and integration into this compound and PlasticDB.

Conclusion: Choosing the Right Tool

Both this compound and PlasticDB are invaluable resources for the scientific community.

  • This compound serves as a foundational, albeit static, repository of manually curated relationships and a large collection of predicted enzymes. It is a good starting point for exploring the historical landscape of plastic biodegradation research.

  • PlasticDB offers a more current and interactive platform. Its regular updates, inclusion of experimental metadata, and analytical tools make it particularly useful for researchers actively working on identifying novel plastic-degrading organisms and enzymes, and for those who wish to analyze their own data in the context of the existing literature.

For researchers requiring the most up-to-date information and the ability to perform in-silico analyses, PlasticDB is the recommended choice. For those interested in the foundational literature and a broader, though less verified, set of potential enzymes, This compound remains a relevant resource. The ultimate choice will depend on the specific research question and the desired level of data currency and interactivity.

References

Unveiling the Accuracy of Enzyme Function Predictions: A Comparative Guide to PMBD and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of computational enzyme function prediction, understanding the accuracy and reliability of available tools is paramount. This guide provides a comprehensive comparison of the Protein-Motive-Based-Database (PMBD), a specialized resource for plastic-degrading enzymes, with other prominent prediction methods. We delve into the data, methodologies, and experimental validations that underpin these predictive tools, offering a clear perspective on their respective strengths and limitations.

The Protein-Motive-Based-Database (this compound) serves as a valuable repository for researchers focused on the microbial biodegradation of plastics. It houses a significant collection of manually curated data, including 949 microorganism-plastic relationships and 79 genes confirmed to be involved in plastic degradation through literature review[1][2][3]. In addition to this curated information, this compound also contains over 8,000 automatically annotated enzyme sequences predicted to play a role in the biodegradation of plastics, primarily extracted from the TrEMBL section of the UniProt database[1][2][3]. To facilitate functional analysis, this compound provides a sequence alignment tool and a function prediction tool based on a Convolutional Neural Network (CNN) model trained on the enzyme sequences within the database[2].

A Comparative Look at Prediction Accuracy

It is important to note that the performance of these tools is often evaluated on different benchmark datasets, making a direct comparison challenging. However, the data presented below offers valuable insights into the state-of-the-art in enzyme function prediction.

Database/ToolPrimary FocusPrediction MethodologyReported Performance Metrics
This compound Microbial plastic biodegradationCNN-based prediction tool, sequence alignmentNot explicitly reported in comparative studies.
PlasticDB Plastic biodegradationDatabase of microorganisms and proteinsN/A (Database, not a prediction tool)
PAZy Biochemically characterized plastic-active enzymesDatabase of experimentally validated enzymesN/A (Database, not a prediction tool)
SOLVE General enzyme functionEnsemble learning (Random Forest, LightGBM, Decision Tree)Precision: 0.98, Recall: 0.98, F1-score: 0.99 (on their dataset)[4][5]
GraphEC General enzyme function (EC number prediction)Geometric graph learning on predicted structuresRecall on NEW-392 dataset (4th level EC): 0.7988[6]
ECPred General enzyme function (EC number prediction)Ensemble of machine learning classifiersProvides predictions for 858 EC numbers[7][8]
EFICAz2.5 General enzyme function (EC number prediction)Combination of multiple methods (CHIEFc, PFAM, PROSITE)Correctly predicted all four EC digits for 2642 of 2856 human enzymes[9]
Evolutionary Trace Annotation (ETA) General enzyme function3D templates of evolutionarily important amino acids87% accuracy in predicting the correct function by plurality vote[10]

Experimental Validation: The Gold Standard

Computational predictions, regardless of their sophistication, require experimental validation to confirm their accuracy. The general workflow for validating a predicted enzyme function typically involves the following key steps:

  • Gene Synthesis and Cloning: The gene encoding the predicted enzyme is synthesized and cloned into a suitable expression vector.

  • Protein Expression and Purification: The recombinant protein is expressed in a host organism (e.g., E. coli) and then purified to homogeneity.

  • Enzyme Activity Assays: The purified enzyme is subjected to a series of biochemical assays to determine its catalytic activity. These assays are designed to measure the conversion of a specific substrate to a product under controlled conditions (e.g., temperature, pH).

  • Substrate Specificity Determination: The enzyme's activity is tested against a panel of potential substrates to determine its substrate specificity.

  • Kinetic Analysis: Key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), are determined to quantify the enzyme's efficiency.

  • Structural Analysis: Techniques like X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the enzyme, providing insights into its active site and catalytic mechanism.

Recent studies have highlighted the importance of such experimental validation. For instance, a study investigating potential plastic-degrading enzymes from marine bacteria involved the expression, purification, and characterization of several candidate proteins, revealing their esterase activity and thermostability[11].

Visualizing the Landscape of Enzyme Function Prediction

To better understand the workflow and comparative landscape of enzyme function prediction, the following diagrams are provided.

Enzyme_Function_Prediction_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation Sequence_Database Protein Sequence Database (e.g., UniProt) Prediction_Tool Enzyme Function Prediction Tool (e.g., this compound, SOLVE) Sequence_Database->Prediction_Tool Input Sequence Predicted_Function Predicted Enzyme Function Prediction_Tool->Predicted_Function Generates Gene_Synthesis Gene Synthesis & Cloning Predicted_Function->Gene_Synthesis Guides Protein_Expression Protein Expression & Purification Gene_Synthesis->Protein_Expression Activity_Assay Enzyme Activity Assay Protein_Expression->Activity_Assay Validated_Function Experimentally Validated Function Activity_Assay->Validated_Function

A generalized workflow for enzyme function prediction and experimental validation.

Comparison_of_Enzyme_Function_Prediction_Approaches Prediction_Approaches Enzyme Function Prediction Approaches Specialized_DB Specialized Databases (e.g., this compound, PlasticDB, PAZy) Prediction_Approaches->Specialized_DB General_ML General Machine Learning Predictors (e.g., SOLVE, ECPred) Prediction_Approaches->General_ML Structure_Based Structure-Based Methods (e.g., ETA, GraphEC) Prediction_Approaches->Structure_Based Focus_on_Specific_Enzyme_Families Focus_on_Specific_Enzyme_Families Specialized_DB->Focus_on_Specific_Enzyme_Families Characteristic Broad_Applicability Broad_Applicability General_ML->Broad_Applicability Characteristic Utilizes_3D_Information Utilizes_3D_Information Structure_Based->Utilizes_3D_Information Characteristic

Logical relationship of different enzyme function prediction approaches.

Conclusion

The this compound database stands as a dedicated and valuable resource for the study of plastic-degrading enzymes, offering a combination of manually curated and computationally predicted data. While quantitative data on its predictive accuracy is not extensively documented in comparative studies, the broader field of enzyme function prediction has seen significant advancements with the advent of sophisticated machine learning and structure-based methods. These alternative tools, such as SOLVE and GraphEC, report high levels of accuracy on benchmark datasets and provide a broader utility for general enzyme function prediction.

For researchers working on plastic biodegradation, this compound is an indispensable starting point. However, for those seeking to predict the function of a broader range of enzymes with the highest possible accuracy, leveraging the power of general-purpose, machine learning-based predictors is recommended. Ultimately, the convergence of specialized databases and advanced computational tools, followed by rigorous experimental validation, will be the key to unlocking the full potential of the vast and diverse world of enzymes.

References

A Researcher's Guide to Validating Plastic-Degrading Microbes from the Plastic Microbial Biodegradation Database (PMBD)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective biological solutions to plastic pollution is a critical frontier. The Plastic Microbial Biodegradation Database (PMBD) offers a valuable starting point, cataloging a wealth of microorganisms and enzymes with the potential to degrade various plastics. However, the journey from database entry to a validated, plastic-degrading microbial powerhouse requires rigorous laboratory validation. This guide provides a comparative framework for this process, outlining key experimental protocols and data presentation methods to objectively assess the performance of microbes identified from this compound and other similar resources.

The this compound serves as a comprehensive repository, housing manually curated data on 949 microorganism-plastic relationships and 79 genes associated with plastic biodegradation.[1][2][3][4] Additionally, it contains over 8,000 automatically annotated enzyme sequences predicted to be involved in these processes. While this compound is a significant resource, it's important to note that it has not been updated since its initial release in 2019. For the most current information, researchers may also consult alternative databases such as PlasticDB, which is regularly updated and contains information on 875 microbial species and 329 proteins linked to plastic degradation, or the more specialized Plastics-Active Enzymes Database (PAZy), which focuses on experimentally verified enzymes.[5][6]

This guide will walk you through a standardized workflow for validating a putative plastic-degrading microbe sourced from this compound, from initial screening to in-depth characterization of its degradation capabilities.

The Validation Workflow: A Step-by-Step Approach

A systematic validation process is crucial to confirm the plastic-degrading potential of a microbe identified in the this compound. The following workflow outlines the key experimental stages:

Validation_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Quantitative Degradation Analysis cluster_2 Phase 3: Surface & Chemical Analysis Database_Mining Database Mining (this compound, PlasticDB, etc.) Microbe_Isolation Microbe Isolation & Culturing Database_Mining->Microbe_Isolation Select Candidate Clear_Zone_Assay Clear Zone Assay Microbe_Isolation->Clear_Zone_Assay Inoculate Weight_Loss Weight Loss Measurement Clear_Zone_Assay->Weight_Loss Confirm Activity CO2_Evolution CO2 Evolution Measurement Weight_Loss->CO2_Evolution Quantify Degradation SEM_Analysis Scanning Electron Microscopy (SEM) CO2_Evolution->SEM_Analysis Assess Mineralization FTIR_Analysis Fourier-Transform Infrared Spectroscopy (FTIR) SEM_Analysis->FTIR_Analysis Visualize Surface Changes

Caption: A generalized workflow for the laboratory validation of plastic-degrading microbes.

Comparative Analysis of Plastic-Degrading Microbes

Effective validation requires comparing the performance of your candidate microbe against known plastic degraders or other isolates. The following tables summarize quantitative data from published studies, providing a benchmark for your own experiments.

Table 1: Comparison of PET Degradation by Various Microorganisms

Microorganism/ConsortiumPlastic TypeIncubation Time (days)Degradation (% Weight Loss)Reference
Ideonella sakaiensisPET film (low crystallinity)42~75%--INVALID-LINK--
Ideonella sakaiensisPET (transparent, high crystallinity)2894.7% (± 0.93%)[2]
Ideonella sakaiensisPET (colored, low crystallinity)49>50%[2]
Engineered Bacillus subtilis (2-species consortium)PET film713.6%[7]
Engineered Bacillus subtilis & Rhodococcus jostii (3-species consortium)PET film331.2%[7]
Pseudomonas aeruginosaPET12035-40%[8]
Pseudomonas sp.PET604.2%[9]
Staphylococcus sp.PET602.5%[9]

Table 2: Comparison of Polyethylene (PE) and Polypropylene (PP) Degradation

MicroorganismPlastic TypeIncubation Time (days)Degradation (% Weight Loss)Reference
Lysinibacillus sp. JJY0216PE269%[4]
Lysinibacillus sp. JJY0216PP264%[4]
Achromobacter denitrificans Eb113LDPE306.5%[4]
Alcaligenes faecalis (MK517568)LLDPE403.5%[4]
Alcaligenes faecalis (MK517568)HDPE405.8%[4]
Pseudomonas aeruginosaPENot specified0.64% (daily)[4]
Pseudomonas aeruginosaPPNot specified0.025% (daily)[4]
Rhodococcus sp.PP406.4%[10]
Bacillus sp.PP404.0%[10]
Enterobacter sp.LDPE3070%[11]
Pseudomonas spp.LDPE4-1501.15-61.00%[11]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the validation workflow.

Clear Zone Assay for Initial Screening

This qualitative assay is a rapid method to screen for microbes that secrete plastic-degrading enzymes.

Protocol:

  • Prepare Mineral Salt Medium (MSM) Agar (B569324): Prepare a basal MSM agar containing essential minerals.

  • Incorporate Plastic Emulsion: Emulsify the target plastic (e.g., PET, PE) into the molten MSM agar before pouring the plates. The plastic serves as the sole carbon source.

  • Inoculation: Once the agar has solidified, spot-inoculate the candidate microbial isolates onto the center of the plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the microbe for several days to weeks.

  • Observation: Observe the plates for the formation of a clear halo or "zone of hydrolysis" around the microbial colonies. The diameter of the clear zone is indicative of the extent of enzymatic degradation.

Weight Loss Measurement for Quantifying Degradation

This gravimetric method provides a quantitative measure of plastic degradation.

Protocol:

  • Prepare Plastic Films: Cut the plastic material into small, uniform pieces (e.g., 1x1 cm). Wash the films with ethanol (B145695) and then sterile distilled water to remove any surface contaminants, and dry them to a constant weight in a desiccator.

  • Initial Weighing: Accurately weigh each plastic piece using an analytical balance.

  • Incubation in Liquid Culture: Place the pre-weighed plastic films into flasks containing liquid MSM with the plastic as the sole carbon source. Inoculate the flasks with the candidate microbe. Include a sterile control flask (without inoculum) to account for any abiotic degradation.

  • Incubation: Incubate the flasks under appropriate conditions (temperature, shaking) for a defined period (e.g., 30, 60, 90 days).

  • Final Weighing: At the end of the incubation period, carefully remove the plastic films. Gently wash them with a mild detergent solution to remove the biofilm, followed by rinsing with distilled water. Dry the films to a constant weight in a desiccator and re-weigh them.

  • Calculate Weight Loss: The percentage of weight loss is calculated using the formula: % Weight Loss = [(Initial Weight - Final Weight) / Initial Weight] x 100

CO₂ Evolution Measurement for Assessing Mineralization

This method quantifies the complete biodegradation of the plastic polymer to carbon dioxide, indicating microbial respiration and utilization of the plastic as a carbon source. This can be performed according to standards like ISO 14852.[12]

Protocol:

  • Set up the Respirometer: Use a closed respirometry system. The test flasks will contain a defined volume of aqueous mineral medium, the plastic material as the sole carbon source, and the microbial inoculum.

  • CO₂-Free Airflow: Aerate the flasks with a continuous flow of CO₂-free air.

  • CO₂ Trapping: The effluent air from the test flasks is passed through a series of traps containing a known concentration of a CO₂-absorbing solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

  • Titration or Analysis: Periodically, the amount of CO₂ trapped is quantified by titration of the remaining hydroxide solution or by using a total organic carbon (TOC) analyzer.

  • Calculation of Biodegradation: The cumulative amount of CO₂ evolved is compared to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the plastic sample.

Scanning Electron Microscopy (SEM) for Visualizing Surface Changes

SEM provides high-resolution images of the plastic surface, revealing morphological changes and the presence of microbial biofilms.

SEM_Workflow Sample_Collection Collect plastic film from culture Fixation Fixation (e.g., glutaraldehyde) Sample_Collection->Fixation Dehydration Dehydration (graded ethanol series) Fixation->Dehydration Drying Critical Point Drying or HMDS Dehydration->Drying Coating Sputter Coating (e.g., gold) Drying->Coating Imaging SEM Imaging Coating->Imaging

References

A Researcher's Guide to Protein Databases for Biodegradation: PMBD in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of tackling environmental challenges and exploring novel enzymatic solutions, the ability to navigate the landscape of protein databases for biodegradation is paramount. This guide provides a comprehensive comparison of the Protein Mutant Database for Biodegradation (PMBD) with other key players in the field: PlasticDB, PAZy, and Plastic-MBR. We delve into their core strengths, data content, and unique features to assist you in selecting the most appropriate resource for your research needs.

At a Glance: Comparing Key Biodegradation Databases

The selection of a protein database is a critical first step in any biodegradation research project. The table below summarizes the key quantitative and qualitative features of four prominent databases, offering a clear comparison to guide your choice.

FeatureThis compound (Protein Mutant Database for Biodegradation)PlasticDBPAZy (Plastics-Active Enzymes Database)Plastic-MBR (Plastic-Microbial BioRemediation)
Primary Focus Microbial biodegradation of plastics.Microorganisms and proteins linked to plastic biodegradation.Biochemically characterized plastic-active enzymes.Integration of genetic and enzymatic data for plastic bioremediation.
Data Curation Manually collected and confirmed data from literature, supplemented with automatically annotated sequences from UniProt (TrEMBL section).[1][2][3][4]Curation of data from peer-reviewed scientific literature.[5][6][7][8][9][10]Exclusive inclusion of biochemically characterized, experimentally verified enzymes.[11][12][13][14]Integration of publicly available genetic and enzymatic data from specialized and generic databases.[15][16]
Microorganism Data 949 microorganism-plastic relationships.[1][2][3][4]875 species of microorganisms.[5]Information on microorganisms linked to enzyme activities.[17]Focus on identifying microbial taxa with potential plastic-degrading functions.[15][16]
Protein/Gene Data 79 manually confirmed genes; >8000 predicted enzyme sequences.[1][2][3][4]329 proteins.[5]Less than 50 verified plastics-active enzymes; ~3000 PET-active homologs and >2000 PUR-active homologs identified.[12][14]Curated set of non-redundant enzymatic functions and homologous sequences.[16][18]
Key Tools & Features Sequence alignment (HMMER), Function prediction (CNN model).[4]Annotate gene, Annotate genome, Compare genomes, In-silico predicted protein structures.[5][6][7][8][9]Links to phylogeny and global distribution of microorganisms.[17]In-silico screening of microbial genomes and metagenomic datasets.[15][16]
Update Frequency Not updated since its release in 2019 (as of December 2021).[7][9]Bimonthly updates.[5]Regularly updated with new biochemically characterized enzymes.Aims to be a dynamic platform for systemic research.[15]

Delving Deeper: A Qualitative Comparison

This compound stands out for its inclusion of a vast number of predicted enzyme sequences, which can be a valuable resource for initial large-scale screening and hypothesis generation.[1][2][3][4] Its integrated Convolutional Neural Network (CNN) model for function prediction offers a unique tool for classifying novel enzyme sequences.[4] However, a significant drawback is its lack of updates since its initial release, potentially limiting its coverage of the latest discoveries.[7][9]

PlasticDB offers a more current and regularly updated collection of microorganisms and proteins with putative plastic-degrading capabilities.[5] A key advantage of PlasticDB is its suite of analytical tools that allow users to annotate their own genomic and metagenomic datasets, facilitating the identification of potential plastic-degrading species and pathways within their own data.[6][7][8][9] It also provides in-silico predicted structures for all its protein entries.[6][7][8][9]

PAZy takes a more stringent approach by exclusively cataloging biochemically characterized and experimentally verified plastic-active enzymes.[11][12][13][14] This focus on high-quality, validated data makes it an excellent resource for researchers seeking reliable information on enzymes with proven activity. While its total number of unique enzymes is lower, the inclusion of thousands of identified homologs provides a broad sequence space for further exploration.[12][14]

Plastic-MBR is designed as a strategic tool for the in-silico screening of large-scale omics data.[15][16] By integrating data from other specialized databases like this compound and PlasticDB, as well as generic enzyme databases, it aims to provide a comprehensive resource for identifying the genetic potential for plastic degradation across diverse environments.[15]

Experimental Protocols and Methodologies

Experimental Workflow for Identifying Novel Plastic-Degrading Enzymes:

  • Initial Screening of 'Omics' Data:

    • Metagenomic or transcriptomic data from a plastic-polluted environment is generated.

    • The dataset is screened against a comprehensive database like Plastic-MBR or PlasticDB to identify potential plastic-degrading genes and microbial taxa.[9][15]

  • Homology-Based Identification:

    • Candidate protein sequences are then compared against the curated set of experimentally verified enzymes in PAZy to find close homologs with known function.[11][12]

    • Simultaneously, a broader search against the larger, more inclusive datasets of This compound and PlasticDB can identify more distant relatives and potential novel enzyme families.[1][5]

  • Functional Prediction and Prioritization:

    • The function prediction tool in This compound , which utilizes a CNN model, can be employed to predict the potential plastic degradation function of the identified protein sequences.[4]

    • The in-silico predicted structures from PlasticDB can be used for initial structural analysis and comparison with known plastic-degrading enzymes.[6][7][9]

  • Experimental Validation:

    • High-priority candidate genes are synthesized and expressed in a suitable host organism.

    • The purified enzymes are then subjected to biochemical assays to confirm their activity against specific plastic polymers. This may involve techniques such as:

      • Weight loss assays: Measuring the reduction in the mass of a plastic film after incubation with the enzyme.

      • Analysis of degradation products: Using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the monomers and oligomers released during degradation.

      • Surface characterization: Employing Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize changes in the plastic's surface morphology.

Visualizing the Process: Workflows and Pathways

To further clarify the application of these databases and the biological processes they help to elucidate, the following diagrams, generated using the DOT language, illustrate a typical research workflow and the general pathway of microbial plastic biodegradation.

experimental_workflow cluster_insilico In-Silico Analysis cluster_experimental Experimental Validation Omics_Data Metagenomic/ Transcriptomic Data Database_Screening Database Screening (Plastic-MBR, PlasticDB) Omics_Data->Database_Screening Homology_Search Homology Search (PAZy, this compound, PlasticDB) Database_Screening->Homology_Search Functional_Prediction Functional Prediction (this compound - CNN) Homology_Search->Functional_Prediction Structural_Analysis Structural Analysis (PlasticDB) Functional_Prediction->Structural_Analysis Candidate_Prioritization Candidate Gene Prioritization Structural_Analysis->Candidate_Prioritization Gene_Synthesis Gene Synthesis & Expression Candidate_Prioritization->Gene_Synthesis Top Candidates Enzyme_Purification Enzyme Purification Gene_Synthesis->Enzyme_Purification Biochemical_Assays Biochemical Assays Enzyme_Purification->Biochemical_Assays Activity_Confirmation Confirmation of Plastic Degradation Biochemical_Assays->Activity_Confirmation

Caption: A typical workflow for discovering novel plastic-degrading enzymes.

plastic_biodegradation_pathway Plastic_Polymer Plastic Polymer Bio-deterioration Bio-deterioration (Microbial Adhesion, Biofilm Formation) Plastic_Polymer->Bio-deterioration Bio-fragmentation Bio-fragmentation (Enzymatic Depolymerization) Bio-deterioration->Bio-fragmentation Extracellular Enzymes Oligomers_Monomers Oligomers & Monomers Bio-fragmentation->Oligomers_Monomers Assimilation Assimilation (Cellular Uptake) Oligomers_Monomers->Assimilation Mineralization Mineralization (Metabolic Pathways) Assimilation->Mineralization End_Products End Products (CO2, H2O, Biomass) Mineralization->End_Products

References

A Researcher's Guide to Cross-Referencing Protein and Metabolite Data: A Comparative Analysis of PMBD, NCBI, and UniProt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of systems biology and drug discovery, the ability to seamlessly integrate data from disparate biological databases is paramount. This guide provides a comprehensive comparison of three critical resources: the Protein-Metabolite-Bigram-Database (PMBD), the National Center for Biotechnology Information (NCBI) database, and the Universal Protein Resource (UniProt). Understanding the unique strengths and focuses of each database is essential for constructing a holistic view of biological systems, from individual molecular components to complex signaling pathways.

This guide will delve into the specific data types, functionalities, and optimal use cases for each database. We will present a clear, data-driven comparison to aid in the selection of the most appropriate resource for your research needs. Furthermore, we will provide a detailed experimental protocol for effectively cross-referencing information across these platforms, enabling a more profound understanding of protein-metabolite interactions.

Data at a Glance: A Quantitative Comparison

To facilitate a clear and concise comparison, the following table summarizes the key quantitative metrics for this compound, NCBI, and UniProt. Please note that the data for this compound is illustrative, representing a typical protein-metabolite interaction database, as a single, universally recognized "this compound" is not as established as NCBI or UniProt.

FeatureThis compound (Illustrative)NCBIUniProt
Primary Data Type Protein-Metabolite InteractionsNucleotide and Protein Sequences, Genomes, LiteratureProtein Sequences and Functional Information
Number of Protein Entries Thousands to tens of thousandsBillions of records across all databases[1]Over 200 million[2]
Number of Metabolite Entries ThousandsIntegrated within PubChemLigand information linked via ChEBI[2]
Data Curation Manual and computationalBoth manual and automated submissions[1]Manually reviewed (Swiss-Prot) and unreviewed (TrEMBL)[3]
Update Frequency Varies by specific databaseDailyBi-monthly releases[4]
Cross-Referencing Links to protein and metabolite databasesExtensive internal and external linking[1][5]Links to over 180 other resources[2]

Navigating the Data Landscape: An In-Depth Look

This compound (Protein-Metabolite-Bigram-Database): The Interaction Specialist

A Protein-Metabolite-Bigram-Database (this compound), such as the Protein-Metabolite Interactions Database (PMI-DB), serves a specialized and crucial role by cataloging experimentally verified and predicted interactions between proteins and metabolites.[6] This focus on interactions is vital for understanding enzyme kinetics, allosteric regulation, and the functional consequences of metabolic changes within a cell.

Key Features:

  • Interaction-Centric: The primary utility of a this compound is its focus on the relationships between proteins and small molecules.

  • Functional Context: This data provides direct insights into the functional roles of proteins within metabolic networks.

  • Drug Discovery: An invaluable resource for identifying potential drug targets and understanding off-target effects.

NCBI: The Comprehensive Biological Archive

The National Center for Biotechnology Information (NCBI) is a vast and multifaceted resource that houses a collection of databases covering a wide spectrum of molecular biology data.[1][7] Its core components include GenBank for nucleotide sequences, RefSeq for curated gene and protein records, and PubMed for biomedical literature.[7] For protein information, the NCBI Protein database is a primary repository of sequence data.[5]

Key Features:

  • Breadth of Information: NCBI's strength lies in its comprehensive collection of diverse biological data, from raw sequence reads to curated genome assemblies.[7]

  • Genomic Context: It provides a direct link between a protein and its corresponding gene and genomic location.

  • Literature Integration: Seamless integration with PubMed allows researchers to quickly access relevant publications.

UniProt: The Curated Protein Knowledgebase

UniProt is the gold standard for protein sequence and functional information.[8][9] It is a central hub that provides a wealth of expertly curated data on protein function, structure, post-translational modifications, and disease association.[3][8] UniProt consists of two main sections: UniProtKB/Swiss-Prot, which is manually annotated and reviewed, and UniProtKB/TrEMBL, which contains computationally annotated entries.[3][9]

Key Features:

  • High-Quality Annotation: The manual curation of Swiss-Prot entries ensures a high degree of accuracy and detail.[9]

  • Rich Functional Data: Provides extensive information on protein function, domains, subcellular location, and interactions.[10]

  • Standardized Nomenclature: UniProt is instrumental in providing standardized protein names and identifiers, which is crucial for data integration.

Experimental Protocol: Cross-Referencing this compound, NCBI, and UniProt

This protocol outlines a systematic workflow for integrating data from these three databases to investigate a protein of interest and its potential metabolic interactions.

Objective: To identify a protein in NCBI, retrieve its detailed functional information from UniProt, and then explore its potential interactions with metabolites using a this compound.

Methodology:

  • Initial Protein Identification (NCBI):

    • Begin with a known gene name, protein name, or sequence.

    • Use the NCBI Gene or Protein database to search for your protein of interest.

    • Retrieve the official gene symbol, RefSeq accession number (e.g., NP_XXXXX), and the corresponding protein sequence in FASTA format.

  • Functional Annotation and Cross-Reference Retrieval (UniProt):

    • Navigate to the UniProt website.

    • Use the retrieved RefSeq accession number or gene symbol to search for the protein.

    • The UniProt entry will provide a comprehensive overview of the protein's function, subcellular location, and any known post-translational modifications.[3]

    • Crucially, locate the "Cross-references" section of the UniProt entry. This section provides links to numerous other databases, including structural databases and pathway information.

  • Metabolite Interaction Discovery (this compound):

    • Access a relevant Protein-Metabolite Interaction Database (e.g., PMI-DB).

    • Search the this compound using the UniProt accession number or the official gene symbol for your protein.

    • The search results should indicate any known or predicted interactions with specific metabolites.

    • Examine the details of the interaction, including the experimental evidence (if available) and the functional implications.

  • Data Integration and Pathway Analysis:

    • Synthesize the information gathered from all three databases.

    • Use the identified protein-metabolite interactions to place your protein within a broader metabolic context.

    • Utilize pathway databases, often linked from UniProt, to visualize the role of your protein and its interacting metabolites in specific biological pathways.

Visualizing the Workflow and Biological Pathways

To better illustrate the relationships and workflows described, the following diagrams have been generated using Graphviz.

Cross_Referencing_Workflow cluster_NCBI NCBI cluster_UniProt UniProt cluster_this compound This compound NCBI Search NCBI (Gene/Protein Name, Sequence) RefSeq Retrieve RefSeq ID & FASTA Sequence NCBI->RefSeq UniProt Search UniProt (RefSeq ID, Gene Name) RefSeq->UniProt Input ID Annotation Get Functional Annotation & Cross-References UniProt->Annotation This compound Search this compound (UniProt ID, Gene Name) Annotation->this compound Input ID Interaction Identify Metabolite Interactions This compound->Interaction Analysis Integrated Analysis & Pathway Mapping Interaction->Analysis Inform Signaling_Pathway Metabolite Metabolite A Receptor Receptor Protein (From UniProt) Metabolite->Receptor Binds (from this compound) Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene (From NCBI) TF->Gene Regulates Transcription Response Cellular Response Gene->Response

References

Unearthing Novel Plastic-Degrading Enzymes: A Case Study in Validating Microbial Biodegradation Database Findings

Author: BenchChem Technical Support Team. Date: December 2025

A recent study showcases the power of combining bioinformatics with experimental validation to discover new plastic-degrading enzymes, leveraging the Plastics Microbial Biodegradation Database (PMBD) as a critical analytical tool. This approach provides a tangible workflow for researchers to translate database predictions into actionable laboratory science, accelerating the discovery of solutions for plastic pollution.

In a groundbreaking study, researchers successfully identified and functionally validated a novel hydrolase-type esterase with significant plastic degradation potential by screening metagenomic data from the plastisphere of alpine soils. A key part of their discovery pipeline involved the use of the Plastics Microbial Biodegradation Database (this compound) to analyze and filter their protein sequences, demonstrating a direct link between database information and experimental validation.[1][2]

This guide compares the in silico predictions and database-guided analysis with the subsequent experimental results, providing a clear case study for scientists working on microbial solutions for plastic waste.

From Database Screening to Experimental Validation: A Comparative Overview

The research team initiated their investigation by performing shotgun DNA metagenomics on soil samples from the Swiss Alps, focusing on the microbial communities colonizing biodegradable plastic films. After identifying potential plastic-degrading genes, they utilized the "function prediction" tool within the Plastics Microbial Biodegradation Database (this compound) to analyze the resulting protein sequences.[1][2] The this compound, a repository of manually curated and predicted enzymes involved in plastic biodegradation, served as a crucial reference to assess the novelty and potential function of their candidate enzymes.[1]

One of the key findings was the discovery of a novel hydrolase-type esterase from an uncultured bacterium predicted to belong to the genus Caballeronia. A comparison with the this compound revealed that this genus was not previously listed as containing esterases with known plastic-degrading capabilities, highlighting the discovery of a truly novel biocatalyst.[1]

The following table summarizes the quantitative results from the experimental validation of the candidate enzymes identified through the metagenomic and database-informed approach.

Candidate GenePredicted GenusEsterase Activity (Relative Fluorescence Units/h)Plastic Degradation Activity (BI-OPL & ecovio®)
Candidate FCaballeronia> 2x higher than other active candidatesNot significantly increased
Other Active Candidates (4)Caballeronia, BradyrhizobiumSignificantly increased over negative controlNot significantly increased
Negative Control-BaselineBaseline
Positive Control (PLA-degrading enzyme)-> 20x higher than negative controlSignificantly increased

This table summarizes the findings from the study where a newly discovered hydrolase-type esterase (Candidate F) showed high esterase activity but not significant degradation of the specific plastic films tested, unlike the positive control.[1][2]

Experimental Protocols: A Guide to Validation

The successful validation of the database-informed findings hinged on a series of meticulous experimental procedures. The following is a detailed methodology for the key experiments performed in the validating case study.

Metagenomic Analysis and Candidate Gene Selection
  • DNA Extraction and Sequencing: DNA was extracted from the plastisphere of BI-OPL and ecovio® plastic films and the surrounding bulk soil. Shotgun metagenomic sequencing was then performed on the extracted DNA.

  • Differential Abundance Analysis: The metagenomes of the plastisphere and bulk soil were compared to identify genes that were significantly more abundant in the plastisphere, suggesting a role in plastic interaction.

  • Database Screening: The identified protein sequences were analyzed using the "function prediction" tool of the Plastics Microbial Biodegradation Database (this compound) to assess their potential for plastic degradation.[1]

  • Signal Peptide and Functional Domain Prediction: Sequences were further screened for the presence of signal peptides (indicating extracellular export) and confident functional domains related to hydrolase activity.

Functional Validation of Candidate Enzymes
  • Heterologous Expression: The nine candidate genes were synthesized and cloned into an expression vector, which was then transformed into E. coli for protein production.

  • Esterase Assay: The supernatants of the cultured E. coli containing the expressed proteins were subjected to an esterase assay using fluorescein (B123965) dibutyrate as a substrate. An increase in fluorescence indicated esterase activity.

  • Fluorescence Assay for Plastic Degradation: The five proteins that showed positive esterase activity were then tested for their ability to degrade the BI-OPL and ecovio® plastic films using a fluorescence-based assay.

Visualizing the Path from Database to Discovery

The workflow from metagenomic sequencing to the functional validation of a novel enzyme, guided by the Plastics Microbial Biodegradation Database, can be visualized as a logical progression.

Workflow cluster_in_silico In Silico Analysis cluster_experimental Experimental Validation Metagenomics Shotgun Metagenomics of Plastisphere DiffAbundance Differential Abundance Analysis Metagenomics->DiffAbundance PMBD_Screening This compound Function Prediction DiffAbundance->PMBD_Screening CandidateSelection Candidate Gene Selection PMBD_Screening->CandidateSelection Expression Heterologous Expression in E. coli CandidateSelection->Expression 9 Candidate Genes EsteraseAssay Esterase Activity Assay Expression->EsteraseAssay PlasticDegradationAssay Plastic Degradation Assay EsteraseAssay->PlasticDegradationAssay EsteraseAssay->PlasticDegradationAssay 5 Positive Candidates NovelEnzyme Novel Hydrolase-Type Esterase Identified PlasticDegradationAssay->NovelEnzyme

Workflow from database-guided prediction to experimental validation.

This case study underscores the pivotal role of curated databases like the this compound in modern microbiological research. By providing a structured framework for analyzing vast datasets, these resources empower scientists to move beyond computational predictions and into the realm of tangible, experimentally validated discoveries, ultimately paving the way for innovative solutions to pressing environmental challenges.

References

Literature review of studies citing the Plastics Microbial Biodegradation Database.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Microbial Plastic Biodegradation Databases and Experimental Validation

This guide provides a comparative overview of key databases used in the study of microbial plastic biodegradation: the Plastics Microbial Biodegradation Database (PMBD) and PlasticDB. It further details exemplary experimental protocols for validating the biodegradative capabilities of microorganisms identified through such databases, focusing on polyethylene (B3416737) and polyurethane degradation.

Database Comparison: this compound vs. PlasticDB

Researchers in the field of plastic biodegradation rely on comprehensive databases to identify candidate microorganisms and enzymes. Two major resources in this area are this compound and PlasticDB. While both serve a similar purpose, they have key differences in their features and currency.

PlasticDB was developed as a successor to this compound, addressing several of its limitations. The primary publication for PlasticDB notes that the this compound database has not been updated since its release in 2019.[1] PlasticDB, on the other hand, is regularly updated and provides a broader range of tools for researchers.[1][2]

FeatureThis compound (Plastics Microbial Biodegradation Database)PlasticDB
Primary Citation Gan, Z., & Zhang, H. (2019). Database, 2019, baz119.Gambarini, V., et al. (2022). Database, 2022, baac008.[2]
Last Update 2019 (as of December 2021)[1]Regularly updated[3]
Content ~390 species and 79 proteins[1]436 species and 110 enzymes[3]
Protein Structures Does not include protein structure information.[1]Contains in silico predicted structures for all enzymes.[2]
Analysis Tools Provides sequence alignment and function prediction tools.[1]Includes tools for genome/metagenome annotation, taxa table analysis, and pathway analysis.[1][2]
Data Input Limited to database searching and basic sequence alignment.Accepts user-submitted gene, genome, metagenome, and taxa table data for analysis.[2]

Experimental Validation Workflow

The primary use of these databases is to identify promising microbial candidates for the biodegradation of specific plastics. The typical research workflow involves using the database for initial screening, followed by experimental validation to quantify the degradation activity.

G cluster_database Database Screening cluster_experimental Experimental Validation db Query PlasticDB or this compound (e.g., for 'Polyethylene') org Identify Candidate Organism (e.g., Rhodococcus ruber) db->org yields culture Culture Organism with Plastic as Sole Carbon Source org->culture select for analysis Quantitative & Qualitative Analysis culture->analysis analyze result Data on Biodegradation (e.g., Weight Loss, SEM, FTIR) analysis->result provides

Caption: Workflow from database query to experimental validation.

Case Study 1: Polyethylene (PE) Biodegradation

Rhodococcus ruber is one of the microorganisms documented for its ability to degrade polyethylene. The following data and protocols are synthesized from studies performing such experimental validations.

Quantitative Data: PE Degradation by Rhodococcus ruber
ParameterResultIncubation TimeStudy Finding
Gravimetric Weight Loss Up to 8%30 daysA strain of Rhodococcus ruber (C208) utilized polyethylene films as its sole carbon source, forming a biofilm and leading to significant degradation.[4]
Mineralization Rate (13C-PE) Up to 1.2% per yearNot specifiedA stable isotope assay using 13C-labeled polyethylene confirmed microbial mineralization by R. ruber.[5]
Comparative Degradation 33%3 weeksIn a comparative study, Rhodococcus sp. showed 33% degradation of polyethylene, while Pseudomonas sp. was found to be more efficient.[6]
Experimental Protocol: PE Biodegradation Assay

This protocol is based on the methodology described by Gilan et al. (2004).[4]

  • Preparation of PE Films: Polyethylene films are cut into 1x1 cm pieces. To mimic environmental exposure, films are UV-irradiated, which introduces carbonyl residues that can facilitate microbial attack.[4]

  • Inoculum Preparation: A pure culture of Rhodococcus ruber (e.g., strain C208) is grown in a standard nutrient broth. The cells are harvested by centrifugation, washed, and resuspended in a mineral salt medium devoid of carbon.

  • Incubation: The pre-weighed, sterile PE films are placed in a liquid mineral salt medium with the R. ruber inoculum. The culture is incubated for 30 days, typically at 28-30°C with shaking to ensure aeration.[4]

  • Degradation Analysis:

    • Gravimetric Analysis: After incubation, the PE films are removed, washed to remove biofilm, dried, and weighed. The percentage of weight loss is calculated.[4]

    • Surface Analysis (SEM): Scanning Electron Microscopy is used to visualize changes in the surface morphology of the PE film, such as the formation of pits and cracks.

    • Chemical Analysis (FTIR): Fourier Transform Infrared Spectroscopy is used to detect changes in the chemical structure of the polymer, such as the reduction of carbonyl groups, indicating biodegradation.[4]

Case Study 2: Polyurethane (PU) Biodegradation

Pseudomonas aeruginosa is a bacterium frequently cited for its capacity to degrade polyurethane, a polymer generally more susceptible to microbial degradation than polyethylene due to its hydrolyzable ester and urethane (B1682113) linkages.

Quantitative Data: PU Degradation by Pseudomonas aeruginosa
ParameterResultIncubation TimeStudy Finding
PUR-diol Degradation (HPTLC) 32%10 daysA soil-isolated strain of P. aeruginosa was shown to use polyurethane diol as its sole carbon source, with degradation confirmed by High-Performance Thin-Layer Chromatography.[7]
Impranil DLN™ Degradation 92%4 daysA robust strain of Pseudomonas putida demonstrated very high degradation activity on a commercial polyurethane dispersion.[8]
Analysis of Degradation Products Detection of 1,4-butanediol (B3395766) and adipic acidNot specifiedGC-MS analysis confirmed that P. aeruginosa degrades polyester (B1180765) PU by hydrolyzing ester linkages, releasing the constituent monomers.[9]
Experimental Protocol: PU Biodegradation Assay

This protocol is a generalized procedure based on methodologies for assessing PU degradation by Pseudomonas species.[7][9][10]

  • Preparation of PU Medium: A liquid mineral salt medium is prepared with a PU dispersion (e.g., Impranil DLN™) as the sole source of carbon. The opaque PU suspension becomes clear upon degradation, providing a visual indicator.[10]

  • Inoculum and Incubation: A pure culture of Pseudomonas aeruginosa is inoculated into the PU medium and incubated at a suitable temperature (e.g., 25-30°C) with shaking for a period of 4 to 10 days.[7][8]

  • Degradation Analysis:

    • Spectrophotometry/Chromatography: The reduction in PU concentration in the liquid medium can be quantified using techniques like HPTLC or by measuring the absorbance of the culture medium.[7]

    • Enzyme Assays: Cell-free supernatants and cell lysates are tested for esterase activity (a key enzyme type in PU degradation) using substrates like p-nitrophenyl acetate.[9]

    • Product Identification (GC-MS): Gas Chromatography-Mass Spectrometry is used to identify the breakdown products (monomers) of PU degradation in the culture medium, providing definitive evidence of polymer chain cleavage.[9]

    • Surface and Chemical Analysis (SEM/FTIR): For solid PU films, SEM is used to observe surface erosion, while FTIR can show the disappearance of characteristic ester and urethane bonds.[9][10]

References

Navigating the Landscape of Plastic Biodegradation Data: A Comparative Guide to PMBD and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the crucial field of plastic biodegradation, a comprehensive and up-to-date database is an indispensable tool. This guide provides a detailed comparison of the Plastics Microbial Biodegradation Database (PMBD) and its primary alternative, PlasticDB, highlighting the limitations of the former and the advancements of the latter. Furthermore, it outlines key experimental protocols for assessing microbial plastic degradation to aid in the design and interpretation of research studies.

A Tale of Two Databases: this compound vs. PlasticDB

The Plastics Microbial Biodegradation Database (this compound) was a significant step forward in consolidating information on plastic-degrading microorganisms and enzymes. However, its static nature since its last update in 2019 has rendered it less comprehensive in a rapidly evolving field.[1] PlasticDB has since emerged as a more dynamic and feature-rich alternative, addressing several of the key limitations of this compound.

A quantitative comparison reveals the disparities between the two databases:

FeaturePlastics Microbial Biodegradation Database (this compound)PlasticDB
Last Update 2019[1]Bimonthly Updates[2]
Number of Microbial Species ~390[1]875[2]
Number of Proteins/Genes 79 genes, >8000 predicted enzymes[3]329 proteins[2]
Protein Structure Information Not availableIn-silico predicted structures available[1][4]
Genomic/Metagenomic Analysis Tools Not available[1]Available[1][4]
Data Curation Manually curated from literature[3]Manually mined from literature[5]

The lack of updates is a primary limitation of this compound, as the number of known plastic-degrading microbes and enzymes is constantly increasing.[1] PlasticDB, with its regular updates, provides a more current and expansive dataset.[2] Moreover, PlasticDB's inclusion of predicted protein structures and tools for analyzing genomic and metagenomic data offers researchers advanced capabilities for their investigations.[1][4]

Experimental Protocols for Assessing Microbial Plastic Degradation

To validate the findings from these databases and to conduct novel research, robust experimental protocols are essential. The following are key methodologies for quantifying and characterizing the microbial degradation of plastics.

Weight Loss Measurement

This is a straightforward and widely used method to quantify the degradation of a plastic sample.

  • Protocol:

    • Pre-weigh sterile plastic film or powder samples using a high-precision balance.

    • Incubate the plastic samples with a microbial culture in a suitable medium, with the plastic as the sole carbon source.

    • At predetermined time points, remove the plastic samples from the culture.

    • Gently wash the samples to remove any attached biofilm and residual medium.

    • Dry the samples completely in a desiccator or oven at a low temperature until a constant weight is achieved.

    • Re-weigh the samples and calculate the percentage of weight loss.

Carbon Dioxide (CO₂) Evolution Test

This method measures the mineralization of the plastic polymer by quantifying the CO₂ produced by microbial respiration.

  • Protocol:

    • Place a known amount of the plastic sample in a sealed container (respirometer) with the microbial inoculum and a defined medium.

    • As the microorganisms metabolize the plastic, they will produce CO₂.

    • The evolved CO₂ is trapped in an alkaline solution (e.g., Ba(OH)₂ or NaOH), and the amount of trapped CO₂ is determined by titration or by using a CO₂ sensor.

    • The percentage of mineralization can be calculated by comparing the amount of CO₂ produced to the theoretical maximum based on the carbon content of the plastic.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis is used to detect changes in the chemical structure of the plastic polymer, indicating biodegradation.

  • Protocol:

    • Obtain FTIR spectra of the plastic samples before and after incubation with microorganisms.

    • Analyze the spectra for the appearance of new peaks (e.g., carbonyl groups) or changes in the intensity of existing peaks, which can indicate the breakdown of the polymer chains and the formation of new functional groups.

Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the surface morphology of the plastic and observing direct evidence of microbial colonization and degradation.

  • Protocol:

    • Carefully prepare the plastic samples after incubation by fixing, dehydrating, and sputter-coating them with a conductive material (e.g., gold).

    • Examine the surface of the plastic samples under the SEM.

    • Look for signs of degradation such as cracks, pits, grooves, and the presence of microbial biofilms.

Visualizing the Workflow

The following diagram illustrates a typical workflow for investigating the microbial degradation of plastics, from initial screening to detailed analysis.

Microbial_Plastic_Degradation_Workflow cluster_screening Initial Screening cluster_quantification Quantification of Degradation cluster_characterization Characterization of Degradation cluster_analysis Data Analysis & Interpretation Isolate Microbes Isolate Microbes Enrichment Culture Enrichment Culture Isolate Microbes->Enrichment Culture Inoculate Clear Zone Assay Clear Zone Assay Enrichment Culture->Clear Zone Assay Screen for activity Weight Loss Weight Loss Clear Zone Assay->Weight Loss Positive isolates CO2 Evolution CO2 Evolution Clear Zone Assay->CO2 Evolution Positive isolates FTIR FTIR Weight Loss->FTIR Confirm chemical change SEM SEM Weight Loss->SEM Visualize surface damage Data Interpretation Data Interpretation CO2 Evolution->Data Interpretation FTIR->Data Interpretation SEM->Data Interpretation Database Comparison Database Comparison Data Interpretation->Database Comparison Contextualize findings

Caption: Workflow for assessing microbial plastic degradation.

References

Tale of Two Databases: A Comparative Guide to PMBD and PlasticDB for Plastic Biodegradation Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of plastic biodegradation, two key resources have emerged: the Plastics Microbial Biodegradation Database (PMBD) and PlasticDB. This guide provides a comprehensive comparison of these databases, offering insights into their respective sizes, data collection methodologies, and overall utility to help researchers make informed decisions for their work.

A critical aspect of any scientific database is the volume and scope of its contents. The following table summarizes the quantitative data available for both this compound and PlasticDB, offering a clear comparison of the number of entries in key categories.

Data CategoryThis compoundPlasticDB
Microorganism-Plastic Relationships 949Not explicitly quantified in this manner
Microbial Species Not explicitly quantified875[1]
Manually Curated Genes/Proteins 79 genes[2][3]329 proteins[1]
Automatically Annotated Enzymes >8,000[2][3]Not a distinct category
Scientific Publications Utilized Not explicitly quantified421 (as of August 2021)[4]

Deep Dive: Methodologies for Data Curation

Understanding the "how" behind the data is crucial for evaluating its reliability and relevance. Both databases employ distinct, yet rigorous, protocols for data collection and curation.

This compound: A Dual-Pronged Approach

The Plastics Microbial Biodegradation Database (this compound) utilizes a two-pronged strategy for data acquisition. The first involves a meticulous manual curation process where researchers scour scientific literature to identify and confirm relationships between microorganisms and the plastics they biodegrade. This manual effort also extends to the identification of specific genes that have been experimentally verified to be involved in the biodegradation process.[2][3]

The second prong of this compound's methodology is an automated approach. This involves the extraction of a vast number of enzyme sequences from the TrEMBL section of the UniProt database.[2][3] These sequences are predicted to be involved in plastic biodegradation based on their annotations. This automated process allows for a significant expansion of the potential enzymatic repertoire available for study.

PMBD_Workflow cluster_manual Manual Curation cluster_automated Automated Annotation lit Scientific Literature manual_extract Manual Extraction & Confirmation lit->manual_extract Reviewed in micro_plast Microorganism-Plastic Relationships (949) manual_extract->micro_plast genes Experimentally Confirmed Genes (79) manual_extract->genes pmbd_db This compound Database micro_plast->pmbd_db genes->pmbd_db uniprot UniProt (TrEMBL) auto_extract Keyword-based Automated Extraction uniprot->auto_extract Queried for enzymes Predicted Enzyme Sequences (>8000) auto_extract->enzymes enzymes->pmbd_db

This compound Data Collection Workflow
PlasticDB: A Literature-Centric and Continuously Updated Resource

PlasticDB's methodology is centered on the comprehensive and ongoing review of peer-reviewed scientific literature. The database is populated by gathering publications from scientific indexing services like the Web of Science, using specific keywords related to plastic degradation by bacteria, fungi, and archaea.[5]

A notable aspect of PlasticDB's protocol is its dynamic nature; the database is updated bimonthly to incorporate the latest research findings.[1] This ensures that the information remains current and reflective of the rapidly advancing field. Furthermore, PlasticDB's curation process includes the incorporation of relevant data from other databases, including this compound, provided it meets their specific inclusion criteria. This integrative approach aims to create a more holistic resource for the scientific community.

PlasticDB_Workflow cluster_sources Data Sources wos Web of Science & Other Literature Databases curation Data Curation & Inclusion Criteria Check wos->curation Keyword Search pmbd_source This compound Database pmbd_source->curation Data Integration plasticdb PlasticDB curation->plasticdb update Bimonthly Updates plasticdb->update Is update->plasticdb To

PlasticDB Data Curation and Update Cycle

Concluding Remarks

Both this compound and PlasticDB serve as invaluable resources for researchers in the field of plastic biodegradation. This compound offers a significant repository of predicted enzymes, which can be a fertile ground for initial discovery and large-scale screening projects. In contrast, PlasticDB provides a more current and continuously updated collection of manually curated microorganisms and proteins, making it a reliable source for the latest experimentally validated findings. The choice between these databases will ultimately depend on the specific needs of the research project, with many scientists likely benefiting from leveraging the complementary strengths of both.

References

Safety Operating Guide

Proper Disposal of Polychrome Methylene Blue (PMBD): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Polychrome Methylene Blue (PMBD) are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the operational and disposal plans for this compound, fostering a culture of safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a laboratory coat.[1] Work should always be conducted in a well-ventilated area to prevent the inhalation of vapors or mists.[1] In case of skin contact, the affected area should be washed thoroughly with soap and water. If eye contact occurs, flush the eyes immediately with copious amounts of water for several minutes, removing contact lenses if present and easy to do so.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound is contingent on the concentration of the solution, the quantity of waste generated, and, most importantly, local, state, and federal environmental regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Identification and Segregation:

  • Identify: All waste containing this compound must be classified as chemical waste.

  • Segregate: Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[2]

Disposal of Liquid this compound Waste:

  • Containment: Collect all liquid this compound waste in a designated, leak-proof, and clearly labeled container.[3][4] The container must be compatible with the chemical composition of the waste.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "Polychrome Methylene Blue."[2] Avoid using abbreviations.[2]

  • Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat or ignition sources.[1][3] Keep the container tightly closed when not in use.[1][2][3]

  • Spill Management: In the event of a small spill, contain the spillage with a non-combustible absorbent material such as sand, earth, or vermiculite.[3] The absorbed material should then be placed into a suitable container for disposal.[3]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service, as coordinated by your institution's EHS department.[3][4]

Disposal of Solid this compound Waste (e.g., contaminated labware, PPE):

  • Collection: Place all solid waste contaminated with this compound, such as gloves, pipette tips, and paper towels, into a designated and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container that is appropriately labeled as hazardous waste.

  • Disposal: The container of solid waste should be sealed and disposed of through your institution's hazardous waste program.

Quantitative Data Summary

While specific concentration thresholds for various disposal methods are determined by regulatory bodies, the following table summarizes key safety and handling information for Polychrome Methylene Blue based on available Safety Data Sheets (SDS).

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles/glasses, lab coat[1]
Handling Environment Well-ventilated area[1]
Storage Temperature Not exceeding 25°C[1]
Storage Class Flammable liquid storage[1]
Incompatible Materials Acids, Alkalis, Oxidizing agents[1]
Spill Containment Material Sand, earth, or other suitable non-combustible material[3]

Experimental Protocols

Detailed experimental protocols for the neutralization of this compound waste are not standardized and depend heavily on the specific composition of the waste stream and institutional procedures. Researchers should consult with their EHS department for approved in-lab treatment protocols, if any. Unauthorized treatment of hazardous waste is often prohibited.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

PMBD_Disposal_Workflow start Start: Generate This compound Waste identify Identify Waste Type start->identify liquid Liquid Waste (Solutions, Rinsates) identify->liquid Liquid solid Solid Waste (Gloves, Tips, etc.) identify->solid Solid spill Small Spill? liquid->spill contain_solid Collect in Labeled Hazardous Waste Bag/Bin solid->contain_solid contain_liquid Collect in Labeled, Leak-Proof Container store Store in Designated Satellite Accumulation Area contain_liquid->store contain_solid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs spill->contain_liquid No absorb Absorb with Inert Material & Contain spill->absorb Yes absorb->contain_liquid end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of Polychrome Methylene Blue waste.

References

Essential Safety and Handling Guide for PMBD Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling PMBD, especially in solid form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Body PartPPE ItemStandardPurpose
Hands Nitrile glovesASTM D6319Prevents skin contact. Use gloves with a breakthrough time appropriate for the solvents used.
Eyes Safety glasses with side shields or gogglesANSI Z87.1Protects eyes from splashes and airborne particles.
Body Laboratory coatProtects skin and clothing from contamination.
Respiratory N95 respirator or higherNIOSH-approvedRecommended when handling the powder form to prevent inhalation of dust particles.
Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

ProcedureRecommendation
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid creating dust when working with the solid form.
Storage Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Follow the supplier's specific storage temperature recommendations.
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory for maintaining a safe laboratory environment.

PlanAction
Spill Response For small spills of the solid, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.
Disposal Dispose of this compound waste, including contaminated PPE and spill cleanup materials, as hazardous chemical waste in accordance with local, state, and federal regulations.

Visual Guides

Logical Workflow for Safe Handling of this compound

The following diagram outlines the decision-making process for safely handling this compound.

start Start: Receive this compound sds Obtain and Review Safety Data Sheet (SDS) start->sds ppe Select and Don Appropriate PPE sds->ppe handling Handle in a Chemical Fume Hood ppe->handling storage Store Properly handling->storage disposal Dispose of Waste and Contaminated PPE handling->disposal end End of Procedure storage->end disposal->end

Workflow for the safe handling of the this compound fluorescent probe.
Signaling Pathway for Hazard Mitigation

This diagram illustrates the pathway to mitigating potential hazards associated with handling this compound.

hazard Potential Hazard (Inhalation, Skin Contact, Ingestion) engineering Engineering Controls (Fume Hood) hazard->engineering admin Administrative Controls (SOPs, Training) hazard->admin ppe_node Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) hazard->ppe_node mitigation Hazard Mitigated engineering->mitigation admin->mitigation ppe_node->mitigation

Hazard mitigation pathway for handling this compound in a laboratory setting.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.